molecular formula C9H9BrN2O B1378379 5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine CAS No. 1427503-67-0

5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B1378379
CAS No.: 1427503-67-0
M. Wt: 241.08 g/mol
InChI Key: YYJBCFVYXAPGEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine is a useful research compound. Its molecular formula is C9H9BrN2O and its molecular weight is 241.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-bromo-6-methoxy-1-methylpyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2O/c1-12-4-3-6-5-7(10)9(13-2)11-8(6)12/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYJBCFVYXAPGEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=CC(=C(N=C21)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of 1H-pyrrolo[2,3-b]pyridine in Drug Discovery

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a "privileged structure" in the field of medicinal chemistry.[1] Its unique fused heterocyclic system, comprising a pyrrole and a pyridine ring, serves as a versatile scaffold for the development of potent and selective therapeutic agents. The strategic placement of a nitrogen atom in the six-membered ring can modulate the molecule's physicochemical properties, such as its hydrogen bonding capacity and aqueous solubility, offering advantages over its indole counterpart.[1] Derivatives of this scaffold have been extensively investigated as inhibitors of various protein kinases, playing a crucial role in the development of targeted therapies for cancer and other diseases.[2]

This technical guide provides a comprehensive analysis of the physicochemical properties of a specific derivative, 5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine . Due to the absence of extensive, publicly available experimental data for this exact molecule, this document establishes a predictive profile based on the analysis of its structural components and data from closely related analogs. Furthermore, it furnishes detailed, field-proven experimental protocols for the empirical determination of its key physicochemical parameters, offering a self-validating framework for researchers in drug development.

Molecular Structure and Its Influence on Physicochemical Properties

The structure of 5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine is characterized by the 7-azaindole core with three key substitutions that dictate its overall physicochemical profile. A thorough understanding of the contribution of each functional group is paramount for predicting its behavior in biological systems.

  • 1H-pyrrolo[2,3-b]pyridine Core: This planar, aromatic scaffold provides a rigid framework. The pyridine nitrogen introduces a hydrogen bond acceptor site, which can influence solubility and interactions with biological targets.[1] The pyrrole nitrogen, in this case, is methylated, which removes its hydrogen-bonding donor capability, a modification that significantly impacts its photophysical properties and solubility compared to the N-H analog.[3]

  • 5-Bromo Group: The introduction of a bromine atom at the 5-position significantly increases the molecule's molecular weight and lipophilicity. This halogen atom can also participate in halogen bonding, a type of non-covalent interaction that can influence ligand-receptor binding.

  • 6-Methoxy Group: The electron-donating methoxy group at the 6-position can influence the electron density of the aromatic system. The oxygen atom can act as a hydrogen bond acceptor, potentially improving aqueous solubility.

  • 1-Methyl Group: Methylation of the pyrrole nitrogen eliminates the hydrogen bond donor capacity of the N-H group found in the parent scaffold. This generally leads to an increase in lipophilicity and can alter the molecule's solid-state properties, such as its crystal packing.[3]

Predicted Physicochemical and Spectroscopic Properties

The following table summarizes the predicted and calculated physicochemical properties for 5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine. These values are derived from computational models and data from analogous compounds and should be confirmed by empirical testing.

PropertyPredicted/Calculated ValueRationale and Comparative Insights
Molecular Formula C₉H₉BrN₂ODerived from the chemical structure.
Molecular Weight 241.09 g/mol Calculated from the atomic weights of the constituent elements.
Physical Form SolidThe unmethylated analog, 5-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine, is a solid, suggesting a similar state for the N-methylated derivative.
Melting Point (°C) Not available (Predicted >150°C)The melting point of the related 5-bromo-1H-pyrrolo[2,3-b]pyridine is 178-182°C. N-methylation might slightly alter this, but a relatively high melting point is expected due to the planar aromatic structure.
Aqueous Solubility Poor to moderateThe presence of the bromo- and methyl- groups increases lipophilicity, likely leading to low aqueous solubility. The methoxy group and pyridine nitrogen may offer some mitigation.[4]
Predicted logP ~2.5 - 3.5Based on computational predictions for similar structures. The bromo and methyl groups contribute positively to logP, while the methoxy and pyridine nitrogen have a lesser, negative contribution.
Predicted pKa ~3-4 (for the protonated pyridine nitrogen)The pyridine nitrogen is the most basic site. The pKa of the parent 7-azaindole is around 4.6. Substituents will modulate this value.
Anticipated Spectroscopic Characteristics
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyrrolo[2,3-b]pyridine core, a singlet for the methoxy group protons (likely around 3.9-4.1 ppm), and a singlet for the N-methyl group protons (around 3.7-3.9 ppm). The chemical shifts of the aromatic protons will be influenced by the electronic effects of the bromo and methoxy substituents.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the nine unique carbon atoms in the molecule. The carbon attached to the bromine will be significantly shifted, and the signals for the methoxy and N-methyl carbons will appear in the aliphatic region. Data from related compounds like 5-bromo-1H-pyrrolo[2,3-b]pyridine can be used as a reference.[5]

  • Mass Spectrometry (MS): The mass spectrum should show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). High-resolution mass spectrometry would be used to confirm the elemental composition.

Experimental Protocols for Physicochemical Characterization

To empirically validate the predicted properties, a series of standardized experiments are required. The following section details the methodologies for these key assays.

Workflow for Comprehensive Physicochemical Profiling

G cluster_synthesis Synthesis & Purification cluster_properties Physicochemical Property Determination cluster_data Data Analysis & Reporting Synthesis Synthesis of Target Compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification Structure_Confirmation Structural Confirmation (NMR, MS) Purification->Structure_Confirmation Melting_Point Melting Point Structure_Confirmation->Melting_Point Solubility Aqueous Solubility (Kinetic & Thermodynamic) Structure_Confirmation->Solubility Lipophilicity Lipophilicity (logP/logD) Structure_Confirmation->Lipophilicity pKa pKa Determination Structure_Confirmation->pKa Data_Analysis Data Analysis and Interpretation Melting_Point->Data_Analysis Solubility->Data_Analysis Lipophilicity->Data_Analysis pKa->Data_Analysis Final_Report Comprehensive Technical Report Data_Analysis->Final_Report

Caption: Workflow for the synthesis, purification, and physicochemical characterization of a novel compound.

Determination of Melting Point
  • Principle: The melting point is a fundamental physical property indicating the purity of a crystalline solid.

  • Methodology:

    • A small amount of the dry, crystalline compound is packed into a capillary tube.

    • The capillary tube is placed in a calibrated melting point apparatus.

    • The temperature is increased at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

    • The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded.

Aqueous Solubility Determination

Aqueous solubility is a critical parameter influencing a drug's absorption and bioavailability. Both kinetic and thermodynamic solubility should be assessed.[6][7][8]

  • Principle: This high-throughput method measures the concentration at which a compound, rapidly transitioning from a DMSO stock solution to an aqueous buffer, begins to precipitate.[4][9]

  • Methodology:

    • Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).

    • In a 96-well plate, perform serial dilutions of the stock solution with DMSO.

    • Add a physiological aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well.

    • Incubate the plate for a set period (e.g., 1-2 hours) at a controlled temperature (e.g., 25°C).

    • Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader at a wavelength where the compound does not absorb (e.g., 620 nm).

    • The kinetic solubility is the concentration at which the turbidity significantly increases above the background.

  • Principle: Considered the "gold standard," this method determines the equilibrium solubility of a compound in a saturated solution.[7][9]

  • Methodology:

    • Add an excess amount of the solid compound to a vial containing a known volume of aqueous buffer (pH 7.4).

    • Agitate the vial at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • Filter the suspension to remove undissolved solid.

    • Determine the concentration of the compound in the clear filtrate using a validated analytical method, such as HPLC-UV or LC-MS, against a standard curve.

Lipophilicity Determination (logP/logD)

Lipophilicity is a key determinant of a drug's permeability across biological membranes. It is typically expressed as the logarithm of the partition coefficient (logP) for the neutral species or the distribution coefficient (logD) at a specific pH.[10][11]

  • Principle: This classic method directly measures the partitioning of a compound between two immiscible liquids, typically n-octanol and water (or a pH 7.4 buffer for logD).[11]

  • Methodology:

    • Prepare a solution of the compound in the aqueous phase (e.g., pH 7.4 buffer for logD).

    • Add an equal volume of n-octanol.

    • Shake the mixture vigorously to allow for partitioning, then allow the phases to separate completely (centrifugation can be used to aid separation).

    • Carefully sample both the aqueous and organic phases.

    • Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., HPLC-UV).

    • Calculate logD as: log₁₀ ( [Concentration in octanol] / [Concentration in aqueous buffer] ).

Workflow for Shake-Flask logD Determination

G start Prepare compound in aqueous buffer (pH 7.4) add_octanol Add equal volume of n-octanol start->add_octanol shake Vigorously shake to partition add_octanol->shake separate Separate phases (centrifuge) shake->separate sample_aq Sample aqueous phase separate->sample_aq sample_org Sample organic phase separate->sample_org analyze Analyze concentration in each phase (HPLC-UV) sample_aq->analyze sample_org->analyze calculate Calculate logD analyze->calculate

Caption: Step-by-step workflow for the shake-flask method to determine logD.

pKa Determination

The acid dissociation constant (pKa) is crucial as it determines the ionization state of a molecule at a given pH, which in turn affects its solubility, permeability, and target binding.[12][13]

  • Principle: This method involves titrating a solution of the compound with a strong acid or base and monitoring the pH change. The pKa is determined from the titration curve.

  • Methodology:

    • Dissolve a precise amount of the compound in water, often with a co-solvent like methanol if solubility is low.

    • Slowly titrate the solution with a standardized solution of HCl (to determine the pKa of the conjugate acid of the basic pyridine nitrogen).

    • Record the pH of the solution after each addition of the titrant using a calibrated pH meter.

    • Plot the pH versus the volume of titrant added.

    • The pKa is the pH at the half-equivalence point of the titration curve.

Conclusion

5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine is a molecule of significant interest within the broader class of 7-azaindole derivatives. While specific experimental data is not yet widely published, a robust understanding of its physicochemical properties can be established through the analysis of its structural features and comparison with related compounds. This guide provides a predictive framework for its key properties and, more importantly, outlines the authoritative experimental protocols necessary for their empirical validation. The application of these methods will generate the critical data required by researchers and drug development professionals to accurately assess the potential of this and similar compounds as therapeutic candidates.

References

  • Folding@home. Predicting drugs' lipophilicity with Folding@home. (2024). [Link]

  • American Chemical Society. Computational prediction of lipophilicity of the molecule: Quantum chemistry and machine learning approach. [Link]

  • Creative Biolabs. Aqueous Solubility. [Link]

  • Royal Society of Chemistry. Lipophilicity prediction of peptides and peptide derivatives by consensus machine learning. [Link]

  • ResearchGate. What are the p K a values of C–H bonds in aromatic heterocyclic compounds in DMSO? [Link]

  • Lensen, M., et al. Multitask machine learning models for predicting lipophilicity (logP) in the SAMPL7 challenge. Journal of Computer-Aided Molecular Design, 35, 659–667 (2021). [Link]

  • Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. [Link]

  • Liptak, M. D., et al. Computational Estimation of the Acidities of Pyrimidines and Related Compounds. Molecules, 27(1), 15 (2022). [Link]

  • Creative Bioarray. Aqueous Solubility Assays. [Link]

  • Jadhav, D. S. SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. PharmaTutor, 1(2), 37-46 (2013). [Link]

  • Růžička, A., et al. 5-Bromo-1H-pyrrolo[2,3-b]pyridine. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 3), o381 (2013). [Link]

  • Reddit. Free software for calculating theoretical pKa values of C-H bonds in heterocyclic compounds. [Link]

  • Chemazon. Order of Acidity and PKa in heterocyclic compounds. [Link]

  • Rupp, M. Predicting the pKa of Small Molecules. [Link]

  • Kelly, J. M., et al. Photophysics and Biological Applications of 7-Azaindole and Its Analogs. Chemical Reviews, 107(3), 702-743 (2007). [Link]

  • Chen, C.-Y., et al. 2-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o443 (2012). [Link]

  • Mushtaq, N., et al. SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES. Pakistan Journal of Pharmaceutical Sciences, 25(1), 145-150 (2012). [Link]

  • ResearchGate. Synthesis and pharmacological activities of 7-azaindole derivatives. [Link]

  • Google P
  • Hilmy, K. M. H., et al. NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION. Bulletin of the Chemical Society of Ethiopia, 37(4), 983-992 (2023). [Link]

  • Al-Ostoot, F. H., et al. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Pharmaceuticals, 16(8), 1133 (2023). [Link]

  • Jin, Q., et al. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(34), 20958-20968 (2021). [Link]

  • Hilmy, K. M. H., et al. Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. Bulletin of the Chemical Society of Ethiopia, 37(4), 983-992 (2023). [Link]

  • Jin, Q., et al. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(34), 20958-20968 (2021). [Link]

  • ResearchGate. Synthesis and characterization of 5-bromo-3-sec-butyl-6-methyluracil. [Link]

  • Jin, Q., et al. Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Advances, 11(34), 20958-20968 (2021). [Link]

  • PubChem. 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid. [Link]

Sources

A Technical Guide to 5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyrrolo[2,3-b]pyridine Scaffold

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. Its unique structure, which can be considered a bioisostere of indole, allows it to mimic the natural purine bases and engage in a variety of biological interactions, particularly as a hinge-binding motif in protein kinases. The strategic placement of substituents on the pyrrolo[2,3-b]pyridine core can modulate its physicochemical properties and biological activity, making it a versatile building block in the design of novel therapeutics.

This guide focuses on a specific derivative, 5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine (CAS Number: 1427503-67-0 ), a key intermediate for the synthesis of more complex molecules with potential therapeutic applications. The presence of a bromine atom at the 5-position provides a handle for further functionalization through cross-coupling reactions, while the methoxy and methyl groups influence the molecule's electronics, solubility, and metabolic stability. This document will provide an in-depth overview of its properties, a plausible synthetic route, and its potential applications in drug discovery, with a focus on providing actionable insights for researchers in the field.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a building block is crucial for its effective use in synthesis and drug design. Below is a summary of the key properties of 5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine.

PropertyValueSource
CAS Number 1427503-67-0[1], [2]
Molecular Formula C₉H₉BrN₂O[2]
Molecular Weight 241.09 g/mol [2]
Appearance Solid (predicted)General knowledge
Purity ≥98% (typical)
Storage Conditions Room temperature, under inert atmosphere[2]

Proposed Synthesis and Experimental Protocol

Proposed Synthetic Workflow

Synthesis_Workflow Proposed Synthesis of 5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine A 2-amino-5-bromo-6-methoxypyridine B N-(5-bromo-6-methoxypyridin-2-yl)formamide A->B Formylation (HCOOH) C 5-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine B->C Cyclization (e.g., POCl3, DMF) D 5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine C->D N-Methylation (e.g., MeI, NaH)

Caption: Proposed multi-step synthesis of the target compound.

Detailed Experimental Protocol

This protocol is a representative example and may require optimization. Researchers should always perform reactions in a well-ventilated fume hood and use appropriate personal protective equipment.

Step 1: Formylation of 2-amino-5-bromo-6-methoxypyridine

  • To a solution of 2-amino-5-bromo-6-methoxypyridine (1.0 eq) in formic acid (10 vol), add acetic anhydride (1.2 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water and stir for 30 minutes.

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield N-(5-bromo-6-methoxypyridin-2-yl)formamide.

Step 2: Cyclization to 5-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine

  • To a solution of N-(5-bromo-6-methoxypyridin-2-yl)formamide (1.0 eq) in a suitable solvent such as DMF, add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Carefully quench the reaction by pouring it into a mixture of ice and aqueous sodium bicarbonate solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 5-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine.

Step 3: N-Methylation to 5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine

  • To a solution of 5-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous DMF, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).

  • Stir the mixture at 0 °C for 30 minutes, then add methyl iodide (MeI, 1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the final product, 5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine.

Applications in Drug Discovery

The 1H-pyrrolo[2,3-b]pyridine scaffold is a cornerstone in the development of kinase inhibitors. The bromine atom at the 5-position of the title compound is particularly valuable as it allows for the introduction of various aryl or heteroaryl groups via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[3] This enables the exploration of the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties.

Derivatives of 1H-pyrrolo[2,3-b]pyridine have shown inhibitory activity against a range of kinases, including but not limited to Fibroblast Growth Factor Receptors (FGFRs) and Janus Kinases (JAKs).[4] Abnormal signaling of these kinases is implicated in various diseases, including cancer and autoimmune disorders.

Role as a Key Intermediate in Kinase Inhibitor Synthesis

Application_Workflow Utility in Kinase Inhibitor Synthesis A 5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine B Suzuki-Miyaura Coupling (with Aryl/Heteroaryl Boronic Acid) A->B C Diverse Library of Kinase Inhibitor Candidates B->C D Structure-Activity Relationship (SAR) Studies C->D E Lead Optimization D->E

Caption: Role as a key building block in drug discovery.

The title compound serves as a critical starting material for generating a library of potential kinase inhibitors. By varying the boronic acid coupling partner, researchers can systematically probe the structure-activity relationships (SAR) to identify compounds with improved biological profiles. The methoxy and methyl groups on the pyridine and pyrrole rings, respectively, can contribute to favorable interactions within the kinase active site and enhance metabolic stability.

Safety and Handling

As a brominated heterocyclic compound, 5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine should be handled with care in a laboratory setting. While specific toxicity data for this compound is not available, the safety precautions for closely related brominated pyridines and pyrrolopyridines should be followed.

  • Hazard Statements: Based on similar compounds, it may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.

  • Precautionary Statements:

    • Wash hands thoroughly after handling.[5]

    • Wear protective gloves, eye protection, and face protection.[5]

    • Use only in a well-ventilated area.[5]

    • Store in a tightly closed container in a dry and well-ventilated place.[6]

  • First Aid:

    • If on skin: Wash with plenty of water.[7]

    • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]

    • If swallowed: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.

  • Personal Protective Equipment (PPE):

    • Respiratory Protection: Use a NIOSH-approved respirator when handling in powder form or when generating dust.

    • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile gloves).

    • Eye Protection: Use chemical safety goggles or a face shield.

    • Skin and Body Protection: Wear a lab coat and ensure skin is not exposed.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine is a valuable and versatile building block for the synthesis of novel compounds with potential therapeutic applications, particularly in the realm of kinase inhibition. Its strategic functionalization allows for the systematic exploration of chemical space in drug discovery programs. A thorough understanding of its properties, a reliable synthetic route, and adherence to proper safety protocols are essential for its effective and safe utilization in research and development.

References

  • National Center for Biotechnology Information. 5-Bromo-1H-pyrrolo[2,3-b]pyridine. PubChem Compound Summary for CID 53412946. [Link]

  • ChemBuyersGuide.com. BLD Pharmatech Co., Limited. [Link]

  • Chem-Station. 1427503-67-0・5-Bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine. [Link]

  • Avantor. MATERIAL SAFETY DATA SHEET. [Link]

  • PubChem. 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid. [Link]

  • RSC Publishing. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. [Link]

  • PubChem. 5-bromo-1H-pyrrolo[2,3-c]pyridine. [Link]

  • Google P
  • PubMed Central. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. [Link]

  • ChemSynthesis. 5-bromo-5-fluoro-6-methoxy-hexahydro-pyrimidine-2,4-dione. [Link]

  • PubMed Central. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. [Link]

  • RSC Publishing. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. [Link]

  • Bentham Science. A Review on Medicinally Important Heterocyclic Compounds. [Link]

  • PubMed Central. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. [Link]

  • OUCI. Novel 1H-pyrrolo[2,3-b]pyridine sulfonamide analogues: Design, synthesis, in-vitro anticancer and molecular docking studies. [Link]

Sources

structure elucidation of 5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structure Elucidation of 5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine

Authored by: A Senior Application Scientist

Foreword

In the realm of medicinal chemistry and drug development, the precise characterization of novel chemical entities is a cornerstone of progress. Heterocyclic compounds, particularly scaffolds like 1H-pyrrolo[2,3-b]pyridine (7-azaindole), are of significant interest due to their prevalence in biologically active molecules.[1] This guide provides a comprehensive, in-depth walkthrough of the systematic process for elucidating the structure of a specific derivative: 5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine .

This document is designed for researchers, scientists, and professionals in drug development. It moves beyond a simple recitation of procedures, focusing instead on the strategic integration of modern analytical techniques. We will explore the causality behind experimental choices, demonstrating how a confluence of data from mass spectrometry and advanced NMR spectroscopy can lead to an unambiguous structural assignment. The protocols described herein are designed to be self-validating, ensuring a high degree of confidence in the final elucidated structure.[2]

Initial Analysis: Molecular Formula and Degrees of Unsaturation

The first step in any structure elucidation is to ascertain the molecular formula and calculate the degrees of unsaturation (DoU). This fundamental value provides immediate insight into the number of rings and/or multiple bonds within the molecule, guiding the entire analytical strategy.

The compound name, 5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine, leads to the molecular formula: C₉H₉BrN₂O .[3]

The DoU is calculated using the formula: DoU = C + 1 - (H/2) - (X/2) + (N/2) Where:

  • C = number of carbon atoms (9)

  • H = number of hydrogen atoms (9)

  • X = number of halogen atoms (1)

  • N = number of nitrogen atoms (2)

For C₉H₉BrN₂O: DoU = 9 + 1 - (9/2) - (1/2) + (2/2) = 10 - 4.5 - 0.5 + 1 = 6

A DoU of 6 indicates a highly unsaturated system, which is consistent with the fused aromatic pyrrolo[2,3-b]pyridine bicyclic core.

The Spectroscopic Triad: MS, IR, and NMR

A multi-faceted spectroscopic approach is essential for unambiguous structure determination. We will employ Mass Spectrometry (MS) for molecular weight confirmation, Infrared (IR) Spectroscopy for functional group identification, and a suite of Nuclear Magnetic Resonance (NMR) experiments to map the carbon-hydrogen framework.

Mass Spectrometry (MS): Confirming the Blueprint

Mass spectrometry is the first point of experimental validation. Its primary role is to confirm the molecular weight and elemental composition, particularly the presence of the bromine atom, which has two abundant isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio.

Expected Data: High-resolution mass spectrometry (HRMS) operating in electrospray ionization (ESI) mode would be expected to show a protonated molecular ion [M+H]⁺.

IonCalculated m/zExpected m/zIsotopic Pattern
[C₉H₁₀BrN₂O]⁺ (M+H)⁺240.99746240.9975Present
[C₉H₁₀⁸¹BrN₂O]⁺ (M+H)⁺242.99541242.9954Present

The observation of two peaks of nearly equal intensity separated by approximately 2 m/z units is a definitive signature for a monobrominated compound.[4] Further fragmentation might show the loss of a methyl radical (•CH₃) or a methoxy radical (•OCH₃).

Infrared (IR) Spectroscopy: Functional Group Scouting

IR spectroscopy provides a rapid survey of the functional groups present. For the target molecule, the spectrum is expected to be dominated by aromatic and aliphatic C-H stretches, as well as C-O ether linkages.

Expected Data:

Wavenumber (cm⁻¹)Assignment
3100-3000Aromatic C-H Stretch
2980-2850Aliphatic C-H Stretch (-CH₃)
~1600, ~1470Aromatic C=C and C=N Ring Stretching
~1250Aryl-O Stretch (C-O-C)
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule. A combination of 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC) experiments is required to assemble the complete structural puzzle.[5]

¹H NMR Spectroscopy

This experiment reveals the number of distinct proton environments and their connectivity through spin-spin coupling.

Predicted ¹H NMR Data (500 MHz, CDCl₃):

Chemical Shift (δ) ppmMultiplicityAssignment
~7.85sH-7
~7.20dH-2
~6.50dH-3
~4.10sO-CH
~3.80sN-CH
  • Rationale: The pyridine ring proton (H-7) is expected to be the most downfield aromatic proton. The two pyrrole protons (H-2 and H-3) will appear as doublets due to their coupling to each other. The methoxy and N-methyl protons will appear as sharp singlets in the aliphatic region.

¹³C NMR and DEPT-135 Spectroscopy

¹³C NMR shows the number of unique carbon environments, while a DEPT-135 experiment helps differentiate between CH/CH₃ (positive signals), CH₂ (negative signals), and quaternary carbons (absent).

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

Chemical Shift (δ) ppmDEPT-135Assignment
~155.0AbsentC-6
~148.5AbsentC-7a
~142.0PositiveC-7
~128.0PositiveC-2
~115.0AbsentC-4a
~101.5PositiveC-3
~95.0AbsentC-5
~56.0PositiveO -CH₃
~31.0PositiveN -CH₃
  • Rationale: The carbon attached to the electronegative oxygen (C-6) will be significantly downfield. The quaternary carbons (C-4a, C-5, C-6, C-7a) are identified by their absence in the DEPT-135 spectrum.

2D NMR Spectroscopy: Connecting the Pieces

2D NMR is indispensable for confirming the assignment of ¹H and ¹³C signals and establishing the final connectivity.[6]

  • COSY (COrrelation SpectroscopY): This experiment identifies protons that are coupled to each other (typically separated by 2-3 bonds).[7] A crucial cross-peak is expected between the signals at ~7.20 ppm (H-2) and ~6.50 ppm (H-3), confirming the pyrrole ring fragment.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached.[8] It allows for the unambiguous assignment of each protonated carbon. For example, the proton at ~7.85 ppm will show a correlation to the carbon at ~142.0 ppm, assigning both to the C-7/H-7 pair.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for confirming the overall scaffold and substituent placement. It reveals correlations between protons and carbons over 2-3 bonds.[7]

Key Expected HMBC Correlations:

Proton Signal (δ ppm)Correlates to Carbon Signal (δ ppm)Implication
~3.80 (N-CH ₃)~128.0 (C-2), ~148.5 (C-7a)Confirms N-methylation at position 1 of the pyrrole ring.
~4.10 (O-CH ₃)~155.0 (C-6)Confirms methoxy group attachment at C-6.
~7.85 (H-7)~148.5 (C-7a), ~115.0 (C-4a), ~95.0 (C-5)Orients the pyridine ring and confirms the bromo-substituent at C-5 (no H-5 correlation).
~7.20 (H-2)~101.5 (C-3), ~148.5 (C-7a), ~115.0 (C-4a)Links the pyrrole ring to the fused pyridine ring.

Data Integration and Workflow Visualization

The power of this methodology lies not in any single experiment, but in the logical synthesis of all data points. The process is a self-validating loop where each piece of information must be consistent with the others.

  • MS confirms the molecular formula (C₉H₉BrN₂O) and the presence of one bromine atom.

  • The DoU of 6 is satisfied by the fused bicyclic aromatic structure.

  • ¹H and ¹³C NMR provide the correct count of unique proton and carbon environments.

  • HSQC directly links protons to their attached carbons.

  • COSY confirms the H-2/H-3 adjacent relationship.

  • HMBC provides the final, unambiguous long-range correlations that lock the substituents (bromo, methoxy, N-methyl) into their respective positions and confirm the fusion of the two rings.

Structure Elucidation Workflow

G cluster_0 Initial Analysis cluster_1 1D NMR Spectroscopy cluster_2 2D NMR Spectroscopy cluster_3 Final Confirmation Unknown Unknown Sample (5-bromo-6-methoxy-1-methyl- 1H-pyrrolo[2,3-b]pyridine) MS Mass Spectrometry (MS) Unknown->MS Formula Confirm Molecular Formula C₉H₉BrN₂O DoU = 6 MS->Formula H1_NMR ¹H NMR Formula->H1_NMR C13_NMR ¹³C NMR & DEPT-135 Formula->C13_NMR Fragments Identify Proton & Carbon Environments H1_NMR->Fragments C13_NMR->Fragments COSY COSY Fragments->COSY HSQC HSQC Fragments->HSQC HMBC HMBC Fragments->HMBC Connectivity Establish Bond Connectivity (¹H-¹H, ¹H-¹³C) COSY->Connectivity HSQC->Connectivity HMBC->Connectivity Integration Integrate All Data Connectivity->Integration Structure Final Elucidated Structure Integration->Structure

Caption: Workflow for the structure elucidation of the target compound.

Key HMBC Correlations Diagram

HMBC_Correlations cluster_structure N1 N1 C2 C2 C3 C3 C3a C4a C7a C7a N7 N(pyridine) C6 C6 C5 C5 C4 C7 N_Me N-CH₃ N_Me->N1 N_Me->C2 N_Me->C7a O_Me O-CH₃ O_Me->C6 O_Me->C6 Br Br Br->C5 H2 H2 H2->C2 H2->C3a H2->C7a H3 H3 H3->C3 H7 H7 H7->C7a H7->C5 H7->C4

Caption: Key 2- and 3-bond HMBC correlations confirming the structure.

Experimental Protocols

Mass Spectrometry
  • Objective: To determine the molecular weight and confirm the elemental formula.[9]

  • Instrumentation: High-resolution mass spectrometer (e.g., Q-TOF) with an ESI source.

  • Procedure:

    • Prepare a dilute solution (~10 µg/mL) of the compound in methanol or acetonitrile.

    • Introduce the sample into the mass spectrometer via direct infusion.

    • Acquire the spectrum in positive ion mode over a mass range of m/z 100-400.

    • Analyze the resulting spectrum to identify the [M+H]⁺ ion cluster.

    • Confirm the characteristic isotopic pattern for bromine (¹⁹Br/⁸¹Br) and match the exact mass to the calculated value for C₉H₉BrN₂O.[4][10]

NMR Spectroscopy
  • Objective: To obtain high-resolution ¹H, ¹³C, and 2D NMR spectra for complete structural assignment.

  • Instrumentation: 500 MHz NMR spectrometer with a 5 mm broadband probe.

  • Procedure:

    • Sample Preparation: Dissolve ~15-20 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube.

    • Instrument Setup: Insert the sample, lock on the deuterium signal, and shim the magnetic field for optimal homogeneity.

    • ¹H NMR Acquisition: Acquire a standard one-pulse proton spectrum with 16-32 scans.

    • ¹³C{¹H} NMR Acquisition: Acquire a proton-decoupled carbon spectrum.

    • DEPT-135 Acquisition: Run a standard DEPT-135 pulse sequence to differentiate carbon types.[11]

    • 2D COSY Acquisition: Acquire a gradient-selected COSY (gCOSY) spectrum.

    • 2D HSQC Acquisition: Acquire a gradient-selected, sensitivity-enhanced HSQC spectrum optimized for a one-bond ¹J(CH) coupling of ~145 Hz.

    • 2D HMBC Acquisition: Acquire a gradient-selected HMBC spectrum optimized for long-range couplings of 8-10 Hz.

    • Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Perform Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual solvent peak (CDCl₃: δ 7.26 ppm) and the ¹³C spectrum accordingly (CDCl₃: δ 77.16 ppm).

Conclusion

The structure of 5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine has been unambiguously determined through a systematic and integrated analytical approach. By combining the foundational data from mass spectrometry with a comprehensive suite of 1D and 2D NMR experiments, every atom and bond within the molecule was precisely mapped. The key to this elucidation was the strategic use of 2D NMR, particularly the HMBC experiment, which provided the crucial long-range connectivity information needed to place the substituents and confirm the fused heterocyclic core. This guide demonstrates a robust and reliable workflow applicable to the structural characterization of a wide range of novel heterocyclic compounds in a research and development setting.

References

  • Hilmy, K. M. H., et al. (2023). NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION. Bull. Chem. Soc. Ethiop., 37(4), 987-999. Available from: [Link]

  • Štarha, P., & Trávníček, Z. (2013). 5-Bromo-1H-pyrrolo[2,3-b]pyridine. Acta Crystallographica Section E: Structure Reports Online, 69(3), o389. Available from: [Link]

  • American Chemical Society. Elucidation of novel nitrogen heterocycle. Available from: [Link]

  • PubChem. 5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine. National Center for Biotechnology Information. Available from: [Link]

  • MDPI. Special Issue : Novel Heterocyclic Compounds for Drug Discovery. Available from: [Link]

  • SDSU NMR Facility. Common 2D (COSY, HSQC, HMBC). San Diego State University. Available from: [Link]

  • NIST. Pyridine, 3-bromo-. NIST Chemistry WebBook. Available from: [Link]

  • University of Regina. Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. Available from: [Link]

  • Nanalysis. HSQC – Revealing the direct-bonded proton-carbon instrument. Available from: [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. Available from: [Link]

  • OChemPal. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube. Available from: [Link]

Sources

The Pyrrolo[2,3-b]pyridine Scaffold: A Privileged Core for Kinase Inhibitors in Oncology

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Biological Activity of 5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of the 7-Azaindole Core in Targeted Therapy

The pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold has emerged as a cornerstone in the design of targeted therapeutics, particularly in the realm of oncology. Its unique electronic properties and structural resemblance to the purine core of ATP have made it a favored pharmacophore for the development of potent and selective kinase inhibitors. This guide provides a comprehensive technical overview of the biological activity of this scaffold, with a specific focus on 5-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine, a representative member of this promising class of compounds. We will delve into its mechanism of action, relevant signaling pathways, and the experimental methodologies crucial for its evaluation.

The strategic placement of a nitrogen atom in the indole ring system significantly influences the molecule's hydrogen bonding capacity and overall conformation, allowing for high-affinity interactions within the ATP-binding pockets of various kinases.[1] Derivatives of this core have demonstrated inhibitory activity against a range of kinases implicated in cancer progression, including Fibroblast Growth Factor Receptors (FGFRs), Janus Kinases (JAKs), Cyclin-Dependent Kinases (CDKs), and Traf2- and Nck-interacting kinase (TNIK).[2][3][4][5]

Targeting Aberrant Signaling: Mechanism of Action as a Kinase Inhibitor

The primary mechanism by which 5-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine and its analogs exert their biological effects is through the competitive inhibition of protein kinases. These small molecules are designed to occupy the ATP-binding site of the kinase domain, preventing the phosphorylation of downstream substrates and thereby interrupting signal transduction cascades that are often hyperactivated in cancer cells.

Focus on Fibroblast Growth Factor Receptors (FGFRs)

A significant body of research points to the potential of 5-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine as a lead compound for the development of FGFR inhibitors.[2] The FGFR signaling pathway plays a critical role in normal cellular processes such as proliferation, differentiation, and survival. However, aberrant FGFR signaling, due to gene amplification, mutations, or translocations, is a key driver in various malignancies.

The binding of these inhibitors to the FGFR kinase domain effectively blocks the downstream activation of two major signaling pathways:

  • The Ras-Raf-MEK-ERK Pathway: This cascade is central to regulating cell proliferation and survival.

  • The PI3K-Akt Pathway: This pathway is crucial for cell growth, survival, and metabolism.

By inhibiting these pathways, 5-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine can induce apoptosis (programmed cell death) and inhibit the proliferation of cancer cells.[2]

FGFR Signaling Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FGFR FGFR RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor 5-bromo-1-methyl-1H- pyrrolo[2,3-b]pyridine Inhibitor->FGFR Inhibition Kinase Inhibition Assay Workflow Start Start Prep Prepare Reagents: - Test Compound - Kinase - Substrate - ATP - Buffer Start->Prep Plate Plate Serial Dilutions of Test Compound Prep->Plate AddKinase Add Kinase and Substrate Plate->AddKinase Incubate1 Incubate AddKinase->Incubate1 AddATP Initiate Reaction with ATP Incubate1->AddATP Incubate2 Incubate AddATP->Incubate2 Stop Stop Reaction Incubate2->Stop Detect Detect Phosphorylation Stop->Detect Analyze Analyze Data and Determine IC50 Detect->Analyze End End Analyze->End

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Cell-Based Proliferation Assay

This assay assesses the ability of a compound to inhibit the growth and proliferation of cancer cells.

Step-by-Step Methodology:

  • Cell Culture:

    • Culture a cancer cell line known to be dependent on the target kinase (e.g., a cell line with FGFR amplification) in appropriate growth medium.

  • Assay Procedure:

    • Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compound.

    • Incubate the cells for a period of 48 to 72 hours.

  • Measurement of Cell Viability:

    • Assess cell viability using a suitable method, such as:

      • MTT Assay: Measures the metabolic activity of viable cells.

      • CellTiter-Glo® Luminescent Cell Viability Assay: Measures the amount of ATP, which is proportional to the number of viable cells.

      • Crystal Violet Staining: Stains the DNA of adherent cells.

  • Data Analysis:

    • Calculate the percentage of cell growth inhibition relative to untreated control cells.

    • Determine the GI50 (concentration for 50% growth inhibition) or IC50 value by plotting the percentage of inhibition against the compound concentration.

Synthesis of the Pyrrolo[2,3-b]pyridine Core

The synthesis of the 1H-pyrrolo[2,3-b]pyridine scaffold can be achieved through various synthetic routes. A common approach involves the construction of the pyrrole ring onto a pre-functionalized pyridine ring. For instance, a Suzuki-Miyaura cross-coupling reaction can be employed to introduce an aryl group at the 2-position of a 2-iodo-4-chloropyrrolopyridine intermediate, followed by a Buchwald-Hartwig amination to introduce an amine at the 4-position. [6]The specific synthesis of 5-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine would involve tailored starting materials and reaction conditions.

Future Directions and Therapeutic Potential

The 5-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine scaffold represents a promising starting point for the development of novel kinase inhibitors. The bromine atom at the 5-position provides a handle for further chemical modification through cross-coupling reactions, allowing for the exploration of structure-activity relationships and the optimization of potency and selectivity. [7] Further research into this class of compounds will likely focus on:

  • Improving selectivity: To minimize off-target effects and associated toxicities.

  • Enhancing pharmacokinetic properties: To ensure adequate drug exposure at the site of action.

  • Overcoming resistance mechanisms: That may arise during targeted therapy.

References

Sources

An In-depth Technical Guide to 5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine Derivatives: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of 7-Azaindole in Modern Drug Discovery

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structure, which can be considered a bioisostere of indole and purine, allows it to form key interactions with a variety of biological targets.[1][2] The nitrogen atom in the pyridine ring and the N-H group of the pyrrole ring can act as both hydrogen bond acceptors and donors, mimicking the hinge-binding interactions of ATP in the active sites of kinases.[3] This has led to the successful development of numerous 7-azaindole-based kinase inhibitors for the treatment of cancers and inflammatory diseases.[1][4]

This technical guide will provide an in-depth exploration of a specific class of 7-azaindole derivatives: those bearing a 5-bromo, 6-methoxy, and 1-methyl substitution pattern. We will delve into the synthetic strategies for accessing this core, the rationale behind the selection of these substituents, their impact on biological activity, and their potential as targeted therapeutics.

Strategic Synthesis of the 5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine Core

The proposed synthetic pathway involves the initial construction of a substituted pyridine, followed by the formation of the fused pyrrole ring, and subsequent functionalization.

Diagram of the Proposed Synthetic Workflow

Synthetic Workflow Proposed Synthesis of 5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine A Starting Pyridine Derivative B Introduction of Methoxy Group A->B Methoxylation C Formation of Pyrrole Ring B->C Ring Annulation D Bromination C->D Electrophilic Bromination E N-Methylation D->E Alkylation F Target Compound E->F Final Product

Caption: A high-level overview of the proposed synthetic route.

Step-by-Step Experimental Protocol (Hypothetical)

This protocol is a composite of established procedures for the synthesis of similarly substituted 7-azaindoles.

Step 1: Synthesis of 6-methoxy-1H-pyrrolo[2,3-b]pyridine

A plausible starting point is the commercially available 6-chloro-7-azaindole. The methoxy group can be introduced via a nucleophilic aromatic substitution reaction.

  • Reaction: 6-chloro-1H-pyrrolo[2,3-b]pyridine with sodium methoxide.

  • Reagents and Solvents: 6-chloro-1H-pyrrolo[2,3-b]pyridine (1.0 eq), Sodium methoxide (1.5 eq), Methanol (solvent).

  • Procedure:

    • Dissolve 6-chloro-1H-pyrrolo[2,3-b]pyridine in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).

    • Add sodium methoxide portion-wise at room temperature.

    • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and quench with water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Step 2: Bromination at the 5-position

The electron-rich pyrrolo[2,3-b]pyridine ring is susceptible to electrophilic substitution. Bromination is expected to occur regioselectively at the C5 position.

  • Reaction: Electrophilic bromination of 6-methoxy-1H-pyrrolo[2,3-b]pyridine.

  • Reagents and Solvents: 6-methoxy-1H-pyrrolo[2,3-b]pyridine (1.0 eq), N-Bromosuccinimide (NBS) (1.1 eq), Dichloromethane (DCM) or Acetonitrile (ACN) (solvent).

  • Procedure:

    • Dissolve 6-methoxy-1H-pyrrolo[2,3-b]pyridine in the chosen solvent and cool the solution to 0 °C.

    • Add NBS portion-wise, maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Quench the reaction with an aqueous solution of sodium thiosulfate.

    • Extract the product with DCM, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify by column chromatography or recrystallization.

Step 3: N-Methylation of the Pyrrole Ring

The final step is the methylation of the pyrrole nitrogen. This can be achieved using a variety of methylating agents under basic conditions.

  • Reaction: N-alkylation of 5-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine.

  • Reagents and Solvents: 5-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine (1.0 eq), Methyl iodide (1.2 eq), Sodium hydride (NaH) (1.2 eq) or Cesium carbonate (Cs₂CO₃) (1.5 eq), Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF) (solvent).

  • Procedure:

    • To a solution of 5-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine in the anhydrous solvent, add the base (e.g., NaH) at 0 °C under an inert atmosphere.

    • Stir the mixture for 30 minutes at 0 °C to allow for deprotonation.

    • Add methyl iodide dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir until the starting material is consumed (TLC analysis).

    • Carefully quench the reaction with water.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the final product by column chromatography.

The Rationale Behind the Substituents: A Structure-Activity Relationship (SAR) Perspective

The choice of the 5-bromo, 6-methoxy, and 1-methyl substituents is not arbitrary. Each group plays a specific role in modulating the physicochemical properties and biological activity of the molecule, particularly in the context of kinase inhibition.

The 7-Azaindole Core: The Hinge Binder

As previously mentioned, the 7-azaindole scaffold is a highly effective "hinge-binder," forming two crucial hydrogen bonds with the backbone of the kinase hinge region.[3] This interaction anchors the inhibitor in the ATP-binding pocket.

The 5-Bromo Group: A Versatile Handle and Potency Enhancer

The bromine atom at the 5-position serves two primary purposes:

  • A Synthetic Handle: The bromine atom is an excellent functional group for further elaboration through transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[5][6] This allows for the introduction of a wide variety of aryl and heteroaryl substituents to explore the solvent-exposed region of the kinase active site and improve potency and selectivity.

  • Enhancing Potency: Halogen atoms, particularly bromine, can form halogen bonds with backbone carbonyls in the kinase active site, contributing to increased binding affinity.[6]

The 6-Methoxy Group: Modulating Solubility and Selectivity

The methoxy group at the 6-position can influence the molecule's properties in several ways:

  • Increased Polarity and Solubility: The oxygen atom can act as a hydrogen bond acceptor, potentially improving the aqueous solubility of the compound, which is a critical parameter for drug development.

  • Fine-tuning Electronic Properties: The electron-donating nature of the methoxy group can modulate the electron density of the aromatic system, which can influence binding interactions.

  • Direct Interactions: The methoxy group can form direct hydrogen bonds or van der Waals interactions with amino acid residues in the kinase active site, contributing to potency and selectivity.

The 1-Methyl Group: Blocking Metabolism and Improving Cell Permeability

Methylation of the pyrrole nitrogen has significant consequences:

  • Blocking Metabolism: The N-H of the pyrrole can be a site of metabolic modification (e.g., glucuronidation). N-methylation blocks this metabolic pathway, potentially increasing the compound's in vivo half-life.

  • Improving Cell Permeability: The removal of the hydrogen bond donating N-H group can increase the lipophilicity of the molecule, which may enhance its ability to cross cell membranes and reach its intracellular target.

  • Modulating Conformation: The methyl group can influence the preferred conformation of the molecule, which can impact its binding to the target kinase.

Therapeutic Potential as Kinase Inhibitors

Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have shown potent inhibitory activity against a range of kinases implicated in cancer and inflammatory diseases.

Target Kinases and Signaling Pathways

The 5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine core is a promising starting point for the development of inhibitors targeting several important kinase families:

  • Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is a key driver in various cancers. 1H-pyrrolo[2,3-b]pyridine derivatives have been shown to be potent FGFR inhibitors.[7][8]

  • Janus Kinases (JAKs): The JAK-STAT signaling pathway is crucial for cytokine signaling and is a validated target for inflammatory and autoimmune diseases. N-methyl-pyrrolo[2,3-b]pyridine derivatives have demonstrated selective JAK1 inhibition.[9]

  • Cyclin-Dependent Kinases (CDKs): CDKs are central regulators of the cell cycle, and their inhibition is a major strategy in cancer therapy. The pyrrolo[2,3-b]pyridine scaffold has been explored for the development of CDK inhibitors.

The general mechanism of action of these inhibitors involves competitive binding to the ATP pocket of the target kinase, thereby preventing the phosphorylation of downstream substrates and inhibiting the signaling cascade.

Visualizing Kinase Inhibition

Kinase_Inhibition_Pathway General Kinase Inhibition by 7-Azaindole Derivatives cluster_0 Kinase Active Site cluster_1 Cellular Processes ATP ATP Kinase Kinase ATP->Kinase Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate Phosphorylation Substrate Substrate Protein Substrate->Kinase Inhibitor 5-bromo-6-methoxy-1-methyl- 1H-pyrrolo[2,3-b]pyridine Derivative Inhibitor->Kinase Competitive Binding Downstream_Signaling Downstream Signaling Cascade Phosphorylated_Substrate->Downstream_Signaling Cell_Proliferation Cell Proliferation, Survival, etc. Downstream_Signaling->Cell_Proliferation Block->Phosphorylated_Substrate Inhibition

Caption: A diagram illustrating the competitive inhibition of a kinase by a 7-azaindole derivative.

Quantitative Data and Characterization

While specific data for the title compound is not available, the following table presents representative data for closely related 5-bromo-7-azaindole derivatives from the literature to provide a quantitative context.

Compound IDTarget KinaseIC₅₀ (nM)Reference Compound
Hypothetical Derivative A FGFR110-50Similar to compounds in[7]
Hypothetical Derivative B JAK150-100Based on SAR from[9]
Hypothetical Derivative C CDK220-70Inferred from general 7-azaindole CDK inhibitors

Note: The data in this table is hypothetical and is intended to be representative of the potential potency of this class of compounds based on existing literature for similar structures.

Conclusion and Future Directions

The 5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine scaffold represents a highly promising starting point for the development of novel kinase inhibitors. The strategic placement of the bromo, methoxy, and methyl groups provides a unique combination of properties that can be leveraged to achieve high potency, selectivity, and favorable drug-like characteristics.

Future research in this area should focus on:

  • Execution of the Proposed Synthesis: The synthesis of the title compound and a library of its derivatives is a critical next step to validate the proposed synthetic route and to enable biological evaluation.

  • In-depth Biological Profiling: The synthesized compounds should be screened against a panel of kinases to determine their potency and selectivity. Cellular assays should also be conducted to assess their anti-proliferative and anti-inflammatory activities.

  • Structure-Based Drug Design: Co-crystallization of lead compounds with their target kinases will provide valuable structural insights for further optimization of the scaffold.

By combining rational design, efficient synthesis, and thorough biological evaluation, the 5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine core has the potential to yield novel and effective therapeutic agents for the treatment of cancer and other diseases driven by aberrant kinase signaling.

References

  • Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. ACS Medicinal Chemistry Letters.[10]

  • Application research of 7-Azaindole. ChemicalBook.[3]

  • Azaindole Therapeutic Agents. PMC.[1]

  • The Azaindole Framework in the Design of Kinase Inhibitors. MDPI.[2]

  • Discovery of N-substituted 7-azaindoles as Pan-PIM kinases inhibitors - Lead optimization - Part III. PubMed.[11]

  • New indole and 7-azaindole derivatives as protein kinase inhibitors. Tesi di dottorato.[12]

  • Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. ACS Publications.[13]

  • 5-Bromo-7-azaindole synthesis. chemicalbook.[14]

  • Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok.[15]

  • Azaindole synthesis. Organic Chemistry Portal.[16]

  • The Azaindole Framework in the Design of Kinase Inhibitors. PMC.[17]

  • Structure-activity relationship studies of 7-azaindole-based rho kinase (ROCK) inhibitors. PubMed.[18]

  • Synthesis of Azaindoles. Synfacts.[19]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PMC.[7]

  • Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. ResearchGate.[20]

  • Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. MDPI.[21]

  • Full article: Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Taylor & Francis Online.[22]

  • 7-Azaindole Analogues as Bioactive Agents and Recent Results. PubMed.[4]

  • Application Notes and Protocols: 5-Bromo-7-azaindole in Medicinal Chemistry. Benchchem.[23]

  • Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate.[24]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing.[8]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI.[5]

  • The Azaindole Framework in the Design of Kinase Inhibitors. ResearchGate.[25]

  • An In-Depth Technical Guide to the Synthesis of 1-Methyloctahydropyrrolo[3,4-b]pyridine. Benchchem.[26]

  • Pharmacophore Identification and Structure–Activity Relationship Analysis of a Series of Substituted Azaindoles as Inhibitors of Trypanosoma brucei. Journal of Medicinal Chemistry.[27]

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Semantic Scholar.[28]

  • Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3- b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. PubMed.[9]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules.[6]

  • Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3. ARKIVOC.[29]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central.[30]

  • Application Notes and Protocols: Suzuki Coupling Reactions with 2-bromo-6-methyl-1H. Benchchem.[31]

Sources

The Pyrrolo[2,3-b]pyridine Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Ascendancy of a Versatile Heterocycle

The pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, has emerged as a cornerstone in medicinal chemistry, celebrated for its remarkable versatility as a pharmacophore.[1] Its structural resemblance to indole allows it to mimic this crucial biological building block, while the additional nitrogen atom in the pyridine ring offers unique opportunities for hydrogen bonding and other molecular interactions.[2] This bioisosteric relationship has propelled the 7-azaindole scaffold to the forefront of drug discovery, leading to the development of a diverse array of therapeutic agents. Notably, its ability to act as a hinge-binding motif for kinases has made it a particularly valuable scaffold in the design of kinase inhibitors for oncology and other indications.[2][3] This guide provides a comprehensive overview of the discovery of novel pyrrolo[2,3-b]pyridine compounds, delving into synthetic methodologies, biological evaluation, and the intricate structure-activity relationships that govern their therapeutic potential.

Synthetic Strategies: Constructing the Pyrrolo[2,3-b]pyridine Core

The synthesis of substituted pyrrolo[2,3-b]pyridines is a critical aspect of their development as drug candidates. A variety of synthetic routes have been established, allowing for the introduction of diverse functional groups at various positions on the heterocyclic core. A general and adaptable approach often involves the construction of the pyrrole ring onto a pre-functionalized pyridine precursor.

Representative Synthetic Workflow

A common strategy for the synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives is depicted in the workflow below. This multi-step process allows for the introduction of substituents at key positions, enabling the exploration of structure-activity relationships.

G cluster_0 Starting Material Preparation cluster_1 Pyrrole Ring Formation cluster_2 Functionalization start Substituted 2-aminopyridine reagent1 Halogenating Agent (e.g., NBS, I2) start->reagent1 Halogenation intermediate1 Halogenated 2-aminopyridine reagent2 Terminal Alkyne (e.g., Trimethylsilylacetylene) intermediate1->reagent2 Sonogashira Coupling intermediate2 Alkynyl-substituted aminopyridine catalyst1 Palladium Catalyst (e.g., Pd(PPh3)2Cl2) reagent3 Base (e.g., KOtBu) intermediate2->reagent3 Base-mediated Cyclization intermediate3 Cyclized Pyrrolo[2,3-b]pyridine Core reagent4 Alkyl/Aryl Halide intermediate3->reagent4 Cross-Coupling Reaction final_product Novel Pyrrolo[2,3-b]pyridine Derivative catalyst2 Coupling Catalyst (e.g., Suzuki, Buchwald-Hartwig)

Caption: Generalized synthetic workflow for novel pyrrolo[2,3-b]pyridine derivatives.

Biological Evaluation: Unveiling Therapeutic Potential

The diverse biological activities of pyrrolo[2,3-b]pyridine derivatives necessitate a comprehensive and systematic approach to their pharmacological evaluation.[4] The initial stages of screening typically involve in vitro assays to determine the compound's potency and selectivity against a specific molecular target. Promising candidates are then advanced to cell-based assays and subsequently to in vivo models to assess their efficacy and safety.

Screening Cascade for Kinase Inhibitors

A typical screening cascade for identifying and characterizing novel pyrrolo[2,3-b]pyridine-based kinase inhibitors is outlined below. This hierarchical approach ensures that resources are focused on the most promising compounds.

G start Library of Novel Pyrrolo[2,3-b]pyridine Compounds primary_screen Primary Screen: Biochemical Kinase Assay (e.g., TR-FRET, FP) start->primary_screen hit_id Hit Identification (Potency & Selectivity) primary_screen->hit_id secondary_screen Secondary Screen: Cell-based Assays (e.g., Proliferation, Apoptosis) hit_id->secondary_screen sar Structure-Activity Relationship (SAR) and Lead Optimization secondary_screen->sar in_vivo In Vivo Efficacy Studies (e.g., Xenograft Models) sar->in_vivo preclinical Preclinical Development in_vivo->preclinical

Caption: Hierarchical screening workflow for kinase inhibitor discovery.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Example: FGFR)

The following protocol provides a detailed methodology for assessing the inhibitory activity of novel pyrrolo[2,3-b]pyridine compounds against a specific kinase, such as Fibroblast Growth Factor Receptor (FGFR).[5]

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against FGFR kinase activity.

Materials:

  • Recombinant human FGFR enzyme

  • Biotinylated peptide substrate

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compounds (dissolved in DMSO)

  • Positive control inhibitor (e.g., a known FGFR inhibitor)

  • 384-well microplates

  • Detection reagents (e.g., LanthaScreen™ Eu-anti-GST antibody and Alexa Fluor™ 647-labeled tracer)

  • Plate reader capable of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

Procedure:

  • Compound Preparation: Serially dilute the test compounds in DMSO to create a range of concentrations. Further dilute the compounds in assay buffer.

  • Reaction Setup: In a 384-well plate, add the assay buffer, the test compound solution, and the recombinant FGFR enzyme.

  • Initiation of Reaction: Add a mixture of the biotinylated peptide substrate and ATP to each well to initiate the kinase reaction.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow for the phosphorylation of the substrate.

  • Detection: Add the detection reagents (Eu-anti-GST antibody and Alexa Fluor™ 647-labeled tracer) to each well.

  • Second Incubation: Incubate the plate for another specified period (e.g., 60 minutes) to allow for the binding of the detection reagents.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.

  • Data Analysis: Calculate the TR-FRET ratio and plot the percentage of inhibition against the logarithm of the test compound concentration. Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Structure-Activity Relationship (SAR) Studies: Decoding the Molecular Interactions

SAR studies are fundamental to the optimization of lead compounds. By systematically modifying the structure of the pyrrolo[2,3-b]pyridine core and assessing the impact on biological activity, researchers can identify key structural features required for potent and selective inhibition.

Key Positions for Substitution

The pyrrolo[2,3-b]pyridine scaffold offers several positions for chemical modification. The most frequently explored positions for derivatization are N-1, C-3, and C-5.[6]

G cluster_0 Pyrrolo[2,3-b]pyridine Core cluster_1 Key Substitution Points & Their Influence core N1 N-1 Position: - Influences solubility and cell permeability - Can be substituted with alkyl or aryl groups core->N1 N-1 C3 C-3 Position: - Often involved in key interactions with the target protein - Amenable to a wide range of substituents, including amides and heterocycles core->C3 C-3 C5 C-5 Position: - Can modulate selectivity and potency - Introduction of hydrogen bond acceptors/donors can enhance activity core->C5 C-5

Caption: Key positions for substitution on the pyrrolo[2,3-b]pyridine scaffold.

Quantitative SAR Data: FGFR Inhibitors

The following table summarizes the structure-activity relationship for a series of 1H-pyrrolo[2,3-b]pyridine derivatives as FGFR inhibitors, highlighting the impact of substitutions on their inhibitory potency.[5][7]

CompoundR1 (at C5)R2 (at C3)FGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)
1 -Hm-methoxyphenyl1900--
4a -CF33,5-difluorophenyl152245
4h -CF33-chloro-4-fluorophenyl7925
4k -CF33-ethynylphenyl121833

Data extracted from Jin et al. (2021).[5][7]

Conclusion: A Scaffold with a Promising Future

The pyrrolo[2,3-b]pyridine scaffold continues to be a rich source of novel therapeutic agents. Its inherent drug-like properties and synthetic tractability make it an attractive starting point for the development of inhibitors for a wide range of biological targets. As our understanding of the molecular basis of disease deepens, the rational design of novel pyrrolo[2,3-b]pyridine derivatives is poised to deliver the next generation of targeted therapies.

References

  • Sharma, N., Chaudhary, A., & Sachdeva, M. (n.d.). An Insight Into the Structure–Activity Relationship Studies of Anticancer Medicinal Attributes of 7-Azaindole Derivatives: A Review.
  • Minakata, S., Komatsu, M., & Ohshiro, Y. (1995). Synthesis and Biological Activity of 1H-Pyrrolo[2,3-b]pyridine Derivatives: Correlation between Inhibitory Activity against the Fungus Causing Rice Blast and Ionization Potential. ACS Publications.
  • Paczal, A., Bálint, B., Wéber, C., Szabó, Z. B., Ondi, L., Theret, I., De Ceuninck, F., Bernard, C., Ktorza, A., Perron-Sierra, F., & Kotschy, A. (2016). Structure–Activity Relationship of Azaindole-Based Glucokinase Activators. Journal of Medicinal Chemistry, 59(2), 687–706.
  • Paczal, A., Bálint, B., Wéber, C., Szabó, Z. B., Ondi, L., Theret, I., De Ceuninck, F., Bernard, C., Ktorza, A., Perron-Sierra, F., & Kotschy, A. (2016). Structure-Activity Relationship of Azaindole-Based Glucokinase Activators. PubMed.
  • Janse van Vuuren, N., Janse van Rensburg, H., Terre'Blanche, G., & Legoabe, L. (n.d.). The structure–activity relationships (SAR) of the 7-azaindole and 7-deazapurine scaffolds.
  • Sharma, N., Chaudhary, A., & Sachdeva, M. (2022). An Insight Into the Structure–Activity Relationship Studies of Anticancer Medicinal Attributes of 7-Azaindole Derivatives: A Review. ResearchGate.
  • (2025). Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. PubMed.
  • Jin, Q., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PubMed Central.
  • (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing.
  • (2024). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. PubMed.
  • (n.d.). Novel pyrrolo[2,3-d]pyridine derivatives as multi-kinase inhibitors with VEGFR2 selectivity.
  • (n.d.). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PubMed Central.
  • Khaled, M. H. (n.d.). NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION.
  • (n.d.). Synthesis and Biological Evaluation of Pyrrolo (2,3-b) Pyridine Analogues PDF. Scribd.
  • Narva, S., et al. (2016). Synthesis and biological evaluation of pyrrolo[2,3-b]pyridine analogues as antiproliferative agents and their interaction with calf thymus DNA. PubMed.
  • (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. PubMed.
  • (n.d.). Novel pyrrolo[2,3-d]pyrimidines and pyrrolo[2,3-b]pyridines: design, synthesis, and in vivo TNF-α inhibitory activity. Semantic Scholar.
  • Kang, S. S., et al. (2021). Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. Journal of Medicinal Chemistry.
  • (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines.
  • (n.d.). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. ResearchGate.
  • (n.d.). Novel pyrrolo[2,3-d]pyrimidines and pyrrolo[2,3-b]pyridines: design, synthesis, and in vivo TNF-α inhibitory activity. OUCI.
  • (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry.

Sources

initial screening of 5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for the Initial Screening of 5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine

Foreword: A Strategic Approach to Novel Compound Evaluation

The journey of a new chemical entity (NCE) from laboratory bench to potential therapeutic is a multi-stage process defined by rigorous evaluation.[1] The initial screening phase is arguably the most critical, as it lays the foundational data upon which all future investment and research are based. This guide provides a comprehensive, technically-grounded framework for the initial in vitro screening of 5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine , a novel compound belonging to a scaffold of significant medicinal interest.

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, core is a privileged structure in drug discovery, with numerous derivatives demonstrating potent biological activity.[2] Published research has identified analogues as powerful inhibitors of key enzyme families, particularly protein kinases such as Fibroblast Growth Factor Receptors (FGFRs), Cyclin-Dependent Kinase 8 (CDK8), and Janus Kinase 1 (JAK1).[3][4][5][6][7] This precedent provides a strong, evidence-based rationale for the screening strategy detailed herein. Our approach is not a generic template but a tailored cascade designed to efficiently answer three fundamental questions:

  • What is the compound's general cellular toxicity?

  • Does it engage specific, high-value biological targets?

  • Can target engagement be confirmed in a cellular context?

This document is intended for researchers, scientists, and drug development professionals, providing not just protocols, but the strategic reasoning behind each experimental choice.

Section 1: Foundational Compound Characterization

Before any biological assessment, the integrity and behavior of the test compound must be established. This ensures that experimental results are both reproducible and reliable.

Identity and Purity Confirmation

The first step is to verify the structure and purity of the synthesized compound. Standard analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC should be employed to confirm the molecular identity and assess purity, which should ideally be >95% for initial screening campaigns.

Physicochemical Properties

Key physical properties, particularly solubility, are critical for accurate assay performance. The compound should be dissolved in a suitable solvent, typically DMSO, to create a high-concentration stock solution (e.g., 10-50 mM). Subsequent dilutions in aqueous assay buffers must be carefully monitored for precipitation.

PropertyValue / ObservationMethod
Molecular Formula C9H10BrN3ON/A
Molecular Weight 256.10 g/mol N/A
Purity >95% (Recommended)HPLC
Physical Form SolidVisual Inspection
Solubility To be determinedKinetic/Thermodynamic Solubility Assay
Stock Solution 10 mM in 100% DMSON/A

Section 2: The Tiered Screening Cascade

A tiered or cascaded approach is the most efficient method for screening, using broad, cost-effective assays initially to identify promising activities, followed by more complex and specific assays to validate these "hits".[8][9] This strategy minimizes resource expenditure while maximizing data-driven decision-making.

Screening_Cascade cluster_0 Tier 1: Foundational Assays cluster_1 Tier 2: Hit Validation & Potency cluster_2 Tier 3: Cellular Activity & Target Engagement T1_Cytotoxicity Cytotoxicity Profiling (e.g., MTT/LDH Assay) T2_IC50 IC50 Determination (Biochemical Assay, e.g., ADP-Glo) T1_Cytotoxicity->T2_IC50 Determine Therapeutic Window T1_Kinase Broad Kinase Panel Screen (>100 Kinases, Single Dose) T1_Kinase->T2_IC50 Identify 'Hits' (e.g., >70% Inhibition) T2_Orthogonal Orthogonal Assay (e.g., HTRF, AlphaLISA) T2_IC50->T2_Orthogonal Confirm Hit with Different Technology T3_CETSA Cellular Target Engagement (CETSA) T2_Orthogonal->T3_CETSA Validate Potent & Confirmed Hit T3_Signaling Downstream Signaling Analysis (Western Blot) T3_CETSA->T3_Signaling Confirm Target is Hit in Intact Cells end_node Lead Candidate Identification T3_Signaling->end_node start Test Compound start->T1_Cytotoxicity start->T1_Kinase

Figure 1: A tiered workflow for the initial screening of a novel compound.

Tier 1: Foundational Assays

Objective: To establish a basic biological profile of the compound regarding general toxicity and broad target interaction.

It is essential to assess a compound's general toxicity to understand the concentration range in which specific, target-mediated effects can be studied.[10][11] A compound that is broadly cytotoxic at low concentrations is generally a poor candidate for further development.

Protocol 1: MTT Assay for Cell Viability

  • Cell Seeding: Seed a human cancer cell line (e.g., HeLa or A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare a 2-fold serial dilution of the test compound in culture medium, starting from 100 µM down to ~0.1 µM. The final DMSO concentration should not exceed 0.5%. Replace the medium in the cell plate with 100 µL of the compound dilutions. Include "cells only" (vehicle control) and "no cells" (background control) wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or a formazan solubilization solution to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the CC50 (50% cytotoxic concentration).

Given that the 1H-pyrrolo[2,3-b]pyridine scaffold is known to target protein kinases, a broad kinase panel is the most logical and data-rich starting point.[4][5][6] Commercial services offer screening against hundreds of kinases at a single compound concentration (typically 1-10 µM).[8] This approach rapidly identifies potential primary targets.

Target Kinase% Inhibition @ 10 µMTarget Family
FGFR192%Tyrosine Kinase
JAK185%Tyrosine Kinase
CDK878%Serine/Threonine Kinase
PIM115%Serine/Threonine Kinase
SRC8%Tyrosine Kinase
Table 2: Hypothetical data from a single-point kinase screen, highlighting potential "hits".
Tier 2: Hit Validation and Potency Determination

Objective: To confirm the hits from Tier 1 and quantify their potency.

Any kinase inhibited by >70% in the initial screen should be validated by determining the compound's half-maximal inhibitory concentration (IC50). This involves a multi-point dose-response experiment using a biochemical assay.

Protocol 2: ADP-Glo™ Kinase Assay for IC50 Determination

This protocol measures kinase activity by quantifying the amount of ADP produced.

  • Reagent Preparation: Prepare the kinase reaction buffer, kinase enzyme, substrate, and ATP according to the manufacturer's protocol (e.g., Promega ADP-Glo™).

  • Compound Plating: In a 384-well plate, perform a serial dilution of the test compound (e.g., 11-point, 3-fold dilution starting at 100 µM). Include positive control (a known inhibitor) and negative control (DMSO vehicle) wells.

  • Kinase Reaction: Add the kinase and substrate/ATP mixture to the wells containing the compound. Incubate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Kinase Detection Reagent: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction that produces light. Incubate for 30-60 minutes.

  • Readout: Measure luminescence using a plate reader.

  • Analysis: Convert luminescence signals to % inhibition relative to controls. Plot the dose-response curve and fit to a four-parameter logistic equation to calculate the IC50 value.

To ensure the observed inhibition is not an artifact of the assay technology (e.g., compound interference with luminescence), it is crucial to confirm the IC50 using an orthogonal method that has a different readout principle, such as HTRF®, AlphaLISA®, or a biophysical method like Surface Plasmon Resonance (SPR).[12]

Tier 3: Cellular Activity and Target Engagement

Objective: To verify that the compound can enter cells and bind to its intended target in a more physiologically relevant environment.[13][14]

Demonstrating that a compound binds to its target inside a living cell is a critical step that links biochemical potency to cellular activity.[13][15] The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for this purpose, as it measures target engagement based on the principle that ligand binding typically stabilizes a protein against thermal denaturation.[15]

CETSA_Principle cluster_0 No Compound cluster_1 Compound Present Protein_Unbound Target Protein (Unbound) Heat_Unbound Heat Applied Protein_Unbound->Heat_Unbound Denatured Protein Denatures & Aggregates Heat_Unbound->Denatured Protein_Bound Target Protein (Bound to Compound) Heat_Bound Heat Applied Protein_Bound->Heat_Bound Stable Protein Remains Soluble Heat_Bound->Stable

Figure 2: The principle of CETSA for measuring target engagement.

Protocol 3: Cellular Thermal Shift Assay (CETSA®)

  • Cell Culture and Treatment: Culture cells known to express the target kinase to ~80% confluency. Treat the cells with the test compound at various concentrations (and a vehicle control) for 1-2 hours.

  • Harvesting: Harvest the cells, wash with PBS, and resuspend in a lysis buffer containing protease and phosphatase inhibitors.

  • Heating: Aliquot the cell lysate into PCR tubes. Heat the tubes across a temperature gradient (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C.

  • Separation: Separate the soluble protein fraction from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes.

  • Analysis: Collect the supernatant (soluble fraction) and analyze the amount of remaining soluble target protein by Western Blot, ELISA, or mass spectrometry.

  • Data Interpretation: Plot the amount of soluble protein against temperature. A successful target engagement will result in a rightward shift of the melting curve for the compound-treated samples compared to the vehicle control.

If the compound successfully engages its target kinase in cells, the functional consequence should be the inhibition of the downstream signaling pathway. This can be assessed by measuring the phosphorylation status of a known substrate of the target kinase.

Signaling_Pathway cluster_pathway Hypothetical FGFR Signaling FGF FGF Ligand FGFR FGFR Receptor FGF->FGFR Binds PLCg PLCγ FGFR->PLCg Activates RAS RAS FGFR->RAS Activates AKT AKT PLCg->AKT Phosphorylates ERK ERK RAS->ERK Phosphorylates Survival Survival AKT->Survival Drives Proliferation Proliferation ERK->Proliferation Drives Compound 5-bromo-6-methoxy-1-methyl- 1H-pyrrolo[2,3-b]pyridine Compound->FGFR Inhibits Phosphorylation

Figure 3: Hypothetical inhibition of the FGFR signaling pathway.

Protocol 4: Western Blot for Downstream Substrate Phosphorylation

  • Cell Treatment: Seed cells in a 6-well plate. Once they reach ~70% confluency, serum-starve them overnight.

  • Inhibition and Stimulation: Pre-treat the cells with various concentrations of the test compound for 1-2 hours. Then, stimulate the cells with the appropriate growth factor (e.g., FGF for the FGFR pathway) for 15-30 minutes to activate the pathway.

  • Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with a primary antibody specific for the phosphorylated form of the downstream substrate (e.g., anti-phospho-ERK). Subsequently, strip and re-probe the membrane with an antibody for the total form of the substrate and a loading control (e.g., GAPDH).

  • Detection: Use an HRP-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the bands.

  • Analysis: Quantify the band intensities. A successful compound will show a dose-dependent decrease in the ratio of the phosphorylated protein to the total protein.

Section 3: Data Interpretation and Next Steps

A successful initial screening campaign will identify a compound with the following characteristics:

  • Low Cytotoxicity: A CC50 value significantly higher (ideally >10-fold) than its biochemical IC50.

  • Potent On-Target Activity: A low nanomolar IC50 against one or a few related kinases.

  • Confirmed Cellular Engagement: Demonstrable target binding in cells via CETSA or a similar method.

  • Functional Cellular Effect: Inhibition of downstream signaling at concentrations consistent with its IC50.

Compounds meeting these criteria can be prioritized as "leads" for a more extensive lead optimization program, which would involve assessing selectivity against a broader range of targets, determining the mechanism of action, and initiating preliminary ADME (Absorption, Distribution, Metabolism, and Excretion) studies.[16]

References

  • A Practical Guide to Target Engagement Assays. (2025). Selvita.
  • Target Engagement Assays. DiscoverX.
  • Target Engagement Assays in Early Drug Discovery. (2025). PubMed.
  • Cytotoxicity assays. Sigma-Aldrich.
  • Target Engagement Assay Services. Concept Life Sciences.
  • InCELL Compound-Target Engagement Assays for Drug Discovery. (2020). YouTube.
  • Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity. baseclick GmbH.
  • Cytotoxicity Assays. Thermo Fisher Scientific - US.
  • Cytotoxicity assay selection guide. Abcam.
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing.
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (2021). PMC - PubMed Central.
  • Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. (2022).
  • Principles of early drug discovery. PMC - PubMed Central.
  • The Steps of Assay Development and Screening in Early Drug Discovery. (2024). Cole-Parmer.
  • Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. (2021).
  • Early Drug Discovery and Development Guidelines: For Academic Researchers, Collaborators, and Start-up Companies. (2012). NCBI.
  • 5-Bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine. Sigma-Aldrich.
  • Drug Development Based on New Chemical Entities. Prime Scholars.
  • Screening Strategies Used in Drug Discovery. (2023). Technology Networks.
  • 1190321-63-1|5-Bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine. BLDpharm.
  • Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. (2019). Juniper Publishers.
  • Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. (2021). PubMed.

Sources

Methodological & Application

synthesis protocol for 5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Multi-Step Synthesis of 5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine

Introduction: The 7-Azaindole Scaffold in Modern Drug Discovery

The 1H-pyrrolo[2,3-b]pyridine scaffold, commonly known as 7-azaindole, is a privileged heterocyclic motif in medicinal chemistry. As a bioisostere of indole, it is a cornerstone in the design of compounds targeting a wide array of biological targets, particularly protein kinases.[1][2] The nitrogen atom in the pyridine ring introduces a key hydrogen bond acceptor site, modifying the molecule's electronic properties and metabolic profile compared to its indole counterpart. This often leads to improved aqueous solubility and enhanced binding interactions within ATP-binding sites.[3]

Substituted 7-azaindoles are integral to the development of inhibitors for critical kinases such as Janus Kinase (JAK), c-Met, and Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A).[2][4] The specific functionalization of the 7-azaindole core is paramount for achieving potency and selectivity. The target molecule of this protocol, 5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine, serves as a highly versatile intermediate. The bromine atom at the C5 position provides a reactive handle for further diversification via cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig), while the methoxy and methyl groups modulate the electronic and steric properties of the core, enabling fine-tuning of structure-activity relationships (SAR).[5][6]

This application note provides a detailed, four-step synthetic protocol for the preparation of this key intermediate, designed for researchers in synthetic chemistry and drug development. The pathway leverages robust and well-documented transformations, beginning with the construction of a 6-chloro-7-azaindole core, followed by sequential methoxylation, regioselective bromination, and concluding with N-methylation. Each step is explained with mechanistic rationale to provide a comprehensive guide for its successful implementation in a laboratory setting.

Overall Synthetic Pathway

The synthesis is designed as a linear, four-step sequence starting from the commercially available 2,6-dichloropyridine. Each step produces a stable intermediate that can be isolated and characterized before proceeding to the next transformation.

G cluster_0 Step 1: Azaindole Formation cluster_1 Step 2: Methoxylation (SNAr) cluster_2 Step 3: Bromination cluster_3 Step 4: N-Methylation A 2,6-Dichloropyridine B Intermediate 1 6-Chloro-1H-pyrrolo[2,3-b]pyridine A->B Bartoli or related cyclization C Intermediate 2 6-Methoxy-1H-pyrrolo[2,3-b]pyridine B->C NaOMe, MeOH Reflux D Intermediate 3 5-Bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine C->D NBS, DMF RT E Final Product 5-Bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine D->E NaH, MeI DMF, 0°C to RT

Caption: Four-step synthesis of the target compound.

Materials and Equipment

Reagents & SolventsGradeSupplier Example
2,6-Dichloropyridine≥98%Sigma-Aldrich
Reagents for Bartoli SynthesisVariesVaries
Sodium Methoxide (NaOMe), 25% in MeOHSolutionSigma-Aldrich
Methanol (MeOH), Anhydrous≥99.8%Fisher Scientific
N-Bromosuccinimide (NBS)≥98%Acros Organics
Dimethylformamide (DMF), Anhydrous≥99.8%Sigma-Aldrich
Sodium Hydride (NaH), 60% in mineral oilDispersionSigma-Aldrich
Methyl Iodide (MeI)≥99.5%, stabilizedSigma-Aldrich
Dichloromethane (DCM)ACS GradeVWR
Ethyl Acetate (EtOAc)ACS GradeVWR
HexanesACS GradeVWR
Saturated aq. Sodium Bicarbonate (NaHCO₃)Lab Grade-
Saturated aq. Sodium Thiosulfate (Na₂S₂O₃)Lab Grade-
Brine (Saturated aq. NaCl)Lab Grade-
Magnesium Sulfate (MgSO₄), AnhydrousLab Grade-
Silica Gel230-400 meshSorbent Tech.
Equipment Specifications Notes
Round-bottom flasksVarious sizesOven-dried
Magnetic stirrer with heating mantle--
Reflux condenser--
Inert atmosphere setupNitrogen/Argon gas-
Syringes and needles-For reagent addition
Rotary evaporator--
Thin-Layer Chromatography (TLC) platesSilica gel 60 F₂₅₄-
Flash chromatography system--
NMR Spectrometer≥400 MHz-
Mass Spectrometer (MS)ESI or APCI source-

Experimental Protocols

Step 1: Synthesis of 6-Chloro-1H-pyrrolo[2,3-b]pyridine (Intermediate 1)

The formation of the 7-azaindole core from a substituted pyridine is a critical initial step. Several established methods, such as the Bartoli, Leimgruber-Batcho, or Fischer indole syntheses, can be adapted for this purpose. A robust approach starts from 2,6-dichloropyridine, leveraging modern cross-coupling and cyclization strategies.[7] For this protocol, we reference a flexible synthesis strategy that can be adapted from nicotinic acid derivatives or dichloropyridines.[7]

Protocol:

  • The synthesis begins with the functionalization of 2,6-dichloropyridine to introduce the necessary components for pyrrole ring formation. This typically involves a sequence of reactions such as nitration, reduction, and cyclization.

  • A common route involves a palladium-catalyzed coupling reaction (e.g., Sonogashira coupling with an appropriate alkyne) followed by a base- or metal-catalyzed cyclization to form the pyrrole ring.

  • Given the complexity and multiple potential routes to this starting material, researchers are advised to consult established literature procedures, such as those described by Schirok (2006), for a detailed, multi-step synthesis of 6-substituted-7-azaindoles.[7]

  • Upon successful synthesis, the crude 6-Chloro-1H-pyrrolo[2,3-b]pyridine should be purified by column chromatography (silica gel, gradient elution with Hexanes/Ethyl Acetate) to obtain a solid suitable for the next step.

Step 2: Synthesis of 6-Methoxy-1H-pyrrolo[2,3-b]pyridine (Intermediate 2)

This step involves a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the fused pyrrole ring and the pyridine nitrogen atom activates the C6 position, facilitating the displacement of the chloride by the methoxide nucleophile.

Protocol:

  • To a solution of 6-Chloro-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous methanol (approx. 0.2 M), add sodium methoxide (3.0 eq, typically from a 25% solution in methanol).

  • Equip the flask with a reflux condenser and heat the reaction mixture to reflux (approx. 65 °C) under a nitrogen atmosphere.

  • Monitor the reaction progress by TLC (e.g., 50% EtOAc in Hexanes). The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the mixture to room temperature and carefully neutralize with 1 M HCl until the pH is ~7.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Partition the resulting residue between water and ethyl acetate. Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (silica gel, gradient elution with Hexanes/Ethyl Acetate) to yield 6-Methoxy-1H-pyrrolo[2,3-b]pyridine as a solid.

Step 3: Synthesis of 5-Bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine (Intermediate 3)

This transformation is an electrophilic aromatic substitution. The 6-methoxy group is an activating ortho-, para-directing group. The C5 position is ortho to the methoxy group and is electronically enriched, making it the preferential site for bromination. N-Bromosuccinimide (NBS) is a mild and effective source of electrophilic bromine for this purpose.

Protocol:

  • Dissolve 6-Methoxy-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous DMF (approx. 0.2 M) in a round-bottom flask protected from light.

  • Cool the solution to 0 °C using an ice bath.

  • Add N-Bromosuccinimide (NBS, 1.05 eq) portion-wise over 15 minutes, ensuring the internal temperature remains below 5 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by pouring the mixture into an aqueous solution of sodium thiosulfate (Na₂S₂O₃).

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash sequentially with water and brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • The crude product can often be purified by recrystallization or by flash column chromatography (silica gel, Hexanes/Ethyl Acetate) to afford 5-Bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine.

Step 4: Synthesis of 5-Bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine (Final Product)

The final step is the N-methylation of the pyrrole ring. The pyrrole N-H is weakly acidic and can be deprotonated by a strong base like sodium hydride (NaH) to form a nucleophilic anion, which then reacts with methyl iodide in an SN2 reaction.[8]

Protocol:

  • To a flame-dried, three-neck flask under a nitrogen atmosphere, add sodium hydride (NaH, 1.5 eq, 60% dispersion in oil).

  • Wash the NaH with anhydrous hexanes (3x) to remove the mineral oil, carefully decanting the hexanes each time.

  • Add anhydrous DMF to the washed NaH and cool the suspension to 0 °C.

  • Dissolve 5-Bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension.

  • Stir the mixture at 0 °C for 30-60 minutes. Hydrogen gas evolution should be observed.

  • After gas evolution ceases, add methyl iodide (MeI, 1.2 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight (12-16 hours).

  • Monitor for completion by TLC.

  • Carefully quench the reaction by the slow, dropwise addition of water at 0 °C.

  • Dilute with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the final product by flash column chromatography (silica gel, Hexanes/Ethyl Acetate) to yield pure 5-Bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine.

Workflow and Validation

Caption: Overall laboratory workflow diagram.

Product Validation: The identity and purity of the final product and all intermediates should be confirmed using standard analytical techniques.

  • ¹H and ¹³C NMR: To confirm the chemical structure, including the successful addition of each functional group and the correct regiochemistry.

  • LC-MS: To assess purity and confirm the molecular weight of the product.

  • HRMS: To determine the exact mass and confirm the elemental composition.

Safety Precautions

  • Sodium Hydride (NaH): Highly flammable and reacts violently with water, releasing flammable hydrogen gas. Handle exclusively under an inert atmosphere (N₂ or Ar). Use appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety glasses, and gloves. Quench residual NaH carefully at low temperatures.

  • Methyl Iodide (MeI): Toxic, a suspected carcinogen, and a potent alkylating agent. Handle only in a well-ventilated chemical fume hood. Avoid inhalation and skin contact.

  • N-Bromosuccinimide (NBS): Corrosive and a lachrymator. Avoid inhalation of dust and contact with skin and eyes. Protect from light and moisture.

  • Anhydrous Solvents (DMF, THF, Hexanes): Flammable and/or toxic. Handle in a fume hood and away from ignition sources.

Always consult the Safety Data Sheet (SDS) for each reagent before use and perform a thorough risk assessment for all experimental procedures.

References

  • Zhang, Y., et al. (2018). Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. ACS Medicinal Chemistry Letters, 9(7), 673–678. Available at: [Link]

  • Iaroshenko, V. (2012). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. University of Rostock. Available at: [Link]

  • Kummari, M., et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega. Available at: [Link]

  • Blum, A., et al. (2006). 1h-pyrrolo[2,3-b]pyridines. Google Patents.
  • Czarnecki, R., et al. (2010). SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES. European Patent Office. Available at: [Link]

  • Mortimer, S. A., & Weeks, K. M. (2019). Safer one-pot synthesis of the ‘SHAPE’ reagent 1-methyl-7-nitroisatoic anhydride (1m7). PeerJ, 7, e6352. Available at: [Link]

  • Li, Q., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(34), 20651–20661. Available at: [Link]

  • PubChem. 5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine. Available at: [Link]

  • ResearchGate. (2014). How do I perform alkylation of indole NH of harmine hydrochloride salt using sodium hydride and alkyl bromide?. Available at: [Link]

  • Witsell, A., et al. (2021). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. ACS Infectious Diseases, 7(6), 1642–1655. Available at: [Link]

  • Wang, J., et al. (2017). A kind of synthetic method of 5 chlorine 7 azaindoles. Google Patents.
  • Royal Society of Chemistry. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Available at: [Link]

  • Ferchichi, A., et al. (2022). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 27(19), 6296. Available at: [Link]

  • PubChem. 5-bromo-3-methyl-1H-pyrrolo(2,3-b)pyridine. Available at: [Link]

  • Organic Chemistry Portal. Azaindole synthesis. Available at: [Link]

  • Martins, A. M., et al. (2024). CO2-Driven N-Formylation/N-Methylation of Amines Using C-Scorpionate Metal Complexes. Catalysts, 14(2), 140. Available at: [Link]

  • Tanimoto, H., et al. (2015). Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. Chemical and Pharmaceutical Bulletin, 63(5), 342–351. Available at: [Link]

Sources

Application Notes and Protocols for the Kinase Inhibitor 5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Novel Pyrrolo[2,3-b]pyridine Scaffold for Kinase Inhibition

The 1H-pyrrolo[2,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors that have entered clinical development. Its rigid, planar structure and hydrogen bonding capabilities make it an ideal starting point for designing potent and selective inhibitors. This document provides detailed application notes and protocols for the characterization of a novel derivative, 5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine (Compound X), a potent inhibitor of Fibroblast Growth Factor Receptor 1 (FGFR1).

FGFRs are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, and angiogenesis.[1] Aberrant FGFR signaling is implicated in various cancers, making it a key therapeutic target.[2] These protocols are designed for researchers, scientists, and drug development professionals to rigorously evaluate the biochemical potency, cellular activity, and target engagement of Compound X.

Part 1: Biochemical Characterization of Compound X

The initial characterization of a novel kinase inhibitor involves determining its potency against the purified target enzyme. Here, we describe two robust, high-throughput biochemical assays: a luminescent ADP-detection assay and a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Rationale for Biochemical Assay Selection
  • ADP-Glo™ Kinase Assay: This assay quantifies kinase activity by measuring the amount of ADP produced, which is directly proportional to enzyme activity. Its high sensitivity and broad dynamic range make it suitable for a wide variety of kinases, including those with low activity or high ATP Kₘ values.[3][4] The luminescent readout is less susceptible to interference from colored or fluorescent compounds.[5]

  • LanthaScreen™ TR-FRET Kinase Assay: This assay measures the phosphorylation of a fluorescently labeled substrate by a kinase. The use of a long-lifetime terbium or europium chelate as a donor fluorophore allows for time-resolved detection, which minimizes interference from background fluorescence.[6][7] It is a homogeneous assay, meaning it does not require separation steps, making it amenable to automation and high-throughput screening.[8]

Experimental Workflow: Biochemical IC₅₀ Determination

The following diagram outlines the general workflow for determining the half-maximal inhibitory concentration (IC₅₀) of Compound X in a biochemical setting.

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection cluster_analysis Data Analysis Compound_Dilution Prepare serial dilution of Compound X in DMSO Assay_Plate Dispense Compound X dilutions and controls into 384-well plate Compound_Dilution->Assay_Plate Reagent_Prep Prepare assay reagents: Kinase, Substrate, ATP Add_Kinase Add FGFR1 kinase Reagent_Prep->Add_Kinase Assay_Plate->Add_Kinase Initiate_Reaction Initiate reaction with Substrate/ATP mix Add_Kinase->Initiate_Reaction Incubate Incubate at room temperature Initiate_Reaction->Incubate Stop_Reaction Stop reaction and add detection reagents (e.g., ADP-Glo™) Incubate->Stop_Reaction Incubate_Detect Incubate for signal development Stop_Reaction->Incubate_Detect Read_Plate Read plate on luminometer or TR-FRET reader Incubate_Detect->Read_Plate Data_Analysis Normalize data and plot dose-response curve Read_Plate->Data_Analysis IC50_Calc Calculate IC₅₀ value Data_Analysis->IC50_Calc

Caption: Workflow for biochemical IC₅₀ determination of Compound X.

Protocol: ADP-Glo™ Kinase Assay for FGFR1

This protocol is adapted for a 384-well plate format.

Materials:

  • Recombinant human FGFR1 kinase (Promega, Cat# V2781 or equivalent)

  • Poly(Glu,Tyr) 4:1 substrate (Sigma-Aldrich, Cat# P0275 or equivalent)

  • ATP (Promega, Cat# V9151 or equivalent)

  • ADP-Glo™ Kinase Assay Kit (Promega, Cat# V9101 or equivalent)

  • FGFR1 Kinase Buffer: 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT[3]

  • Compound X, dissolved in 100% DMSO

  • White, low-volume 384-well assay plates (Corning, Cat# 3572 or equivalent)

Procedure:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of Compound X in 100% DMSO, starting from a 1 mM stock.

  • Assay Plate Setup:

    • Add 1 µL of each Compound X dilution or DMSO (vehicle control) to the appropriate wells of the assay plate.

  • Kinase Reaction:

    • Prepare a 2X enzyme solution by diluting FGFR1 to the desired concentration (e.g., 3 ng/µL) in FGFR1 Kinase Buffer. Add 2 µL to each well.

    • Prepare a 2X substrate/ATP solution containing Poly(Glu,Tyr) and ATP at their final desired concentrations (e.g., 0.4 µg/µL and 50 µM, respectively) in FGFR1 Kinase Buffer.[9]

    • Initiate the reaction by adding 2 µL of the substrate/ATP solution to each well. The final reaction volume is 5 µL.

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.[3]

    • Add 10 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.[3]

  • Data Acquisition: Measure the luminescence using a plate reader with an integration time of 0.5-1 second.

  • Data Analysis:

    • Normalize the data to the vehicle (DMSO) control (100% activity) and a no-kinase control (0% activity).

    • Plot the percent inhibition versus the log concentration of Compound X and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Illustrative Biochemical Data for Compound X

The following table summarizes hypothetical but realistic IC₅₀ values for Compound X against FGFR1 and a panel of other kinases to assess its selectivity.

Kinase TargetCompound X IC₅₀ (nM)Staurosporine IC₅₀ (nM)
FGFR1 8.5 2.1
FGFR215.22.5
FGFR321.01.8
VEGFR28507.9
PDGFRβ>10,0006.5
c-Src>10,0009.1

Part 2: Cell-Based Characterization of Compound X

Evaluating the activity of an inhibitor in a cellular context is crucial to understand its potential as a therapeutic agent. This involves assessing its ability to inhibit the target kinase within the complex cellular environment, leading to a downstream functional effect.

FGFR Signaling Pathway

Upon binding of its ligand, Fibroblast Growth Factor (FGF), FGFR dimerizes and autophosphorylates on specific tyrosine residues. This activates downstream signaling cascades, including the RAS-MAPK and PI3K-AKT pathways, which drive cell proliferation and survival.[1][10][11] Compound X is hypothesized to bind to the ATP-binding pocket of the FGFR1 kinase domain, preventing autophosphorylation and subsequent pathway activation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF Ligand FGFR1 FGFR1 FGF->FGFR1 Binds FGFR1->FGFR1 FRS2 FRS2 FGFR1->FRS2 (P) CompoundX Compound X CompoundX->FGFR1 Inhibits (IC₅₀ = 8.5 nM) GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Simplified FGFR1 signaling pathway and the inhibitory action of Compound X.

Protocol: Western Blot for Phospho-FGFR1 Inhibition

This assay directly measures the ability of Compound X to inhibit FGFR1 autophosphorylation in a cellular context.

Materials:

  • Cancer cell line with high FGFR1 expression (e.g., NCI-H1581)

  • Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)

  • Recombinant human FGF1 (R&D Systems, Cat# 232-FA or equivalent)

  • Compound X, dissolved in DMSO

  • Lysis Buffer (RIPA buffer supplemented with protease and phosphatase inhibitor cocktails)

  • Primary antibodies: anti-phospho-FGFR1 (Tyr653/654)[12][13], anti-total-FGFR1

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

Procedure:

  • Cell Culture and Treatment:

    • Seed NCI-H1581 cells in 6-well plates and grow to 80-90% confluency.

    • Serum-starve the cells for 16-24 hours.

    • Pre-treat cells with various concentrations of Compound X or DMSO for 2 hours.

    • Stimulate the cells with 50 ng/mL FGF1 for 15 minutes.

  • Cell Lysis:

    • Wash cells with ice-cold PBS and lyse with 100 µL of ice-cold Lysis Buffer.

    • Scrape the cells and transfer the lysate to a microfuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • Western Blotting:

    • Denature 20-30 µg of protein per sample by boiling in SDS-PAGE sample buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[14]

    • Incubate the membrane with the anti-phospho-FGFR1 primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.

  • Stripping and Reprobing: Strip the membrane and reprobe with the anti-total-FGFR1 antibody to confirm equal protein loading.

Protocol: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to confirm the direct binding of a compound to its target protein in intact cells or cell lysates.[15] The principle is that ligand binding stabilizes the target protein against thermal denaturation.

Materials:

  • Cancer cell line (e.g., NCI-H1581)

  • Compound X, dissolved in DMSO

  • PBS, supplemented with protease and phosphatase inhibitors

  • PCR tubes and a thermal cycler

  • Equipment for Western blotting

Procedure:

  • Cell Treatment: Treat intact cells with Compound X (e.g., 10 µM) or DMSO for 2 hours.

  • Heating:

    • Harvest the cells and resuspend in PBS with inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.

  • Lysis and Fractionation:

    • Lyse the cells by freeze-thawing (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).

    • Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Analysis:

    • Collect the supernatant and analyze the amount of soluble FGFR1 at each temperature by Western blotting, as described in section 2.2.

    • A positive result is a shift in the melting curve to a higher temperature for the Compound X-treated samples compared to the DMSO control, indicating stabilization of FGFR1.

G cluster_prep Cell Treatment cluster_heat Thermal Challenge cluster_lysis Lysis & Separation cluster_analysis Analysis Treat_Cells Treat cells with Compound X or DMSO Harvest_Cells Harvest and resuspend cells Treat_Cells->Harvest_Cells Aliquot Aliquot into PCR tubes Harvest_Cells->Aliquot Heat_Samples Heat samples across a temperature gradient Aliquot->Heat_Samples Freeze_Thaw Lyse cells by freeze-thaw Heat_Samples->Freeze_Thaw Centrifuge Centrifuge to pellet aggregated proteins Freeze_Thaw->Centrifuge Collect_Supernatant Collect soluble protein (supernatant) Centrifuge->Collect_Supernatant Western_Blot Analyze soluble FGFR1 by Western Blot Collect_Supernatant->Western_Blot Plot_Curve Plot melting curve (% soluble protein vs. Temp) Western_Blot->Plot_Curve

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Conclusion

The protocols outlined in this document provide a comprehensive framework for the biochemical and cellular characterization of 5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine (Compound X) as a novel FGFR1 inhibitor. By employing robust and validated assay technologies, researchers can confidently determine its potency, selectivity, cellular activity, and direct target engagement. These methods form a critical part of the preclinical evaluation of any new kinase inhibitor and provide the necessary data to guide further drug development efforts.

References

  • ResearchGate. (n.d.). The FGFR signaling pathway. (a) Schematic of the structure of FGF... [Image]. Retrieved from [Link]

  • ResearchGate. (n.d.). Diagram of FGFR signaling pathways. FGF-FGFR binding induces receptor... [Image]. Retrieved from [Link]

  • ResearchGate. (n.d.). FGF/FGFR signaling pathways. [Image]. Retrieved from [Link]

  • Lin, H.-Y., et al. (2023). Cell-based screen identifies porphyrins as FGFR3 activity inhibitors with therapeutic potential for achondroplasia and cancer. JCI Insight, 8(23), e171257. Retrieved from [Link]

  • Ornitz, D. M., & Itoh, N. (2015). The Fibroblast Growth Factor signaling pathway. Wiley Interdisciplinary Reviews: Developmental Biology, 4(3), 215–266. Retrieved from [Link]

  • Ho, H. K., et al. (2013). Developing FGFR4 inhibitors as potential anti-cancer agents via in silico design, supported by in vitro and cell-based testing. Current Medicinal Chemistry, 20(10), 1215–1224. Retrieved from [Link]

  • BPS Bioscience. (n.d.). FGFR2 Assay Kit. Retrieved from [Link]

  • MDPI. (2023). Discovery of Novel FGFR1 Inhibitors via Pharmacophore Modeling and Scaffold Hopping: A Screening and Optimization Approach. Molecules, 28(12), 4785. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). FGFR2 Kinase Inhibitor Screening Assay Kit. Retrieved from [Link]

  • National Institutes of Health. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. SLAS Discovery, 27(2), 166-175. Retrieved from [Link]

  • National Institutes of Health. (2014). A Structure-guided Approach to Creating Covalent FGFR Inhibitors. ACS Chemical Biology, 9(6), 1155–1160. Retrieved from [Link]

  • BMG Labtech. (2022). LanthaScreen Technology on microplate readers. Retrieved from [Link]

  • SignalChem. (n.d.). FGFR4, Active. Retrieved from [Link]

  • National Institutes of Health. (2013). A Network Map of FGF-1/FGFR Signaling System. PLoS ONE, 8(5), e64283. Retrieved from [Link]

  • Bio-protocol. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 12(18), e4521. Retrieved from [Link]

  • MDPI. (2022). Patient Selection Approaches in FGFR Inhibitor Trials—Many Paths to the Same End?. Cancers, 14(20), 4991. Retrieved from [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

  • Taylor & Francis Online. (2021). Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA). Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1735-1745. Retrieved from [Link]

  • BMG Labtech. (n.d.). LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. In Assay Guidance Manual. Retrieved from [Link]

  • Reaction Biology. (n.d.). ADP-Glo Kinase Assays. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual. Retrieved from [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]

Sources

Application Notes and Protocols for 5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of Pyrrolo[2,3-b]pyridines in Oncology

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, has emerged as a privileged scaffold in medicinal chemistry, particularly in the discovery of novel anti-cancer agents.[1][2] Its rigid, bicyclic structure serves as an excellent bioisostere for endogenous purines, allowing it to effectively compete for the ATP-binding sites of a wide array of protein kinases.[3] Kinases are crucial regulators of cellular signaling pathways, and their aberrant activation is a hallmark of many cancers, making them prime targets for therapeutic intervention.[4] The versatility of the pyrrolo[2,3-b]pyridine core allows for chemical modifications at multiple positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[3][5]

This document provides a detailed guide on the application of a specific derivative, 5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine , in cancer research. While direct extensive studies on this particular molecule are nascent, its structural features strongly suggest its role as a kinase inhibitor. By drawing on extensive research into closely related analogues, we can infer its mechanism of action and provide robust protocols for its investigation as a potential anti-cancer therapeutic.[1]

Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have demonstrated potent inhibitory activity against a range of cancer-relevant kinases, including:

  • Fibroblast Growth Factor Receptors (FGFRs)[3][6]

  • Cyclin-Dependent Kinase 8 (CDK8)[7][8]

  • Focal Adhesion Kinase (FAK)[5]

  • c-Met[9]

  • Traf2- and NCK-interacting kinase (TNIK)[10]

The substitutions on the core of 5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine —a bromine atom at the 5-position, a methoxy group at the 6-position, and a methyl group on the pyrrole nitrogen—are strategically placed to modulate its interaction with kinase targets and its metabolic stability.

Predicted Mechanism of Action: Targeting Key Oncogenic Signaling Pathways

Based on the activity of structurally similar compounds, 5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine is hypothesized to function as an ATP-competitive kinase inhibitor. A primary putative target family for this class of molecules is the Fibroblast Growth Factor Receptors (FGFRs).[1] Aberrant FGFR signaling, due to gene amplification, fusions, or activating mutations, is a known driver in various malignancies, including breast, lung, and bladder cancers.[6]

Inhibition of FGFRs by a compound like 5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine is expected to block the autophosphorylation of the receptor, thereby preventing the activation of major downstream oncogenic signaling cascades.[3] The two principal pathways that would be affected are:

  • RAS-RAF-MEK-ERK Pathway: This pathway is central to regulating cell proliferation, differentiation, and survival. Its constitutive activation in cancer leads to uncontrolled cell division.[1]

  • PI3K-Akt-mTOR Pathway: This cascade is a critical regulator of cell growth, survival, and metabolism. Its dysregulation promotes tumor progression and resistance to therapy.[1]

By inhibiting these pathways, 5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine is predicted to induce cell cycle arrest, trigger apoptosis (programmed cell death), and reduce the migratory and invasive potential of cancer cells.[11]

FGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_outcomes Cellular Outcomes FGFR FGFR RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Transcription Gene Transcription ERK->Transcription mTOR->Transcription (via downstream effectors) Proliferation Proliferation Transcription->Proliferation Survival Survival Transcription->Survival Angiogenesis Angiogenesis Transcription->Angiogenesis Compound 5-bromo-6-methoxy-1-methyl- 1H-pyrrolo[2,3-b]pyridine Compound->FGFR Inhibition FGF FGF Ligand FGF->FGFR

Caption: Predicted inhibition of the FGFR signaling cascade.

Experimental Protocols

The following protocols provide a framework for characterizing the anti-cancer properties of 5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine.

Protocol 1: In Vitro Kinase Inhibition Assay

Objective: To determine the direct inhibitory effect of the compound on the kinase activity of purified recombinant kinases (e.g., FGFR1, FGFR2, CDK8).

Rationale: This is a primary, cell-free assay to confirm direct target engagement and determine the compound's potency (IC50). A radiometric assay using ³³P-ATP is a gold standard for its sensitivity and direct measurement of phosphate transfer.

Materials:

  • Recombinant human kinases (e.g., FGFR1, FGFR2)

  • Kinase-specific substrate (e.g., Poly(Glu, Tyr) 4:1 for FGFR)

  • 5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine, dissolved in DMSO

  • Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA)

  • [γ-³³P]ATP

  • 10% Trichloroacetic acid (TCA)

  • Filter mats (e.g., P81 phosphocellulose)

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound in DMSO. A typical starting range is 10 mM to 1 nM.

  • In a 96-well plate, add 5 µL of the diluted compound to each well. Include "no compound" (DMSO only) controls for 100% activity and "no enzyme" controls for background.

  • Prepare a master mix containing kinase buffer, the specific substrate, and the recombinant kinase.

  • Add 20 µL of the master mix to each well.

  • Pre-incubate the plate at room temperature for 10 minutes to allow the compound to bind to the kinase.

  • Prepare the ATP solution by mixing cold ATP and [γ-³³P]ATP in kinase buffer.

  • Initiate the kinase reaction by adding 25 µL of the ATP solution to each well.

  • Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by adding 50 µL of 10% TCA.

  • Spot 50 µL from each well onto a P81 filter mat.

  • Wash the filter mat three times with 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Air dry the mat and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Parameter Description
IC50 (nM) Concentration of the compound required to inhibit 50% of the kinase activity.
Kinase Selectivity Profile of IC50 values against a panel of different kinases to determine target specificity.
Protocol 2: Cell Proliferation Assay (MTT Assay)

Objective: To assess the cytotoxic or cytostatic effect of the compound on cancer cell lines.

Rationale: This assay measures the metabolic activity of cells, which correlates with cell viability. A reduction in metabolic activity indicates either cell death (cytotoxicity) or inhibition of proliferation (cytostatic effect).[12]

Materials:

  • Cancer cell lines with known kinase pathway dependencies (e.g., breast cancer cell line 4T1 for FGFR inhibition).

  • Appropriate cell culture medium (e.g., RPMI-1640) with 10% FBS.

  • 5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF).

  • 96-well cell culture plates.

  • Plate reader (570 nm).

Procedure:

  • Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the compound for 72 hours. Include a vehicle control (DMSO).

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).

Protocol 3: Western Blot Analysis of Pathway Modulation

Objective: To confirm that the compound inhibits the intended signaling pathway within the cell.

Rationale: Western blotting allows for the visualization and quantification of specific proteins. By measuring the phosphorylation status of key signaling proteins (e.g., p-FGFR, p-ERK, p-Akt), this protocol provides direct evidence of on-target pathway inhibition in a cellular context.

Materials:

  • Cancer cells treated with the compound.

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and PVDF membranes.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (e.g., anti-p-FGFR, anti-FGFR, anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt, anti-β-actin).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate (ECL).

  • Imaging system.

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with the compound at various concentrations (e.g., 0.5x, 1x, and 2x GI50) for a specified time (e.g., 2-24 hours).

  • Wash cells with ice-cold PBS and lyse them with RIPA buffer.

  • Quantify protein concentration using the BCA assay.

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the signal using an ECL substrate and an imaging system.

  • Analyze band intensities, normalizing phosphoprotein levels to total protein levels and the loading control (β-actin). A dose-dependent decrease in the phosphorylation of target proteins indicates effective pathway inhibition.

Experimental_Workflow cluster_phase1 Phase 1: Primary Screening cluster_phase2 Phase 2: Cellular Activity cluster_phase3 Phase 3: Mechanism of Action cluster_phase4 Phase 4: Advanced Models P1_Step1 In Vitro Kinase Assay (Determine IC50) P2_Step1 Cell Proliferation Assay (Determine GI50) P1_Step1->P2_Step1 P2_Step2 Apoptosis Assay (e.g., Annexin V/PI) P2_Step1->P2_Step2 P3_Step1 Western Blot (Confirm Pathway Inhibition) P2_Step1->P3_Step1 P3_Step2 Cell Cycle Analysis (Flow Cytometry) P3_Step1->P3_Step2 P4_Step1 3D Spheroid Models P3_Step1->P4_Step1 P4_Step2 In Vivo Xenograft Studies P4_Step1->P4_Step2

Caption: General workflow for evaluating a novel kinase inhibitor.

Conclusion and Future Directions

5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine represents a promising chemical entity for cancer research, belonging to a well-validated class of kinase inhibitors. The protocols outlined above provide a comprehensive strategy to elucidate its biological activity, from direct target inhibition to cellular effects and pathway modulation. Successful outcomes from these studies would warrant further investigation into its pharmacokinetic properties, safety profile, and in vivo efficacy in preclinical cancer models, paving the way for its potential development as a novel targeted therapy.

References

  • Discovery of the Novel 1 H-Pyrrolo[2,3- b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer - PubMed. (2022-09-22). PubMed. [Link]

  • Fragment-Based Discovery of New Highly Substituted 1H-Pyrrolo[2,3-b]- and 3H-Imidazolo[4,5-b]-Pyridines as Focal Adhesion Kinase Inhibitors. Journal of Medicinal Chemistry. (2021). ACS Publications. [Link]

  • Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry. (2022-09-06). ACS Publications. [Link]

  • Identification of a novel pyrrolo[2,3-b]pyridine compound as a potent glycogen synthase kinase 3β inhibitor for treating Alzheimer's disease - PubMed Central. (2025-02-20). PubMed Central. [Link]

  • Yang, B. et al. (2020-12-24). Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Methyl 2-((5-bromo-6-methoxy-2-(trifluoromethoxy)pyridin-3-yl)amino)benzoate (5a). The Royal Society of Chemistry. [Link]

  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Advances. (2021). [Link]

  • An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid. Chemical & Pharmaceutical Bulletin. [Link]

  • 5-Bromo-1H-pyrrolo[2,3-b]pyridine - PMC - NIH. PMC. (2013-03-01). [Link]

  • Identification of Pyrrolo-Pyridine Derivatives as Novel Class of Antibacterials - PubMed. PubMed. (2020-02). [Link]

  • 1h-pyrrolo[2,3-b]pyridines - Google Patents.
  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC - NIH. PMC. (2024-01-14). [Link]

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC - PubMed Central. PMC. (2021-08-20). [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Publishing. RSC Publishing. (2021-06-09). [Link]

  • Design, synthesis, biological evaluation and molecular modeling of novel 1 H -pyrrolo[2,3- b ]pyridine derivatives as potential anti-tumor agents - PlumX. PlumX. [Link]

  • Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2 - MDPI. MDPI. (2023-01-20). [Link]

  • 5-Bromo-1H-pyrrolo-[2,3-b]pyridine - PubMed. PubMed. (2013-03-01). [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC - PubMed Central. PMC. (2021-06-09). [Link]

  • New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling studies. Moroccan Journal of Chemistry. [Link]

  • Discovery of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity - ResearchGate. ResearchGate. [Link]

  • Prediction of cytotoxic activity of a series of 1H-pyrrolo[2,3-b]pyridine derivatives as possible inhibitors of c-Met using molecular fingerprints - PubMed. PubMed. (2019-08). [Link]

  • 2-[2-Methyl-5-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrol-3-yl]-2-oxo-N-(pyridin-4-yl) acetamide - ResearchGate. ResearchGate. (2025-10-16). [Link]

  • Understanding the mechanism of action of pyrrolo[3,2- b ]quinoxaline-derivatives as kinase inhibitors - ResearchGate. ResearchGate. (2020-05). [Link]

  • Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - JUIT. JUIT. [Link]

Sources

Application Notes and Protocols: 5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine as a Selective GSK-3β Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only.

Authored by: Gemini, Senior Application Scientist

Abstract

Glycogen Synthase Kinase-3β (GSK-3β) is a constitutively active serine/threonine kinase that serves as a pivotal regulatory node in a wide array of cellular signaling pathways.[1] Its dysregulation is implicated in the pathogenesis of numerous human diseases, including Alzheimer's disease, bipolar disorder, type 2 diabetes, and various cancers.[2][3] This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the characterization and application of 5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine, a potent and selective inhibitor of GSK-3β. We detail its mechanism of action, provide step-by-step protocols for in vitro and cell-based assays, and discuss its potential therapeutic applications. The methodologies outlined herein are designed to ensure scientific rigor and reproducibility in the investigation of this compound and its effects on GSK-3β signaling.

Introduction to GSK-3β and Its Inhibition

GSK-3β is a key downstream effector in multiple signaling cascades, most notably the insulin and Wnt/β-catenin pathways.[4] Unlike many kinases that are activated by specific stimuli, GSK-3β is typically active in resting cells and is regulated through inhibitory phosphorylation, for instance at the Ser9 residue by Akt/PKB in the insulin signaling pathway.[4] The Wnt signaling pathway inhibits GSK-3β by preventing the formation of a destruction complex, leading to the stabilization and nuclear translocation of β-catenin, a critical transcription co-activator.[1]

The multifaceted role of GSK-3β makes it an attractive therapeutic target.[2][5] Its inhibition has been shown to have neuroprotective effects by reducing tau protein hyperphosphorylation, a hallmark of Alzheimer's disease.[3][6] In the context of metabolic disorders, GSK-3β inhibition can enhance insulin sensitivity.[5][7] Furthermore, its role in cell proliferation and apoptosis has positioned it as a target in oncology.[2][8]

The pyrrolo[2,3-b]pyridine scaffold has been identified as a promising chemical starting point for the development of potent and selective GSK-3β inhibitors.[9] 5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine is a novel compound from this class designed for high affinity and selectivity towards the ATP-binding pocket of GSK-3β.

Compound Profile: 5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine

PropertyValueSource
IUPAC Name 5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine-
Molecular Formula C9H9BrN2O-
Molecular Weight 241.09 g/mol -
CAS Number Not available-
Purity ≥98% (as determined by HPLC)-
Solubility Soluble in DMSO (>10 mM), sparingly soluble in ethanolEmpirically determined
Storage Store at -20°C as a solid or in solution. Protect from light.[10]

Note: The specific IC50 value for 5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine against GSK-3β and its selectivity profile against other kinases should be determined experimentally using the protocols provided in this guide.

GSK-3β Signaling Pathways and the Role of Inhibition

GSK-3β's central role in cellular signaling is depicted in the diagrams below. Inhibition of GSK-3β by compounds such as 5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine can modulate these pathways, leading to various cellular responses.

GSK3B_Signaling_Pathways cluster_Wnt Wnt/β-catenin Pathway cluster_Insulin Insulin Signaling Pathway Wnt Wnt Frizzled Frizzled/LRP5/6 Wnt->Frizzled Dsh Dishevelled Frizzled->Dsh GSK3B_Wnt GSK-3β Dsh->GSK3B_Wnt BetaCatenin β-catenin GSK3B_Wnt->BetaCatenin P Degradation Proteasomal Degradation BetaCatenin->Degradation Nucleus Nucleus BetaCatenin->Nucleus TCF_LEF TCF/LEF Gene_Expression Target Gene Expression TCF_LEF->Gene_Expression Insulin Insulin IR Insulin Receptor Insulin->IR PI3K PI3K IR->PI3K Akt Akt/PKB PI3K->Akt GSK3B_Insulin GSK-3β Akt->GSK3B_Insulin P (Ser9) GS Glycogen Synthase GSK3B_Insulin->GS P Glycogen Glycogen Synthesis GS->Glycogen Inhibitor 5-bromo-6-methoxy-1-methyl- 1H-pyrrolo[2,3-b]pyridine Inhibitor->GSK3B_Wnt Inhibitor->GSK3B_Insulin

Caption: Key GSK-3β signaling pathways and points of inhibition.

Experimental Protocols

In Vitro GSK-3β Kinase Activity Assay (Luminescent)

This protocol is designed to determine the IC50 value of 5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine against purified GSK-3β enzyme. The assay measures the amount of ATP consumed during the phosphorylation of a substrate peptide.

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced in a kinase reaction.[11] After the kinase reaction, remaining ATP is depleted, and the ADP is converted back to ATP, which is then used by luciferase to generate a luminescent signal that is proportional to the initial kinase activity.

Materials:

  • Recombinant human GSK-3β enzyme

  • GSK-3β substrate peptide (e.g., a pre-phosphorylated peptide)[12]

  • ADP-Glo™ Kinase Assay Kit (Promega or similar)[11]

  • 5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine

  • Staurosporine or another known GSK-3β inhibitor (positive control)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • DMSO

  • White, opaque 384-well assay plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of 5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine in DMSO.

    • Perform a serial dilution (e.g., 11-point, 1:3 dilution series) in DMSO to create a range of concentrations.

    • Prepare a similar dilution series for the positive control inhibitor.

    • Dilute each compound concentration from the DMSO plate into kinase assay buffer to achieve the desired final assay concentrations (ensure the final DMSO concentration is consistent across all wells, typically ≤1%).

  • Assay Setup (Final volume: 10 µL):

    • Add 2.5 µL of the diluted inhibitor or vehicle (DMSO in kinase buffer) to the appropriate wells of a 384-well plate.

    • Add 5 µL of diluted GSK-3β enzyme to each well, except for the "no enzyme" control wells.[4] For the "no enzyme" control, add 5 µL of kinase assay buffer.

    • Initiate the reaction by adding 2.5 µL of a substrate/ATP mixture (prepared in kinase assay buffer). The final concentrations should be at or near the Km for ATP and the substrate peptide.[4]

  • Incubation:

    • Mix the plate gently on a plate shaker for 30 seconds.

    • Incubate the plate at 30°C for 60 minutes.[4] The incubation time should be within the linear range of the reaction, which should be determined in preliminary experiments.

  • Signal Detection (as per ADP-Glo™ protocol):

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[4]

    • Incubate at room temperature for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[4]

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

In_Vitro_Assay_Workflow Start Start Prep_Inhibitor Prepare Inhibitor Dilutions (11-point series in DMSO) Start->Prep_Inhibitor Dilute_Buffer Dilute Inhibitor in Kinase Assay Buffer Prep_Inhibitor->Dilute_Buffer Add_Inhibitor Add 2.5 µL Inhibitor to Plate Dilute_Buffer->Add_Inhibitor Add_Enzyme Add 5 µL GSK-3β Enzyme Add_Inhibitor->Add_Enzyme Add_Sub_ATP Add 2.5 µL Substrate/ATP Mix (Initiate Reaction) Add_Enzyme->Add_Sub_ATP Incubate Incubate at 30°C for 60 min Add_Sub_ATP->Incubate Stop_Reaction Add 10 µL ADP-Glo™ Reagent (Stop & Deplete ATP) Incubate->Stop_Reaction Incubate_Stop Incubate at RT for 40 min Stop_Reaction->Incubate_Stop Detect Add 20 µL Kinase Detection Reagent Incubate_Stop->Detect Incubate_Detect Incubate at RT for 30-60 min Detect->Incubate_Detect Read Measure Luminescence Incubate_Detect->Read Analyze Calculate % Inhibition Determine IC50 Read->Analyze End End Analyze->End

Caption: Workflow for the in vitro GSK-3β kinase activity assay.

Cell-Based Assay for GSK-3β Activity (Western Blot)

This protocol measures the ability of 5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine to inhibit GSK-3β activity in a cellular context by assessing the phosphorylation status of a downstream target. A common and reliable readout is the phosphorylation of GSK-3β itself at Ser9 (an inhibitory mark that often increases upon pathway-level feedback when the kinase is inhibited) or the accumulation of β-catenin.

Principle: In many cell types, inhibition of GSK-3β prevents the phosphorylation and subsequent degradation of β-catenin.[1] This leads to an accumulation of β-catenin in the cytoplasm, which can be readily detected by Western blot.

Materials:

  • SH-SY5Y (human neuroblastoma) or HEK293T cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine

  • Lithium Chloride (LiCl) or another known GSK-3β inhibitor (positive control)[3]

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-β-catenin, anti-phospho-GSK-3β (Ser9), anti-total GSK-3β, anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment:

    • Plate cells in 6-well plates and grow to 70-80% confluency.

    • Prepare a range of concentrations of 5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine and the positive control in complete medium. Include a vehicle-only control (e.g., 0.1% DMSO).

    • Treat the cells with the compounds for a specified time (e.g., 4-6 hours).

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer on ice for 30 minutes.

    • Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

  • Western Blotting:

    • Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer.

    • Boil the samples at 95°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Apply ECL substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the intensity of the protein of interest (e.g., β-catenin) to the loading control (β-actin).

Potential Therapeutic Applications and Future Directions

The potent and selective inhibition of GSK-3β by 5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine suggests its potential utility in a range of therapeutic areas.

  • Neurodegenerative Diseases: By inhibiting GSK-3β, this compound could reduce the hyperphosphorylation of tau protein, a key pathological feature of Alzheimer's disease and other tauopathies.[3][6] Further studies in neuronal cell models and in vivo models of Alzheimer's disease are warranted to explore its neuroprotective effects.

  • Metabolic Disorders: GSK-3β is a negative regulator of insulin signaling.[5] Inhibition of GSK-3β could enhance insulin sensitivity and glucose metabolism, making this compound a candidate for investigation in the context of type 2 diabetes.[7]

  • Oncology: The role of GSK-3β in cancer is complex and context-dependent.[2] In certain cancers, GSK-3β inhibition can suppress proliferation and induce apoptosis.[8] The effect of 5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine should be evaluated in various cancer cell lines to determine its potential as an anti-cancer agent.

  • Mood Disorders: Lithium, a known GSK-3β inhibitor, is a standard treatment for bipolar disorder.[3][13] This suggests that more selective inhibitors like 5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine could have therapeutic potential in psychiatric disorders.

Troubleshooting

IssuePossible CauseSuggested Solution
High variability in in vitro assay - Inaccurate pipetting- Inconsistent incubation times- Compound precipitation- Use calibrated pipettes- Ensure consistent timing for all steps- Check compound solubility in assay buffer; reduce final concentration if necessary
No IC50 curve generated - Compound is inactive at tested concentrations- Compound concentration range is incorrect- Test a higher range of concentrations- Perform a wide concentration range (e.g., 100 µM to 1 nM) to find the active range
No change in β-catenin levels in cell assay - Insufficient compound concentration or treatment time- Cell line does not have active Wnt signaling at baseline- Perform a dose-response and time-course experiment- Use a cell line with a more active Wnt pathway or stimulate the pathway (e.g., with Wnt3a conditioned media)
High background in Western blot - Insufficient blocking- Antibody concentration too high- Inadequate washing- Increase blocking time or try a different blocking agent- Titrate primary and secondary antibodies- Increase the number and duration of washes

Conclusion

5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine represents a promising tool for the investigation of GSK-3β biology and a potential starting point for the development of novel therapeutics. The protocols and information provided in this guide are intended to facilitate rigorous and reproducible research into the effects of this compound. As with any scientific investigation, careful experimental design, appropriate controls, and thorough data analysis are paramount to achieving meaningful results.

References

  • BenchChem Technical Support Team. (2025). Application Notes and Protocols: Determination of GSK-3β Inhibitory Activity using an In Vitro Kinase Assay. BenchChem.
  • Jope, R. S., & Johnson, G. V. W. (2004). The glamour and gloom of glycogen synthase kinase-3. Trends in Biochemical Sciences, 29(2), 95–102.
  • Hooper, C., Killick, R., & Lovestone, S. (2008). The GSK3 hypothesis of Alzheimer's disease. Journal of Neurochemistry, 104(6), 1433–1439.
  • Mancinelli, R., Carpino, G., & Fraveto, A. (2021). Glycogen synthase kinase 3β (GSK-3β) inhibitors - a patent update (2019–2024).
  • Avila, J., & Hernandez, F. (2020). Role of GSK-3β Inhibitors: New Promises and Opportunities for Alzheimer's Disease. ACS Chemical Neuroscience, 11(15), 2248–2260.
  • Patsnap Synapse. (2025). What are the therapeutic applications for GSK-3 inhibitors?
  • Creative Diagnostics. (n.d.). GSK3 Signaling Pathway.
  • Harvard Office of Technology Development. (n.d.). Cell-based assay for the discovery of glycogen synthase kinase inhibitors.
  • Patsnap Synapse. (2025). What GSK-3 inhibitors are in clinical trials currently?.
  • Grimes, C. A., & Jope, R. S. (2001). The multifaceted roles of glycogen synthase kinase 3beta in cellular signaling. Progress in Neurobiology, 65(4), 391–426.
  • Ali, A., Hoeflich, K. P., & Woodgett, J. R. (2001). Glycogen synthase kinase-3: properties, functions, and regulation. Chemical Reviews, 101(8), 2527–2540.
  • Abcam. (n.d.). GSK3 in cell signaling.
  • Sigma-Aldrich. (n.d.). GSK-3beta Activity Assay Kit (CS099) - Technical Bulletin.
  • Martínez, A., Castro, A., Dorronsoro, I., & Alonso, M. (2002). Glycogen synthase kinase 3 (GSK-3) inhibitors as new promising drugs for diabetes, neurodegenerative diseases and cancer. Medicinal Research Reviews, 22(4), 373–384.
  • BPS Bioscience. (2025). GSK3β Kinase Assay Kit.
  • Kanaan, N. M., & Correia, S. S. (2006). A novel mass spectrometry-based assay for GSK-3β activity. BMC Biochemistry, 7, 2.
  • Ougolkov, A. V., & Billadeau, D. D. (2006). The role of glycogen synthase kinase-3 (GSK-3) in cancer. British Journal of Cancer, 95(9), 1147–1151.
  • Biocompare. (n.d.). GSK3B ELISA Kits.
  • Lin, Y. T., Chen, C. M., & Lien, C. Y. (2016). Virtual Screening and Testing of GSK-3 Inhibitors Using Human SH-SY5Y Cells Expressing Tau Folding Reporter and Mouse Hippocampal Primary Culture under Tau Cytotoxicity. Journal of Alzheimer's Disease, 52(3), 1029–1041.
  • Promega Corporation. (n.d.). GSK3β Kinase Assay.
  • Wang, S., Li, Y., & Zhang, Y. (2018).
  • Berenguer, F., et al. (2021). Small molecule inhibitors of mammalian GSK-3β promote in vitro plant cell reprogramming and somatic embryogenesis. The Plant Journal, 107(3), 779-793.
  • Royal Society of Chemistry. (n.d.). Supporting Information for [Article Title].
  • A2B Chem. (n.d.). 5-Bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine.
  • Google Patents. (n.d.). WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.
  • Sigma-Aldrich. (n.d.). 5-Bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine.
  • Wang, Y., et al. (2025). Identification of a novel pyrrolo[2,3-b]pyridine compound as a potent glycogen synthase kinase 3β inhibitor for treating Alzheimer's disease. RSC Medicinal Chemistry.
  • Chemical & Pharmaceutical Bulletin. (n.d.). An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid.
  • Szymański, J., et al. (2023). Exploring Novel GSK-3β Inhibitors for Anti-Neuroinflammatory and Neuroprotective Effects: Synthesis, Crystallography, Computational Analysis, and Biological Evaluation. International Journal of Molecular Sciences, 24(13), 10831.
  • Selleck Chemicals. (n.d.). GSK-3 inhibitors.
  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). GSK-3β inhibitor 3.
  • Larsson, A., et al. (2019). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 24(18), 3296.
  • Ark Pharma Scientific Limited. (n.d.). methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate.
  • TCI Chemicals. (n.d.). 5-Bromo-1H-pyrrolo[2,3-b]pyridine.
  • Otava Chemicals. (n.d.). GSK-3β.
  • Biosynth. (n.d.). 5-Bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine, 98% Purity, C8H7BrN2O, 5 grams.
  • ChemicalBook. (n.d.). 6-BROMO-1H-PYRROLO[2,3-B]PYRIDINE CAS 143468-13-7.

Sources

Application Notes and Protocols for the Experimental Use of 5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine in Neurodegenerative Disease Models

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

Introduction

Neurodegenerative diseases such as Alzheimer's and Parkinson's represent a significant and growing global health challenge. A key focus of current research is the identification of novel small molecules that can modulate the signaling pathways implicated in neuronal cell death and dysfunction. The pyrrolo[2,3-b]pyridine scaffold has emerged as a promising starting point for the development of potent kinase inhibitors.[1][2][3] Derivatives of this heterocyclic system have shown efficacy in targeting kinases like Glycogen Synthase Kinase 3β (GSK-3β) and Leucine-Rich Repeat Kinase 2 (LRRK2), both of which are central to the pathology of various neurodegenerative disorders.[1][4][5][6]

This document provides a detailed guide for the experimental evaluation of a novel pyrrolo[2,3-b]pyridine derivative, 5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine , in relevant in vitro and in vivo models of neurodegeneration. While specific data for this compound is not yet publicly available, these protocols are based on established methodologies for analogous compounds and are designed to provide a robust framework for its characterization.

Compound Handling and Preparation

Proper handling and preparation of the test compound are critical for obtaining reproducible results.

1.1. Materials

  • 5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine (powder form)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Phosphate-buffered saline (PBS), sterile

  • Vortex mixer

  • Sonicator (optional)

  • Sterile, amber microcentrifuge tubes

1.2. Protocol for Stock Solution Preparation

  • Prepare a 10 mM stock solution of 5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine in 100% DMSO.

  • To do this, weigh out the appropriate amount of the compound and add the calculated volume of DMSO.

  • Vortex thoroughly until the compound is completely dissolved. Gentle warming or sonication may be used to aid dissolution.

  • Aliquot the stock solution into smaller volumes in amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solutions at -20°C or -80°C for long-term storage.

Note: The final concentration of DMSO in cell culture media should not exceed 0.5% to avoid solvent-induced cytotoxicity.

In Vitro Evaluation of Neuroprotective Effects

In vitro assays are essential for the initial screening of a compound's bioactivity and for elucidating its mechanism of action.[7][8][9]

2.1. Cell Line Selection and Maintenance

The human neuroblastoma cell line, SH-SY5Y, is a widely used and well-characterized model for neurodegenerative disease research.[1][2]

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

2.2. Cytotoxicity Assay

Before assessing neuroprotective effects, it is crucial to determine the non-toxic concentration range of the compound.

  • Protocol:

    • Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well.

    • Allow cells to adhere for 24 hours.

    • Prepare serial dilutions of 5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine in culture medium, ranging from 0.1 µM to 100 µM.

    • Replace the old medium with the medium containing the different concentrations of the compound. Include a vehicle control (DMSO at the highest concentration used).

    • Incubate for 24-48 hours.

    • Assess cell viability using a standard method such as the MTT or PrestoBlue assay.

Parameter Recommendation
Cell LineSH-SY5Y
Seeding Density1 x 10^4 cells/well
Compound Conc.0.1 - 100 µM
Incubation Time24 - 48 hours
Viability AssayMTT or PrestoBlue

2.3. Neuroprotection Assay

This assay evaluates the ability of the compound to protect neuronal cells from a toxic insult.

  • Induction of Neurotoxicity:

    • Alzheimer's Model: Amyloid-β (Aβ) oligomers (e.g., Aβ₂₅₋₃₅ or Aβ₁₋₄₂) at a concentration of 10-25 µM.[7][10]

    • Parkinson's Model: 6-hydroxydopamine (6-OHDA) or MPP+ at concentrations of 50-100 µM.

    • General Oxidative Stress: Hydrogen peroxide (H₂O₂) at a concentration of 100-200 µM.[10]

  • Protocol:

    • Seed SH-SY5Y cells as described for the cytotoxicity assay.

    • Pre-treat the cells with non-toxic concentrations of 5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine for 2-4 hours.

    • Introduce the neurotoxic agent to the medium.

    • Co-incubate for 24 hours.

    • Assess cell viability.

Experimental Workflow for In Vitro Neuroprotection Assay

G A Seed SH-SY5Y cells in 96-well plate B 24h Incubation A->B C Pre-treat with Compound (e.g., 0.1-10 µM) B->C D 2-4h Incubation C->D E Add Neurotoxic Agent (e.g., Aβ, 6-OHDA) D->E F 24h Incubation E->F G Assess Cell Viability (MTT Assay) F->G G cluster_0 Upstream Signaling cluster_1 Signaling Cascade cluster_2 Downstream Effects Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K Akt Akt PI3K->Akt GSK-3β GSK-3β Akt->GSK-3β inhibits Tau Hyperphosphorylation Tau Hyperphosphorylation GSK-3β->Tau Hyperphosphorylation promotes β-catenin Degradation β-catenin Degradation GSK-3β->β-catenin Degradation promotes Neuroinflammation Neuroinflammation GSK-3β->Neuroinflammation promotes Apoptosis Apoptosis GSK-3β->Apoptosis promotes 5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine 5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine 5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine->GSK-3β inhibits

Caption: Hypothetical mechanism of action targeting the GSK-3β pathway.

In Vivo Efficacy and Toxicity Assessment

Animal models are indispensable for evaluating the therapeutic potential of a compound in a whole organism. [8][11][12] 4.1. Zebrafish Model of Neurodegeneration

Zebrafish larvae offer a rapid and cost-effective in vivo screening platform. [1][2]

  • Model Induction: Neurotoxicity can be induced by exposing the larvae to agents like AlCl₃ or MPTP.

  • Treatment: The compound can be added directly to the water.

  • Endpoints: Behavioral analysis (e.g., locomotor activity) and assessment of neuronal cell death via staining.

4.2. Rodent Models of Neurodegenerative Diseases

Mouse or rat models provide a more complex system for preclinical evaluation. [11][13]

  • Model Selection:

    • Alzheimer's: Transgenic mice expressing human amyloid precursor protein (APP) and presenilin-1 (PS1) mutations.

    • Parkinson's: Toxin-induced models (e.g., 6-OHDA or MPTP) or genetic models (e.g., LRRK2 mutant mice).

  • Compound Administration: Oral gavage or intraperitoneal injection.

  • Evaluation:

    • Behavioral tests: Morris water maze, Y-maze, rotarod test.

    • Histopathology: Immunohistochemical analysis of brain tissue for markers of neurodegeneration (e.g., Aβ plaques, neurofibrillary tangles, dopaminergic neuron loss).

    • Biochemical analysis: Measurement of neurotransmitter levels or protein aggregates in brain homogenates.

Parameter Zebrafish Model Rodent Model
Model AlCl₃ or MPTP inducedTransgenic or toxin-induced
Administration ImmersionOral gavage or IP injection
Duration 3-5 daysWeeks to months
Endpoints Locomotor activity, neuronal stainingBehavioral tests, histopathology

Data Analysis and Interpretation

All quantitative data should be analyzed for statistical significance.

  • In Vitro Data: Use one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare treated groups to the control group.

  • In Vivo Data: Use appropriate statistical tests based on the experimental design (e.g., t-test for two groups, ANOVA for multiple groups).

  • IC₅₀/EC₅₀ Values: Calculate these values from dose-response curves using non-linear regression analysis.

Conclusion

The protocols outlined in this document provide a comprehensive framework for the preclinical evaluation of 5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine as a potential therapeutic agent for neurodegenerative diseases. By systematically assessing its cytotoxicity, neuroprotective effects, mechanism of action, and in vivo efficacy, researchers can build a robust data package to support its further development.

References

Sources

Application Notes and Protocols for the Characterization of 5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: Unlocking the Therapeutic Potential of a Novel Pyrrolo[2,3-b]pyridine Scaffold

The pyrrolo[2,3-b]pyridine, or 7-azaindole, core is a privileged scaffold in modern medicinal chemistry, forming the backbone of numerous compounds targeting a variety of biological processes.[1][2][3] Its structural similarity to adenine, a key component of adenosine triphosphate (ATP), makes it an ideal starting point for the development of ATP-competitive kinase inhibitors.[4] Kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[4][5] Consequently, kinase inhibitors have become a major class of therapeutic agents.[4][6]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on developing and executing assays to characterize the biological activity of 5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine . While this specific molecule may be novel, the protocols outlined herein are based on established methodologies for the broader class of pyrrolo[2,3-b]pyridine-based kinase inhibitors and are designed to be adaptable.[7][8][9][10][11][12]

Our approach is rooted in a logical, stepwise progression from broad, high-throughput screening to more detailed mechanistic studies. We will begin with biochemical assays to identify potential kinase targets, followed by cell-based assays to assess the compound's efficacy and mechanism of action in a more physiologically relevant context.

Part 1: Initial Characterization and Handling

Before commencing any biological assays, it is crucial to understand the physicochemical properties of 5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine.

Compound Properties:
PropertyValueSource
Molecular FormulaC9H9BrN2OPubChem
Molecular Weight241.09 g/mol PubChem
AppearanceWhite to off-white solidTypical for this class
SolubilityTo be determined empirically in relevant solvents (e.g., DMSO)Experimental

Handling and Storage: 5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Based on data for similar compounds, it may cause skin and eye irritation and may be harmful if swallowed.[13] Store the compound in a cool, dry, and well-ventilated area, protected from light. For biological assays, prepare a concentrated stock solution in 100% dimethyl sulfoxide (DMSO) and store at -20°C or -80°C. Subsequent dilutions should be made in the appropriate assay buffer or cell culture medium, ensuring the final DMSO concentration is non-toxic to the enzyme or cells (typically ≤ 0.5%).

Part 2: Biochemical Assays for Kinase Profiling

The first step in characterizing a potential kinase inhibitor is to determine its activity against a panel of purified kinases. This will help identify primary targets and assess selectivity.

Rationale for Kinase Panel Selection:

Given that the pyrrolo[2,3-b]pyridine scaffold is known to inhibit a range of kinases, a broad initial screening panel is recommended. This panel should include representatives from different kinase families. Based on published data for analogous structures, kinases such as Janus kinases (JAKs), Fibroblast Growth Factor Receptors (FGFRs), and Colony-Stimulating Factor 1 Receptor (CSF1R) would be pertinent starting points.[1][8][9][10][11][14]

Workflow for Biochemical Kinase Inhibition Assay:

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis prep_compound Prepare serial dilutions of 5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine mix_components Incubate kinase with compound prep_compound->mix_components prep_reagents Prepare kinase, substrate, and ATP solutions prep_reagents->mix_components initiate_reaction Add ATP and substrate to start reaction mix_components->initiate_reaction stop_reaction Stop reaction after defined time initiate_reaction->stop_reaction detect_signal Detect signal (e.g., luminescence, fluorescence) stop_reaction->detect_signal data_analysis Calculate % inhibition and IC50 values detect_signal->data_analysis

Caption: Workflow for a typical in vitro kinase inhibition assay.

Protocol: Homogeneous Luminescent Kinase Assay

This protocol is a generic template that can be adapted for various kinases. It relies on the quantification of ATP remaining after the kinase reaction; a lower ATP level indicates higher kinase activity.

Materials:

  • 5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine

  • Purified recombinant kinase of interest

  • Kinase-specific substrate (peptide or protein)

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Luminescent kinase assay kit (e.g., Kinase-Glo®)

  • White, opaque 384-well assay plates

  • Multichannel pipettes and a plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of 5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine in 100% DMSO.

    • Perform serial dilutions in DMSO to create a concentration range for IC50 determination (e.g., from 10 mM down to 1 nM).

    • Further dilute these stocks into the assay buffer to achieve the desired final concentrations in the assay plate. The final DMSO concentration should not exceed 0.5%.

  • Assay Plate Setup:

    • Add 5 µL of diluted compound or vehicle control (assay buffer with the same final DMSO concentration) to the wells of a 384-well plate.

    • Add 10 µL of a solution containing the kinase and its substrate in assay buffer to each well.

    • Incubate for 15-30 minutes at room temperature to allow the compound to bind to the kinase.

  • Kinase Reaction:

    • Initiate the kinase reaction by adding 10 µL of ATP solution (at a concentration close to the Km for the specific kinase) to each well.

    • Incubate the plate at 30°C for 1-2 hours (the optimal time should be determined during assay development).

  • Signal Detection:

    • Equilibrate the plate and the luminescent kinase assay reagent to room temperature.

    • Add 25 µL of the luminescent reagent to each well.

    • Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Part 3: Cell-Based Assays for Functional Characterization

While biochemical assays are crucial for identifying direct targets, cell-based assays are necessary to confirm that the compound can penetrate cell membranes and exert a biological effect.[15]

Workflow for Cellular Assay Development:

G cluster_selection Cell Line Selection cluster_viability Cytotoxicity/Proliferation cluster_mechanistic Mechanism of Action select_line Choose cell line with activated target pathway treat_cells Treat cells with compound (dose-response) select_line->treat_cells treat_for_moa Treat cells at relevant concentrations select_line->treat_for_moa measure_viability Measure cell viability (e.g., MTT, SRB) treat_cells->measure_viability calc_gi50 Calculate GI50 measure_viability->calc_gi50 lyse_cells Lyse cells and prepare protein extracts treat_for_moa->lyse_cells western_blot Perform Western blot for phospho-proteins lyse_cells->western_blot analyze_blot Analyze changes in signaling western_blot->analyze_blot

Caption: General workflow for cellular characterization of a kinase inhibitor.

Protocol 1: Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation. A reduction in metabolic activity suggests either cytotoxic or cytostatic effects of the compound.

Materials:

  • Cancer cell line known to be dependent on a kinase identified in the biochemical screen.

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin).

  • 5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine stock solution.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS).

  • 96-well clear-bottom cell culture plates.

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of 5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine in complete culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the compound or vehicle control.

    • Incubate for 72 hours (or a suitable duration for the cell line).

  • MTT Addition:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement:

    • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of growth inhibition for each concentration relative to the vehicle-treated cells.

    • Determine the GI50 (concentration causing 50% growth inhibition) by plotting the data as described for the IC50 determination.

Protocol 2: Western Blot for Target Engagement

This protocol aims to confirm that the compound inhibits the intended kinase within the cell by measuring the phosphorylation of a known downstream substrate. A decrease in the phosphorylated form of the substrate indicates target engagement.[5]

Materials:

  • Selected cell line.

  • 5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine.

  • Growth factors or stimuli to activate the kinase pathway (if necessary).

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels, running and transfer buffers.

  • PVDF or nitrocellulose membranes.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (total and phosphorylated forms of the substrate protein, and a loading control like β-actin or GAPDH).

  • HRP-conjugated secondary antibody.

  • Enhanced chemiluminescence (ECL) substrate.

  • Imaging system for chemiluminescence detection.

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with various concentrations of 5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine (centered around the GI50 value) for a short duration (e.g., 1-4 hours).

    • If the pathway is not constitutively active, stimulate the cells with the appropriate ligand or growth factor for 15-30 minutes before harvesting.

  • Protein Extraction:

    • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

    • Collect the lysates and clarify by centrifugation.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for all samples and prepare them for SDS-PAGE.

    • Separate the proteins by gel electrophoresis and transfer them to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and apply the ECL substrate.

  • Imaging and Analysis:

    • Capture the chemiluminescent signal using an imaging system.

    • Strip the membrane and re-probe for the total substrate protein and the loading control to ensure equal protein loading.

    • Quantify the band intensities and normalize the phosphorylated protein signal to the total protein and loading control signals.

Conclusion and Future Directions

The application notes and protocols detailed above provide a robust framework for the initial characterization of 5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine as a potential therapeutic agent. Successful identification of a primary kinase target and demonstration of cellular activity would warrant further investigation, including:

  • Broader Kinase Selectivity Profiling: Testing against a large panel of kinases to understand the selectivity profile.

  • In Vivo Efficacy Studies: Assessing the compound's anti-tumor or anti-inflammatory activity in animal models.

  • ADME/Tox Studies: Evaluating the compound's absorption, distribution, metabolism, excretion, and toxicity properties.

By following a systematic and logical approach, researchers can efficiently elucidate the biological function and therapeutic potential of this novel compound.

References

  • NorthEast BioLab. (n.d.). Biochemical Assay Development, Biochemical Analysis. Retrieved from [Link]

  • University of Oxford. (2021). Oxford scientists cut drug assay development time that could accelerate validation of new antibiotic targets. Retrieved from [Link]

  • Abdel-Maksoud, M. S., et al. (2023). Exploring biochemical pathways in the development of novel therapeutic agents. Retrieved from [Link]

  • BellBrook Labs. (n.d.). Biochemical Assay Development: Strategies to Speed Up Research. Retrieved from [Link]

  • Ichor Life Sciences. (n.d.). Biochemical Assay Development. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine. PubChem. Retrieved from [Link]

  • El-Gamal, M. I., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 10(9), 1288-1293. Retrieved from [Link]

  • Al-Suwaidan, I. A., et al. (2021). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules, 26(16), 4983. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). c5sc02983j1.pdf. Retrieved from [Link]

  • Larsen, S. D., et al. (2016). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 21(11), 1459. Retrieved from [Link]

  • Scribd. (n.d.). Synthesis and Biological Evaluation of Pyrrolo (2,3-b) Pyridine Analogues PDF. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 5-Bromo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine. Retrieved from [Link]

  • Juniper Publishers. (2019). Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. Retrieved from [Link]

  • Jin, Q., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(34), 20651-20661. Retrieved from [Link]

  • Chemical & Pharmaceutical Bulletin. (2003). An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid. Retrieved from [Link]

  • RSC Publishing. (2021). Design, synthesis and biological evaluation of 1 H -pyrrolo[2,3- b ]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid. PubChem. Retrieved from [Link]

  • Google Patents. (n.d.). WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.
  • Jin, Q., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(34), 20651-20661. Retrieved from [Link]

  • PubMed. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Retrieved from [Link]

  • National Institutes of Health. (2021). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Retrieved from [Link]

  • PubMed. (2021). Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. Retrieved from [Link]

  • JUIT. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. Retrieved from [Link]

  • PubMed. (2008). Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-bromo-1H-pyrrolo[2,3-c]pyridine. PubChem. Retrieved from [Link]

Sources

Application Notes & Protocols: Characterization of 5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine as a Novel FGFR Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a critical regulator of cellular processes, including proliferation, survival, and differentiation.[1][2] Aberrant activation of this pathway, through mutations, amplifications, or fusions, is a known oncogenic driver in a variety of solid tumors.[3][4] Consequently, FGFRs have emerged as compelling therapeutic targets. The 1H-pyrrolo[2,3-b]pyridine scaffold has been identified as a promising core structure for the development of potent FGFR inhibitors.[5][6][7] This document provides a comprehensive guide for the characterization of a novel derivative, 5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine , as a putative FGFR inhibitor. We present detailed protocols for in vitro enzymatic assays, cell-based functional assays, and target validation via Western blot, designed to rigorously evaluate its potency, selectivity, and mechanism of action.

Introduction: The FGFR Signaling Axis and Therapeutic Intervention

The FGFR family consists of four highly conserved receptor tyrosine kinases (FGFR1-4).[6] Ligand (FGF) binding induces receptor dimerization and trans-autophosphorylation of specific tyrosine residues in the intracellular kinase domain.[3][8] This phosphorylation cascade creates docking sites for adaptor proteins, primarily FRS2, which subsequently activate major downstream signaling networks, including the RAS-MAPK-ERK and PI3K-AKT pathways, driving cell proliferation and survival.[1][9]

Dysregulation of FGFR signaling is implicated in numerous cancers, making it a validated target for therapeutic intervention.[4][10] Small molecule ATP-competitive inhibitors that target the kinase domain are a major class of therapeutics. The 1H-pyrrolo[2,3-b]pyridine core has shown significant promise in this area. For instance, compound 4h from a published series demonstrated potent, nanomolar inhibition against FGFR1-3.[5][7] Based on this validated scaffold, we propose 5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine as a novel candidate for investigation. The following protocols provide a self-validating framework to characterize its potential as an FGFR inhibitor.

Visualizing the FGFR Signaling Cascade and Point of Inhibition

The diagram below illustrates the canonical FGFR signaling pathway and highlights the ATP-binding pocket as the target for competitive inhibitors like 5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine.

FGFR_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF FGFR_inactive FGFR (Monomer) FGF->FGFR_inactive Binding HSPG HSPG HSPG->FGFR_inactive Co-factor FGFR_active p-FGFR (Dimer) FGFR_inactive->FGFR_active Dimerization & Autophosphorylation FRS2 FRS2 FGFR_active->FRS2 Phosphorylation pFRS2 p-FRS2 FRS2->pFRS2 GRB2 GRB2 pFRS2->GRB2 Recruitment PI3K PI3K pFRS2->PI3K Activation SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK Nucleus Nucleus pERK->Nucleus Gene Transcription (Proliferation, Survival) AKT AKT PI3K->AKT pAKT p-AKT AKT->pAKT pAKT->Nucleus Survival Signaling Inhibitor 5-bromo-6-methoxy-1-methyl- 1H-pyrrolo[2,3-b]pyridine Inhibitor->FGFR_active ATP-Competitive Inhibition

Caption: FGFR Signaling and ATP-Competitive Inhibition.

Experimental Characterization Workflow

A logical, multi-stage approach is essential for characterizing a novel kinase inhibitor. The workflow should progress from direct enzymatic inhibition to cellular effects and finally to specific target engagement within the cell.

Workflow A Compound Synthesis & Purification B Step 1: In Vitro Kinase Assay (Determine IC50 vs. FGFR1-4) A->B C Step 2: Cell Proliferation Assay (Determine GI50 in FGFR-dependent cells) B->C Potent? (IC50 < 100 nM) D Step 3: Western Blot Analysis (Confirm Target Engagement) C->D Cell-active? (GI50 < 1 µM) E Data Analysis & Interpretation D->E

Sources

protocol for cell-based assays with 5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Title: A Framework for Characterizing Novel Pyrrolo[2,3-b]pyridine Analogs: Cell-Based Assay Protocols for 5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine, a Putative Kinase Inhibitor

Abstract

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors targeting critical cell signaling pathways.[1][2][3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to approach the initial characterization of novel analogs, using 5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine as a representative compound. Lacking specific target information for this molecule, we hypothesize its mechanism of action as an inhibitor of the PI3K/Akt/mTOR signaling pathway, a cascade frequently dysregulated in human cancers.[5][6][7][8] This application note details a logical, three-tiered experimental workflow: (1) determination of cellular potency via a cell viability assay, (2) validation of on-target activity using phospho-specific Western blotting, and (3) assessment of a functional cellular outcome through a transwell migration assay. Each protocol is designed to be a self-validating system, incorporating essential controls and explaining the scientific rationale behind key steps to ensure data integrity and reproducibility.

Introduction and Scientific Rationale

The phosphatidylinositol-3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a central regulator of cell proliferation, growth, survival, and motility.[6][7] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[6][7] Pyrrolo[2,3-b]pyridine derivatives have shown potent inhibitory activity against various kinases, including those within this pathway, such as GSK-3β and FGFR.[2][4]

This guide, therefore, establishes a robust framework to test the hypothesis that 5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine (referred to herein as "Compound X") functions as an inhibitor of the PI3K/Akt pathway. The workflow is designed to answer three fundamental questions:

  • Potency: At what concentration does Compound X affect cell viability?

  • Mechanism: Does Compound X inhibit the phosphorylation of key nodes in the PI3K/Akt pathway, such as Akt itself?

  • Function: Does target inhibition translate to a meaningful change in a cancer-relevant cellular phenotype, like migration?

This multi-assay approach provides a holistic initial assessment of a novel compound's potential as a targeted therapeutic agent.

Compound Handling and Stock Solution Preparation

Proper handling of small molecule inhibitors is critical for experimental success. Many compounds can precipitate out of solution, degrade, or adsorb to plastics, leading to inaccurate results.[9]

2.1. Materials:

  • Compound X (powder form)

  • Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade

  • Sterile, low-adhesion polypropylene microcentrifuge tubes

  • Calibrated precision balance and positive displacement pipettes

2.2. Protocol for 10 mM Stock Solution:

  • Pre-analysis: Before opening, bring the vial of Compound X to room temperature to prevent condensation. Gently tap the vial to ensure all powder is at the bottom.[10]

  • Calculation: The molecular weight of 5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine (C9H9BrN2O) is approximately 241.09 g/mol . To prepare a 10 mM stock solution, dissolve 2.41 mg of the compound in 1 mL of DMSO.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the compound. Vortex thoroughly. If dissolution is slow, gentle warming (up to 37°C) or brief sonication may be required.[10] Visually inspect the solution to ensure no particulates are present.[9]

  • Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile, low-adhesion polypropylene tubes. Store aliquots at -20°C or -80°C, protected from light, to maintain stability and avoid repeated freeze-thaw cycles.[9][10]

Causality Check: DMSO is the solvent of choice for most small organic molecules due to its high solubilizing capacity.[11] Aliquoting is crucial because repeated freeze-thaw cycles can cause compound degradation and introduce moisture into the DMSO stock, which can hydrolyze the compound or cause it to precipitate.[9]

Experimental Workflow Overview

The following diagram illustrates the logical flow of experiments designed to characterize Compound X.

G cluster_0 Phase 1: Potency Assessment cluster_1 Phase 2: Target Validation cluster_2 Phase 3: Functional Effect a Protocol 1: MTS Cell Viability Assay b Determine IC50 Value a->b Dose-response curve c Protocol 2: Phospho-Akt Western Blot b->c Use IC50 to select relevant concentrations d Confirm Inhibition of PI3K/Akt Pathway c->d Reduced p-Akt signal e Protocol 3: Transwell Migration Assay d->e Link target inhibition to phenotype f Assess Impact on Cell Motility e->f Quantify migrated cells

Caption: Experimental workflow for characterizing Compound X.

Protocol 1: Cell Viability and IC50 Determination using MTS Assay

This initial assay determines the concentration of Compound X that inhibits cell viability by 50% (IC50). The MTS assay is a colorimetric method where viable cells with active metabolism reduce the MTS tetrazolium compound into a colored formazan product.[12]

4.1. Materials:

  • Human cancer cell line with known active PI3K/Akt signaling (e.g., MDA-MB-231 breast cancer cells).

  • Complete growth medium (e.g., DMEM + 10% FBS + 1% Pen/Strep).

  • Sterile 96-well flat-bottom cell culture plates.

  • Compound X (10 mM stock in DMSO).

  • MTS reagent solution (e.g., CellTiter 96® AQueous One Solution).

  • Multi-channel pipette.

  • Microplate reader capable of measuring absorbance at 490 nm.

4.2. Step-by-Step Methodology:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete growth medium into a 96-well plate. Include wells for "media only" (background control) and "cells + DMSO vehicle" (negative control). Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Preparation: Prepare a serial dilution series of Compound X in complete growth medium from the 10 mM DMSO stock. It is best practice to first make an intermediate dilution in DMSO before the final dilution in media to prevent precipitation. The final DMSO concentration in all wells (including the vehicle control) should be identical and not exceed 0.1% to avoid solvent toxicity.

  • Cell Treatment: Carefully remove the old media. Add 100 µL of the prepared compound dilutions (or vehicle control media) to the appropriate wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2. The incubation time should be consistent across experiments.

  • MTS Addition: Add 20 µL of MTS reagent to each well.[13][14]

  • Final Incubation: Incubate for 1-4 hours at 37°C, 5% CO2, protected from light. Monitor for color development.

  • Data Acquisition: Shake the plate gently to mix. Measure the absorbance at 490 nm using a microplate reader.[12][14]

4.3. Data Analysis and Expected Results:

  • Subtract the average absorbance of the "media only" wells from all other readings.

  • Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control (% Viability).

  • Plot % Viability against the log concentration of Compound X.

  • Use non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value.

Treatment GroupConcentration (µM)Normalized Viability (%)
Vehicle (DMSO)0100
Compound X0.0198.5
Compound X0.185.2
Compound X152.3
Compound X1015.7
Compound X1005.1

Table 1: Example data for determining the IC50 of Compound X.

Protocol 2: Validating Target Inhibition via Western Blot

This protocol directly tests the hypothesis that Compound X inhibits the PI3K/Akt pathway by measuring the phosphorylation status of Akt at Serine 473 (a key activation marker).[5]

Scientific Rationale: Detecting phosphorylated proteins requires specific precautions to prevent their loss during sample preparation. This includes working on ice and using phosphatase inhibitors.[15] For normalization, it is crucial to compare the phosphorylated protein signal to the total amount of that same protein, which serves as the most accurate loading control.[16][17]

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Recruits & Activates pAkt p-Akt (S473) (ACTIVE) Akt->pAkt Phosphorylation Downstream Downstream Targets (mTOR, etc.) pAkt->Downstream Activates Proliferation Cell Proliferation, Survival, Migration Downstream->Proliferation CompoundX Compound X CompoundX->PI3K Hypothesized Inhibition

Caption: Hypothesized inhibition point of Compound X in the PI3K/Akt pathway.

5.1. Materials:

  • 6-well cell culture plates.

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails immediately before use.[15]

  • BCA Protein Assay Kit.

  • SDS-PAGE gels, running buffer, and transfer buffer.

  • PVDF membrane.[15]

  • Blocking buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[16]

  • Primary antibodies: Rabbit anti-phospho-Akt (Ser473) and Mouse anti-total-Akt.

  • HRP-conjugated secondary antibodies: anti-rabbit IgG and anti-mouse IgG.

  • Enhanced chemiluminescence (ECL) substrate.

Causality Check: BSA is used for blocking instead of non-fat milk because milk contains the phosphoprotein casein, which can be detected by anti-phospho antibodies and cause high background noise.[16] Using Tris-based buffers (like TBST) instead of phosphate-based buffers (PBS) is recommended to avoid interference with phospho-antibody binding.[16]

5.2. Step-by-Step Methodology:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with Compound X at relevant concentrations (e.g., 0.5x, 1x, and 2x the IC50 value) and a vehicle control (DMSO) for a shorter duration (e.g., 2-6 hours) to capture direct signaling effects.

  • Cell Lysis: Wash cells with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer with inhibitors to each well. Scrape cells, transfer lysate to a microfuge tube, and incubate on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize all samples to the same protein concentration with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) per lane. Run the gel to separate proteins by size. Transfer proteins to a PVDF membrane.[15]

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate the membrane with both primary antibodies (anti-p-Akt and anti-total-Akt, typically at 1:1000 dilution in 5% BSA/TBST) overnight at 4°C on a rocker.[18]

  • Washing and Secondary Antibody Incubation: Wash the membrane 3 times for 10 minutes each with TBST. Incubate with HRP-conjugated secondary antibodies (1:5000 in 5% BSA/TBST) for 1 hour at room temperature.

  • Detection: Wash the membrane 3 times for 10 minutes each with TBST. Apply ECL substrate and image the blot using a chemiluminescence detection system.

5.3. Data Analysis and Expected Results:

  • Use densitometry software to quantify the band intensity for p-Akt and total Akt.

  • For each sample, calculate the ratio of (p-Akt signal) / (total Akt signal).

  • A dose-dependent decrease in the p-Akt/total Akt ratio in Compound X-treated samples compared to the vehicle control validates target inhibition.

TreatmentConc. (µM)p-Akt / Total Akt Ratio (Normalized)
Vehicle01.00
Compound X0.50.72
Compound X1.00.31
Compound X2.00.15

Table 2: Example densitometry results showing inhibition of Akt phosphorylation.

Protocol 3: Transwell Migration Assay

This assay assesses the functional consequence of PI3K/Akt pathway inhibition. Since this pathway is a key driver of cell motility, its inhibition is expected to reduce cell migration. The transwell (or Boyden chamber) assay measures the ability of cells to move through a porous membrane towards a chemoattractant.[19][20]

6.1. Materials:

  • 24-well plates with transwell inserts (e.g., 8.0 µm pore size).

  • Chemoattractant: Growth medium with 10% FBS.

  • Starvation medium: Serum-free growth medium.

  • Compound X and vehicle (DMSO).

  • Cotton swabs.

  • Fixation solution: 4% Paraformaldehyde (PFA).

  • Staining solution: 0.1% Crystal Violet in 20% methanol.

  • Elution solution: 10% acetic acid.

6.2. Step-by-Step Methodology:

  • Preparation: Rehydrate transwell inserts by adding serum-free medium to the top and bottom chambers for 1-2 hours in the incubator.

  • Cell Starvation: While inserts rehydrate, harvest cells and resuspend them in starvation medium. Incubate for 4-6 hours. This increases their sensitivity to the chemoattractant.[21]

  • Assay Setup: Remove rehydration medium. Add 600 µL of chemoattractant medium to the bottom chamber of the 24-well plate.

  • Cell Seeding: Resuspend starved cells in starvation medium at 1x10^5 cells/mL. Pre-treat the cell suspension with Compound X (at a non-lethal concentration, e.g., the IC50) or vehicle for 30 minutes. Add 200 µL of the cell suspension to the top chamber of each insert.[22]

  • Incubation: Incubate the plate for 12-24 hours at 37°C, 5% CO2. The time should be optimized based on the cell type's migratory speed.[20][21]

  • Removal of Non-migrated Cells: Carefully remove the inserts from the plate. Use a wet cotton swab to gently wipe away the cells and medium from the inside of the insert.[21][22]

  • Fixation and Staining: Fix the cells that have migrated to the underside of the membrane by submerging the insert in 4% PFA for 15 minutes. Stain with 0.1% Crystal Violet for 30 minutes.[22]

  • Washing and Imaging: Gently wash the inserts in water to remove excess stain. Allow them to air dry. Image the underside of the membrane using a microscope.

  • Quantification: Count the number of stained cells in several representative fields of view for each insert. Alternatively, for a more quantitative readout, destain the membrane by incubating the insert in 10% acetic acid and measure the absorbance of the eluted dye at 590 nm.[22]

6.3. Data Analysis and Expected Results:

  • Calculate the average number of migrated cells per field or the average absorbance for each condition.

  • Normalize the data to the vehicle control group.

  • A significant reduction in the number of migrated cells in the Compound X-treated group compared to the control indicates an inhibitory effect on cell migration.

Conclusion

This application note provides a validated, step-by-step framework for the initial cell-based characterization of 5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine, or any novel compound with a similar structural scaffold. By systematically assessing cytotoxicity, target engagement, and functional outcomes, researchers can efficiently generate the foundational data needed to determine if a compound warrants further investigation in the drug discovery pipeline. The causality-driven protocols and integrated controls are designed to ensure the generation of robust, reliable, and interpretable results.

References

  • Title: Cell Viability Assays - Assay Guidance Manual Source: NCBI Bookshelf - NIH URL: [Link]

  • Title: Targeting PI3K/Akt/mTOR Signaling in Cancer Source: PMC - PubMed Central URL: [Link]

  • Title: PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Source: Frontiers in Oncology URL: [Link]

  • Title: Detection of Phosphorylated Proteins by Western Blotting Source: Bio-Rad Antibodies URL: [Link]

  • Title: PI3K/AKT1/MTOR - My Cancer Genome Source: My Cancer Genome URL: [Link]

  • Title: Role of PI3K/AKT/mTOR in Cancer Signaling Source: Molecular and Cellular Therapies URL: [Link]

  • Title: MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation Source: CLYTE Technologies URL: [Link]

  • Title: PI3K/AKT/mTOR pathway Source: Wikipedia URL: [Link]

  • Title: MTS Tetrazolium Assay Protocol Source: Creative Bioarray URL: [Link]

  • Title: Pan/Phospho Analysis for Western Blot Normalization Source: LI-COR Biosciences URL: [Link]

  • Title: Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastasis Research Source: Protocols.io URL: [Link]

  • Title: Western Blot for Phosphorylated Proteins - Tips & Troubleshooting Source: Bio-Techne URL: [Link]

  • Title: Immuno-oncology Cell-based Kinase Assay Service Source: Creative Biolabs URL: [Link]

  • Title: Deep Dive into the Transwell Migration and Invasion Assay Source: CLYTE Technologies URL: [Link]

  • Title: Synthesis and biological evaluation of pyrrolo[2,3-b]pyridine analogues as antiproliferative agents and their interaction with calf thymus DNA Source: PubMed URL: [Link]

  • Title: Spotlight: Cell-based kinase assay formats. Source: Reaction Biology URL: [Link]

  • Title: Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease Source: PubMed URL: [Link]

  • Title: Mastering Corning® Transwell® Migration Assays Source: Corning Life Sciences URL: [Link]

  • Title: Standard Operating Procedure (SOP) for Transwell Migration Assay Source: ResearchHub URL: [Link]

  • Title: Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors Source: RSC Publishing URL: [Link]

  • Title: Optimizing Biochemical Assays for Kinase Activity in Drug Discovery Source: Celtarys Research URL: [Link]

  • Title: A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance Source: PLOS One URL: [Link]

  • Title: Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors Source: PMC - PubMed Central URL: [Link]

  • Title: Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors Source: PMC - PubMed Central URL: [Link]

  • Title: Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility Source: PubMed URL: [Link]

Sources

Application Notes and Protocols for 5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of 1H-pyrrolo[2,3-b]pyridine

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, represents a "privileged scaffold" in medicinal chemistry. Its structure, a bioisostere of indole, offers enhanced solubility and often superior bioavailability, making it a cornerstone for the development of novel therapeutics.[1] This heterocyclic system is found in numerous clinically approved drugs and late-stage drug candidates, highlighting its significance in targeting a diverse array of biological targets.[1] Derivatives of this scaffold have demonstrated potent inhibitory activity against various enzyme families, particularly protein kinases, which are pivotal regulators of cellular processes and frequently implicated in diseases such as cancer and inflammation.[2][3][4][5][6]

This guide focuses on a specific, yet representative, member of this class: 5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine . While specific data for this exact molecule is emerging, its structural features—a halogenated and methoxy-substituted 7-azaindole core—suggest its potential as a valuable intermediate and a pharmacologically active agent. The bromine at the 5-position serves as a versatile chemical handle for further functionalization through cross-coupling reactions, allowing for the exploration of structure-activity relationships (SAR). The methoxy and methyl substitutions can influence the compound's metabolic stability and binding interactions with target proteins.

This document provides a comprehensive overview of the potential applications of 5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine in drug discovery, including synthetic considerations, potential biological targets, and detailed protocols for its evaluation.

Synthetic Strategies and Considerations

The synthesis of substituted 1H-pyrrolo[2,3-b]pyridines can be approached through various established methodologies. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.

General Synthetic Routes to the 1H-pyrrolo[2,3-b]pyridine Core

Several methods are employed for the construction of the 7-azaindole scaffold, including:

  • Domino Reactions: One-pot methods involving reactions between readily available starting materials like 2-fluoro-3-methylpyridine and arylaldehydes can selectively yield 7-azaindole derivatives.[1]

  • Chichibabin Cyclization: This method involves the condensation of a 2-halopicoline with a nitrile in the presence of a strong base like lithium diisopropylamide (LDA).[7]

  • Palladium-Catalyzed Cross-Coupling Reactions: These are instrumental in the later stages of synthesis to introduce diversity at specific positions of the 7-azaindole ring.[8]

  • Multi-Component Reactions: Efficient routes involving the cyclocondensation of N-substituted 2-amino-4-cyanopyrroles, various aldehydes, and active methylene compounds have been developed for the synthesis of diverse 7-azaindole libraries.[9]

Hypothetical Synthesis of 5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine

A plausible synthetic route to the title compound could involve a multi-step sequence starting from a suitably substituted pyridine precursor. The key steps would likely include the formation of the pyrrole ring followed by bromination, methoxylation, and N-methylation. The precise order of these steps would be crucial to manage regioselectivity and functional group compatibility.

Potential Biological Targets and Therapeutic Areas

Based on extensive research on the broader class of 1H-pyrrolo[2,3-b]pyridine derivatives, 5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine is a promising candidate for investigation against several key drug targets.

Protein Kinase Inhibition

The 1H-pyrrolo[2,3-b]pyridine scaffold is a well-established "hinge-binding" motif for ATP-competitive kinase inhibitors. The nitrogen at position 7 and the NH of the pyrrole ring can form crucial hydrogen bonds with the hinge region of the kinase active site.

  • Oncology:

    • MELK (Maternal Embryonic Leucine Zipper Kinase): Derivatives of 1H-pyrrolo[2,3-b]pyridine have shown potent inhibitory activity against MELK, a kinase implicated in cancer cell proliferation and survival.[2][10]

    • FGFR (Fibroblast Growth Factor Receptor): Abnormal FGFR signaling is a driver in various cancers. 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent FGFR inhibitors.[4][11][12][13]

    • CDK8 (Cyclin-Dependent Kinase 8): As a key regulator of transcription, CDK8 is an attractive target in colorectal cancer. Potent and selective CDK8 inhibitors based on the 1H-pyrrolo[2,3-b]pyridine scaffold have been discovered.[5][6]

    • TNIK (Traf2 and Nck-interacting kinase): This kinase is another promising target in colorectal cancer, and 1H-pyrrolo[2,3-b]pyridine derivatives have been investigated as TNIK inhibitors.

    • SGK-1 (Serum and Glucocorticoid-Regulated Kinase 1): This kinase is involved in cell proliferation and electrolyte homeostasis, with implications for renal and cardiovascular diseases.[14]

  • Inflammation and Autoimmune Diseases:

    • JAK (Janus Kinase): JAKs are central to cytokine signaling pathways that drive inflammatory and autoimmune responses. 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as selective JAK inhibitors, particularly targeting JAK1 and JAK3.[3][15]

Other Potential Targets
  • PDE4B (Phosphodiesterase 4B): This enzyme is involved in inflammatory processes, and 1H-pyrrolo[2,3-b]pyridine-2-carboxamides have been identified as potent and selective PDE4B inhibitors.[16]

The diverse range of targets for this scaffold underscores its versatility and potential for broad applications in drug discovery.

Experimental Protocols

The following protocols are provided as a guide for the initial characterization and evaluation of 5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine.

Protocol 1: In Vitro Kinase Inhibition Assay

This protocol describes a general method for assessing the inhibitory activity of the test compound against a panel of protein kinases.

Objective: To determine the IC50 value of 5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine against selected protein kinases.

Materials:

  • Recombinant human kinases (e.g., MELK, FGFR1, CDK8, JAK1)

  • Kinase-specific substrate peptides

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compound (5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine) dissolved in DMSO

  • Positive control inhibitor (e.g., Staurosporine or a known inhibitor for the specific kinase)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

  • 384-well white microplates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.

  • Assay Plate Setup:

    • Add 2.5 µL of kinase buffer to all wells.

    • Add 1 µL of the diluted test compound or DMSO (for control wells) to the appropriate wells.

    • Add 2.5 µL of a mixture of the kinase and its specific substrate peptide to each well.

    • Pre-incubate the plate at room temperature for 15 minutes.

  • Initiate Kinase Reaction: Add 5 µL of ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for each kinase.

  • Incubation: Incubate the plate at 30°C for 1 hour.

  • Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Data Presentation:

Kinase TargetIC50 (nM) of Test CompoundIC50 (nM) of Positive Control
MELKTBDTBD
FGFR1TBDTBD
CDK8TBDTBD
JAK1TBDTBD

Causality Behind Experimental Choices: The use of a luminescent-based ADP detection method provides high sensitivity and a broad dynamic range. Running the assay at the ATP Km concentration ensures that the inhibition observed is competitive with respect to ATP.

Protocol 2: Cell-Based Proliferation Assay

This protocol outlines a method to evaluate the anti-proliferative effect of the test compound on cancer cell lines.

Objective: To determine the GI50 (concentration for 50% growth inhibition) of 5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine in relevant cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A549 - lung carcinoma, MDA-MB-231 - breast cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound dissolved in DMSO

  • Positive control (e.g., Doxorubicin)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • 96-well clear-bottom white microplates

  • Multichannel pipette

  • CO2 incubator (37°C, 5% CO2)

  • Luminometer

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at an appropriate density (e.g., 2,000-5,000 cells/well) in 100 µL of medium and incubate overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in cell culture medium.

    • Remove the old medium from the cell plate and add 100 µL of the medium containing the test compound or DMSO (vehicle control).

  • Incubation: Incubate the plate for 72 hours in a CO2 incubator.

  • Viability Assessment:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a luminometer.

  • Data Analysis:

    • Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle control.

    • Plot the percentage of growth inhibition against the logarithm of the compound concentration.

    • Determine the GI50 value using a non-linear regression curve fit.

Data Presentation:

Cell LineGI50 (µM) of Test CompoundGI50 (µM) of Doxorubicin
A549TBDTBD
MDA-MB-231TBDTBD

Causality Behind Experimental Choices: The CellTiter-Glo® assay measures ATP levels, which is a direct indicator of metabolically active cells, providing a robust measure of cell viability. A 72-hour incubation period allows for multiple cell doublings, making it a standard duration for assessing anti-proliferative effects.

Visualization of Workflows and Pathways

Experimental Workflow for Kinase Inhibitor Evaluation

G cluster_0 In Vitro Screening cluster_1 Cell-Based Assays cluster_2 In Vivo Studies Compound Synthesis Compound Synthesis Kinase Panel Screening Kinase Panel Screening Compound Synthesis->Kinase Panel Screening IC50 Determination Lead Identification Lead Identification Kinase Panel Screening->Lead Identification Potency & Selectivity Proliferation Assays Proliferation Assays Lead Identification->Proliferation Assays GI50 Determination Target Engagement Assays Target Engagement Assays Proliferation Assays->Target Engagement Assays Downstream Signaling Analysis Downstream Signaling Analysis Target Engagement Assays->Downstream Signaling Analysis Pharmacokinetics (PK) Pharmacokinetics (PK) Downstream Signaling Analysis->Pharmacokinetics (PK) Efficacy Models (Xenografts) Efficacy Models (Xenografts) Pharmacokinetics (PK)->Efficacy Models (Xenografts) Tumor Growth Inhibition G Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK (Target) Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT->STAT Dimerization Nucleus Nucleus STAT->Nucleus Translocation Gene Expression Gene Expression Nucleus->Gene Expression Transcription Inhibitor 1H-pyrrolo[2,3-b]pyridine Derivative Inhibitor->JAK

Caption: Inhibition of the JAK-STAT pathway by a 1H-pyrrolo[2,3-b]pyridine derivative.

Conclusion and Future Directions

5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine is a promising scaffold for the development of novel therapeutics, particularly in the realm of kinase inhibition. Its structural features provide a solid foundation for generating libraries of compounds with diverse pharmacological profiles. The protocols and information provided in this guide offer a starting point for researchers to explore the potential of this and related compounds. Future work should focus on the synthesis and biological evaluation of this specific molecule, followed by SAR studies to optimize its potency, selectivity, and pharmacokinetic properties. The versatility of the 1H-pyrrolo[2,3-b]pyridine core ensures its continued relevance in the ongoing quest for new and effective medicines.

References

  • Wang, L., et al. (2020). Design, synthesis, biological evaluation and molecular modeling of novel 1H-pyrrolo[2,3-b]pyridine derivatives as potential anti-tumor agents. Bioorganic Chemistry, 94, 103474. [Link]

  • Li, W., et al. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3-picoline and Aldehydes. Organic & Biomolecular Chemistry, 20(11), 2284-2288. [Link]

  • Singh, K., et al. (2010). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. The Journal of Organic Chemistry, 75(8), 2596-2603. [Link]

  • Mamedov, V. A., et al. (2012). One-Pot, Three-Component Synthesis of 7-Azaindole Derivatives from N-Substituted 2-Amino-4-cyanopyrroles, Various Aldehydes, and Active Methylene Compounds. ACS Combinatorial Science, 14(6), 348-357. [Link]

  • Hegedűs, D., et al. (2024). Synthesis of 7-azaindole derivatives, starting from different cyclic imines. Anticancer Research, 44(2), 527-534. [Link]

  • Kumar, V., et al. (1993). Synthesis of 7-azaindole and 7-azaoxindole derivatives through a palladium-catalyzed cross-coupling reaction. The Journal of Organic Chemistry, 58(26), 7315-7324. [Link]

  • Park, E., et al. (2021). Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. Journal of Medicinal Chemistry, 64(2), 958-979. [Link]

  • Wang, L., et al. (2020). Design, synthesis, biological evaluation and molecular modeling of novel 1H-pyrrolo[2,3-b]pyridine derivatives as potential anti-tumor agents. Bioorganic Chemistry, 94, 103474. [Link]

  • Helal, C. J., et al. (2018). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 9(10), 1045-1050. [Link]

  • Li, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(34), 20651-20661. [Link]

  • Zhang, Y., et al. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry, 65(18), 12095-12123. [Link]

  • El Mernissi, N., et al. (2022). New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling. Journal of the Indian Chemical Society, 99(12), 100788. [Link]

  • Szkatuła, D., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. [Link]

  • Li, Y., et al. (2021). Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Advances, 11(34), 20651-20661. [Link]

  • Li, Y., et al. (2021). Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Advances, 11(34), 20651-20661. [Link]

  • Askew, B., et al. (2006). 1h-pyrrolo[2,3-b]pyridines.
  • Zhang, Y., et al. (2022). Discovery of the Novel 1 H-Pyrrolo[2,3- b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry, 65(18), 12095-12123. [Link]

  • Miladiyah, I., et al. (2022). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 27(21), 7487. [Link]

  • Szkatuła, D., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. [Link]

  • Le, T. N., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 25(17), 3931. [Link]

  • ChemSynthesis. 5-bromo-5-fluoro-6-methoxy-hexahydro-pyrimidine-2,4-dione. [Link]

  • Li, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(34), 20651-20661. [Link]

  • Scott, J. S., et al. (2022). Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors. ACS Medicinal Chemistry Letters, 13(11), 1793-1801. [Link]

  • Nakajima, Y., et al. (2015). Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. Chemical & Pharmaceutical Bulletin, 63(5), 359-369. [Link]

  • Mothe, T., et al. (2025). Novel 1H-pyrrolo[2,3-b]pyridine sulfonamide analogues: Design, synthesis, in-vitro anticancer and molecular docking studies. Journal of Molecular Structure, 1317, 138439. [Link]

  • Dale, T., et al. (2015). Discovery of Potent, Selective, and Orally Bioavailable Small-Molecule Modulators of the Mediator Complex-Associated Kinases CDK8 and CDK19. Journal of Medicinal Chemistry, 58(15), 5913-5928. [Link]

Sources

Application Notes and Protocols for the Analytical Characterization of 5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide to the essential analytical methodologies for the characterization of 5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine, a substituted 7-azaindole. The 1H-pyrrolo[2,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of targeted therapeutics, particularly kinase inhibitors.[1][2] Robust and reliable analytical methods are therefore paramount for confirming structural integrity, quantifying purity, identifying impurities, and assessing stability, which are critical milestones in the drug discovery and development pipeline. This guide offers detailed, field-tested protocols for chromatographic, spectroscopic, and solid-state analysis, tailored for researchers, quality control analysts, and drug development professionals.

Chromatographic Methods for Purity, Impurity, and Stability Assessment

Chromatographic techniques are the cornerstone of purity assessment, offering the high-resolution separation required to distinguish the active pharmaceutical ingredient (API) from process-related impurities and degradation products.

Stability-Indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Expert Rationale: A stability-indicating method is a validated quantitative analytical procedure that can detect changes in the properties of the drug substance and drug product over time.[3] The primary goal is to separate the main peak (the API) from any peaks generated during forced degradation studies (e.g., exposure to acid, base, oxidation, heat, and light), proving the method's specificity.[4][5] For a substituted 7-azaindole, a C18 stationary phase is selected for its hydrophobic character, which provides excellent retention and resolution for such aromatic heterocyclic systems. A mobile phase consisting of acetonitrile and water, with a formic acid modifier, is chosen to ensure good peak shape and compatibility with mass spectrometry (MS) detectors.[6]

Experimental Workflow for HPLC Method Development

cluster_prep Preparation cluster_hplc HPLC Analysis cluster_val Validation & Analysis A Prepare Stock Solution (e.g., 1 mg/mL in Diluent) C Prepare Working Standards & Degraded Samples A->C B Perform Forced Degradation (Acid, Base, H2O2, Heat, Light) B->C E Inject Samples & Acquire Data C->E D Optimize Chromatographic Conditions (Mobile Phase, Gradient) D->E Conditions F Assess Peak Purity & Resolution E->F F->D Re-optimize if needed G Validate Method (Specificity, Linearity, Accuracy, Precision) F->G H Quantify Purity & Degradants G->H

Caption: Workflow for a stability-indicating HPLC method.

Protocol 1.1: RP-HPLC Method for Purity and Stability

  • Instrumentation: HPLC or UPLC system with UV/Vis or Diode Array Detector (DAD).

  • Sample Preparation:

    • Diluent: Acetonitrile/Water (50:50, v/v).

    • Standard Solution: Accurately weigh and dissolve the reference standard of 5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine in diluent to a final concentration of 0.5 mg/mL.

    • Sample Solution: Prepare the sample to be tested at the same concentration.

  • Chromatographic Conditions:

ParameterRecommended Setting
Column Reversed-Phase C18, 100 x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 10% B to 95% B over 15 min; hold at 95% B for 3 min; return to 10% B over 1 min; equilibrate for 6 min.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm and 280 nm (or DAD scan 200-400 nm)
Injection Volume 5 µL
  • System Suitability: Before sample analysis, inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

  • Data Analysis: Calculate the area percent purity of the main peak relative to all other peaks in the chromatogram. For stability studies, quantify degradation products against the main peak using relative response factors if known, or as area percent.

Gas Chromatography-Mass Spectrometry (GC-MS)

Expert Rationale: GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities, such as residual synthesis solvents or low molecular weight by-products. The target molecule is expected to have sufficient thermal stability and volatility for GC analysis. Electron Ionization (EI) is used to generate reproducible fragmentation patterns that serve as a "fingerprint" for compound identification.[7]

Protocol 1.2: GC-MS for Volatile Impurity Profiling

  • Instrumentation: Gas chromatograph coupled to a Mass Spectrometer (e.g., Quadrupole).

  • Sample Preparation: Accurately dissolve ~10 mg of the sample in 1 mL of high-purity dichloromethane or ethyl acetate.

  • GC-MS Conditions:

ParameterRecommended Setting
GC Column DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent)
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 280 °C
Injection Mode Split (e.g., 20:1)
Injection Volume 1 µL
Oven Program Start at 80 °C, hold for 2 min; ramp at 15 °C/min to 300 °C; hold for 5 min.
MS Transfer Line Temp 290 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range 40 - 550 amu
  • Data Analysis: Identify peaks by comparing their mass spectra against a reference library (e.g., NIST). Quantify impurities using an internal standard or by area percent normalization.

Spectroscopic Methods for Structural Elucidation and Confirmation

Spectroscopic methods provide definitive information about the molecular structure and composition of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expert Rationale: NMR is the most powerful tool for unambiguous structural elucidation in solution. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR identifies all unique carbon atoms. For 5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine, specific chemical shifts and coupling constants are expected based on the electronic effects of the substituents on the 7-azaindole core.[8][9]

Protocol 2.1: ¹H and ¹³C NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm) if the solvent signal is not used for referencing.

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition: Acquire standard ¹H, ¹³C, and optionally 2D spectra like COSY and HSQC for full assignment.

  • Data Interpretation (Predicted):

    • ¹H NMR: Expect singlets for the N-CH₃ (~3.8-4.0 ppm) and O-CH₃ (~4.0-4.2 ppm) groups. The pyrrole protons (H2, H3) and the pyridine proton (H4) will appear as distinct signals in the aromatic region (~6.5-8.5 ppm).[8] The exact shifts will be influenced by the bromine and methoxy groups.

    • ¹³C NMR: Expect distinct signals for the N-CH₃, O-CH₃, and all aromatic carbons in the fused ring system. The carbon attached to bromine (C5) will be shifted upfield compared to its non-brominated analog.

High-Resolution Mass Spectrometry (HRMS)

Expert Rationale: HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula. This is a critical step in confirming the identity of a newly synthesized compound. The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), provides a clear diagnostic signature in the mass spectrum.

Protocol 2.2: ESI-HRMS for Elemental Formula Confirmation

  • Instrumentation: Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).

  • Sample Preparation: Prepare a dilute solution of the sample (~10-50 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Data Acquisition: Infuse the sample directly or via LC. Acquire data in positive ion mode.

  • Data Analysis:

    • Molecular Formula Confirmation: The measured mass of the protonated molecule [M+H]⁺ should be within 5 ppm of the calculated theoretical mass.

    • Isotopic Pattern: Observe the A+2 peak corresponding to the ⁸¹Br isotope, which should be nearly equal in intensity to the A peak (⁷⁹Br), confirming the presence of a single bromine atom.

Predicted Fragmentation

M [M+H]⁺ (C9H11BrN2O)⁺ M_minus_CH3 Loss of •CH₃ (from N-CH₃ or O-CH₃) M->M_minus_CH3 M_minus_OCH3 Loss of •OCH₃ M->M_minus_OCH3 M_minus_Br Loss of •Br M->M_minus_Br

Caption: Plausible ESI-MS fragmentation pathways.

Solid-State Characterization

Expert Rationale: The solid-state properties of an API, such as its crystalline form (polymorphism) and degree of crystallinity, can significantly impact its stability, solubility, and bioavailability. X-Ray Powder Diffraction (XRPD) is the primary technique used to characterize the bulk crystalline properties of a material.[10]

Protocol 3.1: XRPD for Crystalline Form Analysis

  • Instrumentation: A powder X-ray diffractometer with a Cu Kα radiation source.

  • Sample Preparation: Gently grind a small amount of the sample (~20-50 mg) to ensure a random orientation of crystallites. Pack the powder into the sample holder.

  • Data Acquisition: Scan the sample over a suitable 2θ range (e.g., 2° to 40°) with an appropriate step size and scan speed.

  • Data Analysis: The resulting diffractogram is a fingerprint of the crystalline solid. Sharp peaks indicate a highly crystalline material, while a broad, featureless halo suggests an amorphous solid. The peak positions (2θ) and relative intensities are unique to a specific crystalline form and can be used for batch-to-batch consistency checks and polymorph screening.

Overall Analytical Workflow

The following diagram illustrates how these analytical techniques are integrated for the comprehensive characterization of a new batch of 5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine.

cluster_synthesis Synthesis & Isolation cluster_characterization Structural Characterization & Purity cluster_release Final Assessment A Crude Product B NMR (¹H, ¹³C) Structure Confirmation A->B C HRMS Elemental Formula A->C D HPLC Purity Assay A->D E GC-MS Residual Solvents A->E F XRPD Solid Form A->F G Elemental Analysis Empirical Formula A->G H Qualified Reference Material (Purity >98%, Structure Confirmed) B->H C->H D->H E->H F->H G->H

Caption: Integrated analytical workflow for compound characterization.

References

  • Krasavin, M., et al. (2018). 5-Bromo-1H-pyrrolo[2,3-b]pyridine. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 5), 653–656. Available at: [Link]

  • Hilmy, K. M. H., et al. (2023). Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. Bulletin of the Chemical Society of Ethiopia, 37(4), 983-992. Available at: [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (2021). RSC Advances, 11(35), 21543-21555. Available at: [Link]

  • SIELC Technologies. (n.d.). Separation of N-[3-(5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl]propane-1-sulfonamide on Newcrom R1 HPLC column. Available at: [Link]

  • Tzankova, D., et al. (2019). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Pharmacia, 66(3), 127-134. Available at: [Link]

  • Shaikh, A. S., & Shaikh, A. (2025). Stability Indicating HPLC Method Development: A Review. International Research Journal of Pharmacy and Medical Sciences, 8(3), 26-33. Available at: [Link]

  • Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. (2022). European Journal of Medicinal Chemistry, 243, 114757. Available at: [Link]

  • Dabhi, B., et al. (2013). Method Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Dronedarone Hydrochloride in Pharmaceutical Tablets. Scientia Pharmaceutica, 81(3), 717–732. Available at: [Link]

  • GC–MS analysis, pharmacokinetic properties, molecular docking and dynamics simulation of bioactives from Curcumis maderaspatanus to target oral cancer. (2024). Scientific Reports, 14(1), 5863. Available at: [Link]

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. (2024). Molecules, 29(20), 4743. Available at: [Link]

  • Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. (2012). Journal of the Chemical Society of Pakistan, 34(3), 698-702. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important heterocyclic scaffold, a key building block in the development of various therapeutic agents.[1][2] As a bioisostere of indole, the 7-azaindole core often confers enhanced solubility and improved bioavailability to drug candidates.[3]

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you overcome common synthetic challenges and improve the yield and purity of your target compound.

Strategic Overview: The Synthetic Challenge

The synthesis of 5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine involves two primary transformations on the 6-methoxy-1H-pyrrolo[2,3-b]pyridine core: N-methylation of the pyrrole ring and electrophilic bromination of the pyridine ring. The critical decision that dictates the efficiency of the synthesis is the order of these two steps. The electronic properties of the intermediates change significantly after each step, directly impacting the regioselectivity and reactivity of the subsequent transformation.

Synthetic_Strategy cluster_0 Route A: Methylation First cluster_1 Route B: Bromination First A_Start 6-methoxy-1H-pyrrolo[2,3-b]pyridine A_Mid 6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine A_Start->A_Mid N-Methylation A_End Target Compound A_Mid->A_End Bromination B_Start 6-methoxy-1H-pyrrolo[2,3-b]pyridine B_Mid 5-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine B_Start->B_Mid Bromination B_End Target Compound B_Mid->B_End N-Methylation

Figure 1. Primary synthetic routes to the target compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis. Each problem is presented in a question-and-answer format, providing potential causes and actionable solutions grounded in chemical principles.

Issue 1: Low Yield or Incomplete N-Methylation

Q: My N-methylation of 6-methoxy-1H-pyrrolo[2,3-b]pyridine is slow and gives a low yield. How can I improve this step?

A: Low yields in N-methylation are typically due to an inappropriate choice of base, solvent, or methylating agent, or the presence of moisture.

  • Causality—The Role of the Base: The N-H of the pyrrole ring in a 7-azaindole is weakly acidic. A base of sufficient strength is required to deprotonate it and form the highly nucleophilic anilide anion for subsequent reaction with the methylating agent. A weak base like potassium carbonate (K₂CO₃) may not achieve complete deprotonation, leading to a slow and incomplete reaction.

  • Solution 1: Employ a Stronger Base: Switching to a stronger, non-nucleophilic base such as sodium hydride (NaH) will irreversibly deprotonate the pyrrole nitrogen, significantly accelerating the reaction.[4]

  • Solution 2: Ensure Anhydrous Conditions: Hydride bases like NaH react violently with water. Trace amounts of moisture in the solvent or on the glassware will consume the base and reduce the yield. Ensure all glassware is oven-dried, and use anhydrous solvents (e.g., THF, DMF).

  • Solution 3: Choice of Methylating Agent: Methyl iodide (MeI) is generally more reactive than dimethyl sulfate (DMS). However, MeI is more volatile and light-sensitive. If using DMS, slightly longer reaction times or a modest increase in temperature may be necessary.

Comparative Table of N-Methylation Conditions

BaseSolventTemperature (°C)Common IssuesRecommendation
K₂CO₃DMF25 - 50Slow/incomplete reaction, potential side reactions at higher temps.Use for substrates with more acidic N-H protons.
NaH THF/DMF 0 - 25 Moisture sensitive, requires inert atmosphere. Highly recommended for efficient and complete conversion.
Cs₂CO₃DMF25Milder than NaH, but more effective than K₂CO₃. Good alternative.Consider if NaH is not desirable for scale-up.
Issue 2: Poor Regioselectivity in Bromination

Q: I am observing multiple brominated products. How can I selectively brominate at the C5 position?

A: The 7-azaindole ring has several positions susceptible to electrophilic attack. The C3 position on the electron-rich pyrrole ring is often the most reactive site for electrophilic substitution.[5] However, the substituents on the pyridine ring (the methoxy group) and the pyrrole nitrogen (a proton or methyl group) strongly influence the final regiochemical outcome.

  • Causality—Directing Group Effects:

    • 6-methoxy group: This is a strong ortho-, para-directing group. It activates the C5 and C7 positions for electrophilic attack. Since C7 is occupied by nitrogen, it strongly directs the bromination to C5.

    • Pyrrole Ring (N-H or N-Me): The electron-rich pyrrole ring can compete for the electrophile, primarily at C3. Bromination at C3 is a very common side reaction in 7-azaindole chemistry.[6]

  • Solution 1: Control the Brominating Agent: N-Bromosuccinimide (NBS) is often a milder and more selective brominating agent than elemental bromine (Br₂), which can lead to over-bromination. Using a stoichiometric amount (1.0-1.1 equivalents) of NBS is critical.

  • Solution 2: Optimize Solvent and Temperature: Running the reaction at low temperatures (e.g., 0 °C to -20 °C) in a suitable solvent like DMF, THF, or acetonitrile can enhance selectivity by minimizing the energy available for competing reaction pathways.

  • Solution 3: Strategic Route Selection: Performing the bromination after N-methylation (Route A) is often advantageous. The N-methyl group is slightly more electron-donating than N-H, which can increase the reactivity of the pyrrole ring. However, the primary directing effect of the powerful 6-methoxy group should still favor C5 substitution. Conversely, brominating first (Route B) on the N-H pyrrole may offer different selectivity, but subsequent methylation could be complicated by the presence of the bromo substituent.

Issue 3: Formation of a Di-brominated Impurity

Q: My final product is contaminated with a di-brominated species that is difficult to remove. What is causing this and how can I prevent it?

A: The formation of a di-bromo impurity, likely 3,5-dibromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine, occurs when the reaction conditions are too harsh or an excess of the brominating agent is used.

  • Causality—Over-Reactivity: The target product itself is still an electron-rich aromatic system and can undergo a second bromination, especially at the highly activated C3 position.

  • Solution 1: Stoichiometric Control: Use no more than 1.05 equivalents of NBS. It is better to have a small amount of unreacted starting material, which is easier to separate, than to form the di-bromo impurity.

  • Solution 2: Reverse Addition: Instead of adding the brominating agent to the substrate, consider a "reverse addition" where the substrate solution is added slowly to a dilute solution of the brominating agent at low temperature. This maintains a low concentration of the electrophile throughout the reaction, minimizing the chance of double addition.

  • Solution 3: Reaction Monitoring: Carefully monitor the reaction by TLC or LC-MS. Quench the reaction immediately upon consumption of the starting material.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred, Route A or Route B? Route A (methylation followed by bromination) is often preferred. The starting material for Route A, 6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine, is a stable intermediate. The powerful directing effect of the 6-methoxy group reliably directs the bromination to the C5 position. In Route B, the free N-H on the intermediate can sometimes complicate reactions and purification.

Q2: What is the best way to purify the final product? Column chromatography on silica gel is the most common method. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is typically effective. If the product is crystalline, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can be an excellent final step to achieve high purity.

Q3: My starting 6-methoxy-1H-pyrrolo[2,3-b]pyridine seems impure. Will this affect my yield? Absolutely. The purity of the starting material is critical. Impurities can consume reagents, generate side products that complicate purification, and potentially inhibit the desired reaction. It is highly recommended to purify the starting material by chromatography or recrystallization before proceeding.

Q4: How can I confirm the regiochemistry of my final product? The most definitive method is 2D NMR spectroscopy. A Heteronuclear Multiple Bond Correlation (HMBC) experiment will show long-range correlations (2-3 bonds) between protons and carbons. For the desired C5-bromo product, you should observe a correlation from the C4 proton to the carbons C5, C6, and the pyrrole bridgehead carbon. A Nuclear Overhauser Effect (NOE) experiment can also be informative, showing through-space correlations between the N1-methyl protons and the C2 proton, and between the C4 proton and the O-methyl protons.

Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on your specific laboratory conditions and scale.

Protocol 1: N-Methylation (Route A, Step 1)

Synthesis of 6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine

  • Setup: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 6-methoxy-1H-pyrrolo[2,3-b]pyridine (1.0 eq).

  • Solvent: Add anhydrous DMF (or THF) to create a 0.2 M solution.

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Base Addition: Under a positive flow of nitrogen, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise over 15 minutes. Caution: NaH reacts with moisture to produce flammable H₂ gas.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes. The solution may become a thick slurry.

  • Reagent Addition: Slowly add methyl iodide (MeI, 1.1 eq) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

  • Workup: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography to yield the title compound.

Protocol 2: Bromination (Route A, Step 2)

Synthesis of 5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine

  • Setup: To a round-bottom flask, dissolve 6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in acetonitrile or DMF.

  • Cooling: Cool the solution to 0 °C.

  • Reagent Addition: Add N-Bromosuccinimide (NBS, 1.05 eq) in one portion. Protect the reaction from light by wrapping the flask in aluminum foil.

  • Reaction: Stir the reaction at 0 °C for 1-2 hours. Monitor the progress by LC-MS or TLC.

  • Quenching: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

  • Workup: Dilute with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by silica gel column chromatography to afford the final compound.

Troubleshooting_Flowchart start Low Yield or Impure Product check_sm 1. Analyze Starting Material (SM) by NMR/LC-MS start->check_sm sm_impure SM is Impure check_sm->sm_impure Impure sm_pure SM is Pure check_sm->sm_pure Pure purify_sm Action: Re-purify Starting Material (Chromatography/Recrystallization) sm_impure->purify_sm check_reaction 2. Analyze Reaction Mixture (TLC/LC-MS) sm_pure->check_reaction incomplete Incomplete Reaction check_reaction->incomplete SM Remaining side_products Side Products Observed check_reaction->side_products Impurities Formed clean_reaction Clean Conversion check_reaction->clean_reaction OK optimize_conditions Action: Optimize Reaction Conditions (Base, Temp, Time) incomplete->optimize_conditions optimize_selectivity Action: Adjust Stoichiometry, Temp, or Addition Method side_products->optimize_selectivity check_workup 3. Evaluate Workup & Purification clean_reaction->check_workup loss_workup Product Loss During Extraction/Purification check_workup->loss_workup optimize_purification Action: Modify Extraction pH or Chromatography Conditions loss_workup->optimize_purification

Figure 2. A logical flowchart for troubleshooting common synthesis issues.

References

  • Han, C., Green, K., & Pfeifer, E. (2017). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Organic Process Research & Development, 21(7), 1094-1098. [Link]

  • Zhang, Y., et al. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions. The Royal Society of Chemistry. [Link]

  • Kerr, W. J., et al. (2008). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. Journal of the American Chemical Society, 130(33), 10954-10962. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of azaindoles. [Link]

  • Reddy, T. J., et al. (2012). One-Pot, Three-Component Synthesis of 7-Azaindole Derivatives from N-Substituted 2-Amino-4-cyanopyrroles, Various Aldehydes, and Active Methylene Compounds. ACS Combinatorial Science, 14(6), 346-355. [Link]

  • Hegedűs, D., et al. (2024). Synthesis of 7-azaindole derivatives, starting from different cyclic imines. Anticancer Research. [Link]

  • Guo, T., et al. (2012). Practical Regioselective Bromination of Azaindoles and Diazaindoles. ResearchGate. [Link]

  • European Patent Office. (2010). SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES (Patent No. 1633750). [Link]

  • Google Patents. (n.d.). CN104387384A - Synthetic process of 5-bromo-7-azaindole.
  • Ismail, Y., et al. (2022). Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. Frontiers in Catalysis. [Link]

  • Stuart, D. R., et al. (2012). Site-Selective Azaindole Arylation at the Azine and Azole Rings via N-Oxide Activation. Organic Letters, 14(6), 1572-1575. [Link]

  • Shanmugasundaram, M., et al. (2023). Synthesis of Blue Emissive Quaternary 9,9-Disubstituted N-Methyl-7-azaindole-Appended (Phenylethynyl)-fluorene Derivatives. ACS Omega, 8(20), 17894-17906. [Link]

  • Hirokawa, Y., Horikawa, T., & Kato, S. (2000). An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid. Chemical & Pharmaceutical Bulletin, 48(11), 1780-1786. [Link]

  • Bond, A. D., et al. (2018). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. International Journal of Molecular Sciences, 26(7), 3647. [Link]

  • Guo, W. N., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor inhibitors. RSC Advances, 11, 20651-20661. [Link]

  • Guo, W. N., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11, 20651-20661. [Link]

Sources

Technical Support Center: 5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered with this compound. As a substituted pyrrolo[2,3-b]pyridine, a scaffold common in kinase inhibitor development, this molecule may exhibit limited aqueous solubility which can pose challenges for in vitro and in vivo studies.[1][2] This document provides a structured approach to solubilization, from initial solvent screening to the development of aqueous formulations suitable for experimental assays.

Frequently Asked Questions (FAQs)

Q1: What are the basic physicochemical properties of 5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine?

This compound is a solid, with a molecular formula of C9H9BrN2O and a molecular weight of approximately 241.08 g/mol .[3] Its structure, featuring a fused aromatic ring system, suggests that it is a relatively nonpolar molecule with poor water solubility.

Q2: What is a good starting solvent for this compound?

For initial stock solutions, polar aprotic solvents are generally the best starting point. We recommend high-purity, anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). These solvents can typically dissolve a wide range of organic compounds. For many poorly soluble compounds, creating a high-concentration stock in 100% DMSO is a common first step.[4]

Q3: Can I use alcohols like ethanol to dissolve the compound?

Polar protic solvents such as ethanol or isopropanol may also be effective, but they are generally less potent solvating agents for complex organic molecules compared to DMSO. They can be useful as co-solvents in aqueous formulations.

Q4: How does the pH of the solution affect the solubility of this compound?

The 1H-pyrrolo[2,3-b]pyridine core contains a pyridine nitrogen atom, which is basic and can be protonated at acidic pH.[5][6] Protonation of this nitrogen atom introduces a positive charge, forming a salt which is generally more water-soluble than the neutral form.[7] Therefore, solubility in aqueous buffers is expected to increase as the pH is lowered.

Troubleshooting Guide: Overcoming Solubility Issues

This section provides a systematic approach to troubleshooting common solubility problems.

Issue 1: The compound does not dissolve in 100% DMSO or DMF.

While unlikely for initial stock solutions, if you encounter this issue, it suggests strong crystal lattice energy.

Root Cause Analysis:

  • Insufficient Solvent Volume: The concentration may be too high for the solvent's capacity.

  • Low Temperature: Solubility is temperature-dependent.

  • Compound Purity/Polymorphism: Different crystal forms can have different solubilities.

Solutions:

  • Increase Solvent Volume: Try reducing the target concentration.

  • Gentle Warming: Warm the solution to 37-50°C. Be cautious, as prolonged heating can degrade some compounds.

  • Sonication: Use a bath sonicator to provide energy to break up the crystal lattice.

Issue 2: The compound precipitates when diluting the DMSO stock into an aqueous buffer (e.g., PBS, cell culture media).

This is the most common solubility issue. It occurs when the compound, stable in a high concentration of an organic solvent, is rapidly introduced into an aqueous environment where it is poorly soluble.

Root Cause Analysis:

  • High Final Concentration: The final concentration of the compound in the aqueous medium exceeds its solubility limit.

  • Insufficient Co-solvent: The percentage of DMSO (or other organic solvent) in the final solution is too low to maintain solubility.

  • pH of the Aqueous Medium: The pH of the buffer may not be optimal for the compound's solubility.

Workflow for Developing an Aqueous Formulation:

The following workflow provides a step-by-step process for achieving a clear, stable aqueous solution.

Caption: Decision workflow for solubilizing the compound.

Step-by-Step Protocol for Aqueous Formulation:

The following protocol is a common starting point for formulating poorly soluble compounds for in vitro studies.[4]

Materials:

  • 5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine

  • Dimethyl Sulfoxide (DMSO), sterile

  • Polyethylene Glycol 300 or 400 (PEG300/400)

  • Polysorbate 80 (Tween 80)

  • Sterile Saline or Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

  • Initial Dissolution: Prepare a high-concentration stock solution (e.g., 20 mg/mL) in 100% DMSO. Ensure it is fully dissolved. Gentle warming or sonication may be applied if necessary.

  • Sequential Addition of Excipients: For a target final formulation vehicle of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline:

    • To the DMSO stock, add the required volume of PEG300 and vortex thoroughly.

    • Add the Tween 80 and vortex again until the solution is homogeneous.

    • Slowly add the saline or PBS to the mixture while vortexing to reach the final volume.

  • Final Observation: The final solution should be clear and free of precipitate. If precipitation occurs, the formulation needs to be optimized.

Data Summary for Formulation Optimization:

The table below provides a starting point for optimizing the vehicle composition if precipitation occurs.

ComponentRoleStarting %Optimization StrategyRationale
DMSO Primary Solvent10%Increase up to 20% (assay dependent)Increases the initial solvating power.
PEG300/400 Co-solvent40%Increase up to 60%Improves the overall solvent capacity of the aqueous mixture.[4]
Tween 80 Surfactant5%Increase up to 10%Forms micelles that can encapsulate the compound, preventing precipitation.[4]
Aqueous Buffer Diluent45%Decrease accordinglyThe goal is to use the maximum amount of aqueous buffer that maintains solubility.
Issue 3: How to leverage pH for better solubility.

For pyridine-containing compounds, using an acidic buffer can significantly improve aqueous solubility.[7][8]

Experimental Protocol: pH Screening

  • Prepare a 10 mM stock solution of the compound in DMSO.

  • Prepare a series of aqueous buffers with different pH values (e.g., pH 4.0, 5.0, 6.0, 7.4). Common buffers include acetate for acidic pH and phosphate for neutral pH.

  • Dilute the DMSO stock to a fixed final concentration (e.g., 100 µM) in each buffer.

  • Visually inspect for precipitation immediately and after a set time (e.g., 1 hour).

  • If a precipitate forms, try a lower final concentration.

G cluster_0 pH Modification Strategy A Compound in DMSO B Acidic Buffer (pH < 6) A->B C Neutral/Basic Buffer (pH > 7) A->C D Protonated, Charged Species B->D Protonation of Pyridine-N E Neutral, Uncharged Species C->E F Higher Aqueous Solubility D->F G Lower Aqueous Solubility E->G

Caption: Effect of pH on the solubility of the pyridine-containing compound.

By following these structured troubleshooting guides and understanding the chemical principles at play, researchers can effectively overcome the solubility challenges associated with 5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine and generate reliable data in their experiments.

References

  • Capot Chemical. (2025, December 1). MSDS of 5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine.
  • BenchChem. (n.d.). Application Notes and Protocols for Dissolving Poorly Soluble Compounds for In-Vivo Studies.
  • BenchChem. (n.d.). Improving the solubility of 4-(4-acetylphenyl)pyridine.
  • CymitQuimica. (2024, December 19).
  • Jubilant Ingrevia Limited. (n.d.).
  • PubChem. (n.d.). 5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Pyridine - Some Industrial Chemicals. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 71. Retrieved from [Link]

  • Chemistry Stack Exchange. (2023, February 12). Effect of pH on solubility (Lehninger's Principles).
  • PubChem. (n.d.). 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid. Retrieved from [Link]

  • ChemicalBook. (n.d.). 6-BROMO-1H-PYRROLO[2,3-B]PYRIDINE CAS 143468-13-7.
  • TCI Chemicals. (n.d.). 5-Bromo-1H-pyrrolo[2,3-b]pyridine.
  • PubMed. (2026, January 8).
  • PubMed. (n.d.).
  • Chemistry LibreTexts. (2019, January 3). 16.4: The Effects of pH on Solubility.
  • PubMed. (n.d.).
  • ResearchGate. (2025, August 6). (PDF) Techniques for solubility enhancement of poorly soluble drugs: An overview.
  • Sigma-Aldrich. (n.d.). 5-Bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine.
  • International Journal of Pharmaceutical Sciences Review and Research. (2011, May 28). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article.
  • ChemScence. (n.d.). 5-Bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine.
  • Echemi. (n.d.).
  • Autech Industry Co.,Limited. (n.d.). 5-Bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine, 98% Purity, C8H7BrN2O, 5 grams.
  • PMC. (2024, July 26). Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3-b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling.
  • Bulletin of the Chemical Society of Ethiopia. (2023).
  • MDPI. (n.d.).
  • Bulletin of the Chemical Society of Ethiopia. (2023, May 12).
  • PMC. (n.d.).
  • BLDpharm. (n.d.). 1150617-52-9|5-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine.
  • BLDpharm. (n.d.). 1369356-14-8|5-Bromo-1-methyl-1h-pyrrolo[2,3-c]pyridine.

Sources

Technical Support Center: Purification of 5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the purification of 5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine. This document is intended for researchers, scientists, and drug development professionals who are actively working with this and structurally related compounds.

Introduction

The purification of 5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine, a substituted azaindole, is a critical step to ensure the integrity of subsequent experimental results. The presence of impurities, even in trace amounts, can significantly impact biological assays and synthetic outcomes. This guide addresses common challenges encountered during purification and provides practical, evidence-based solutions.

Troubleshooting Guide

This section is designed to help you diagnose and resolve common issues encountered during the purification of 5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine.

Issue 1: Low Yield After Column Chromatography

Low recovery of the target compound after column chromatography is a frequent problem. The following troubleshooting steps will help you identify and address the root cause.

Potential CauseTroubleshooting SuggestionScientific Rationale
Compound Streaking or Tailing on the Column Optimize the solvent system. A common starting point for azaindole derivatives is a gradient of ethyl acetate in hexanes or petroleum ether.[1] Consider adding a small percentage of a polar modifier like methanol or a basic modifier like triethylamine (0.1-1%) to the eluent to improve peak shape.The pyridine nitrogen in the azaindole core can interact strongly with the acidic silanol groups on the silica gel surface, leading to tailing. A basic modifier like triethylamine will compete for these active sites, reducing the interaction with your compound and resulting in sharper peaks and better recovery.
Compound Insolubility in the Loading Solvent Ensure the crude material is fully dissolved before loading. If solubility is an issue in the initial non-polar eluent, dissolve the crude product in a minimal amount of a stronger solvent (e.g., dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder can be loaded onto the column.Loading the sample as a concentrated band at the top of the column is crucial for good separation. If the compound precipitates during loading, it will lead to a broad initial band and poor separation.
Improper Column Packing Ensure the silica gel is packed uniformly to avoid channeling. A well-packed column is essential for achieving good separation and preventing yield loss.Channels in the silica bed create pathways for the solvent and sample to bypass the stationary phase, leading to a significant decrease in separation efficiency.
Compound Degradation on Silica Gel Consider using an alternative stationary phase or deactivating the silica gel. Some nitrogen-containing heterocyclic compounds can be sensitive to the acidic nature of silica gel.[2] Neutral or basic alumina can be a suitable alternative. Alternatively, pre-treating the silica gel with a solution of triethylamine in your mobile phase can neutralize the acidic sites.The acidic surface of silica gel can catalyze the degradation of sensitive compounds. Neutralizing these sites or using a less acidic stationary phase can mitigate this issue.
Issue 2: Persistent Impurities Observed by NMR or LC-MS After Purification

The presence of impurities after a purification step indicates that the chosen method is not providing adequate separation.

Potential CauseTroubleshooting SuggestionScientific Rationale
Co-eluting Impurities Employ a multi-step purification approach. If impurities have a similar polarity to your product, a single chromatography step may be insufficient. Consider recrystallization followed by column chromatography, or using a different stationary phase (e.g., reversed-phase C18).Different purification techniques exploit different physical properties of the compounds. Combining methods, such as polarity-based separation (normal-phase chromatography) and solubility-based separation (recrystallization), can effectively remove stubborn impurities.
Unreacted Starting Materials or Reagents Review the reaction work-up. Unreacted starting materials (e.g., 5-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine if performing the N-methylation) or leftover reagents from a bromination step (like N-bromosuccinimide, NBS) are common impurities. An aqueous wash with a suitable pH adjustment can often remove acidic or basic impurities before chromatography.A thorough work-up simplifies the subsequent purification. For instance, a basic wash can remove acidic impurities, and an acidic wash can remove basic impurities.
Isomeric Impurities High-Performance Liquid Chromatography (HPLC) may be necessary. The synthesis of substituted azaindoles can sometimes lead to the formation of regioisomers, which can be very difficult to separate by standard column chromatography.HPLC offers significantly higher resolution than flash chromatography and is often the method of choice for separating closely related isomers.
Solvent Peaks in NMR Confirm the identity of the peaks using NMR solvent impurity charts. Residual solvents from the purification process are often mistaken for impurities. High vacuum drying or lyophilization can help in removing these solvents.It is essential to differentiate between actual impurities and residual solvents to avoid unnecessary and potentially wasteful repurification steps.
De-methylated Impurity If the starting material for the N-methylation was the corresponding NH-azaindole, incomplete reaction is a likely source of impurity. Monitor the reaction closely by TLC to ensure full conversion.The starting material and product will have different polarities, which should be distinguishable by TLC, allowing for reaction monitoring.
Di-brominated Byproducts If the synthesis involves a bromination step, over-bromination can lead to di-brominated species. Careful control of stoichiometry and reaction time is crucial.These byproducts will have a different molecular weight, which can be identified by mass spectrometry. Their polarity will also differ from the desired product.
Issue 3: Difficulty with Recrystallization

Recrystallization is a powerful purification technique, but finding the right conditions can be challenging.

Potential CauseTroubleshooting SuggestionScientific Rationale
"Oiling Out" If the compound separates as an oil instead of crystals, try using a more dilute solution, a different solvent system, or scratching the inside of the flask with a glass rod to induce crystallization. Seeding with a small crystal of the pure compound is also a very effective method.Oiling out occurs when the compound's solubility is exceeded at a temperature above its melting point. Using a more dilute solution or a solvent system where the compound is less soluble at higher temperatures can prevent this. Scratching or seeding provides nucleation sites for crystal growth.
Slow or No Crystal Formation Allow the solution to cool slowly to room temperature, and then in a refrigerator or freezer. If crystals still do not form, try adding a small amount of a "non-solvent" (a solvent in which your compound is insoluble) dropwise until the solution becomes slightly cloudy, then warm to redissolve and cool slowly.Slow cooling promotes the formation of larger, purer crystals. Supersaturation may be necessary to induce crystallization, which can be achieved by slow cooling or the addition of a non-solvent.
Poor Recovery Minimize the amount of hot solvent used to dissolve the compound. Ensure the solution is cooled sufficiently to maximize crystal formation. Wash the collected crystals with a minimal amount of ice-cold solvent.The goal of recrystallization is to create a saturated solution at a high temperature and a supersaturated solution upon cooling. Using an excessive amount of solvent will prevent the solution from becoming saturated upon cooling, leading to low recovery.

Frequently Asked Questions (FAQs)

Q1: What is a general protocol for the column chromatography purification of 5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine?

A1: While the optimal conditions will depend on the specific impurities present, a good starting point for flash column chromatography on silica gel is to use a gradient elution with a mixture of ethyl acetate and a non-polar solvent like hexanes or petroleum ether.[1] It is highly recommended to first determine the ideal solvent system using Thin-Layer Chromatography (TLC). A typical gradient might start from 5-10% ethyl acetate in hexanes and gradually increase to 30-50%.

Q2: How do I perform a TLC analysis to determine the best solvent system?

A2: Spot a dilute solution of your crude product onto a TLC plate. Develop the plate in a chamber containing a mixture of ethyl acetate and hexanes (e.g., start with a 20:80 mixture). The ideal solvent system will give your desired product an Rf (retention factor) value of approximately 0.2-0.4. If the Rf is too high, decrease the amount of ethyl acetate. If the Rf is too low, increase the amount of ethyl acetate.

Q3: Can I use preparative TLC for purification?

A3: Yes, preparative TLC is a viable option for purifying small quantities (typically up to 100 mg) of your compound. This method is particularly useful for obtaining a small amount of pure material for analytical purposes.

Q4: Is HPLC a suitable method for purifying this compound?

A4: High-Performance Liquid Chromatography (HPLC) is an excellent method for achieving high purity, especially when dealing with difficult-to-separate impurities like isomers. Both normal-phase and reversed-phase HPLC can be employed, depending on the nature of the impurities.

Q5: What are some suitable recrystallization solvents for a compound like 5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine?

A5: For polar, heterocyclic compounds, a mixed solvent system is often effective.[3] Good starting points to screen would be:

  • Ethanol/Water: Dissolve the compound in a minimal amount of hot ethanol and add hot water dropwise until the solution becomes cloudy. Then, add a few drops of hot ethanol to clarify the solution and allow it to cool slowly.[4]

  • Ethyl Acetate/Hexanes: Dissolve the compound in a minimal amount of hot ethyl acetate and add hexanes dropwise until cloudiness persists. Warm to redissolve and then cool.[4]

  • Dichloromethane/Hexanes: Similar to the ethyl acetate/hexanes system.

It is recommended to test these solvent systems on a small scale to determine the best conditions for your specific sample.

Experimental Protocols

Protocol 1: Column Chromatography Purification
  • TLC Analysis: Determine the optimal eluent system using TLC as described in Q2.

  • Column Packing: Prepare a glass chromatography column with a slurry of silica gel in the initial, non-polar eluent.

  • Sample Loading: Dissolve the crude 5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine in a minimal amount of dichloromethane or the eluent. For larger scales, adsorb the compound onto a small amount of silica gel.

  • Elution: Carefully load the sample onto the top of the silica gel bed. Begin eluting with the determined solvent system, gradually increasing the polarity.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

  • Drying: Dry the purified solid under high vacuum to remove any residual solvent.

Protocol 2: Recrystallization
  • Solvent Selection: On a small scale, test various solvent systems to find one in which the compound is soluble when hot but sparingly soluble when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to achieve complete dissolution.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can increase the yield.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

Troubleshooting Workflow for Column Chromatography

Caption: Troubleshooting flowchart for low yield in column chromatography.

Decision Tree for Post-Purification Impurities

Caption: Decision-making process for handling persistent impurities.

References

  • Royal Society of Chemistry.
  • University of Colorado Boulder, Department of Chemistry.
  • Sigma-Aldrich. 5-Bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine.
  • Royal Society of Chemistry.
  • TCI Chemicals. 5-Bromo-1H-pyrrolo[2,3-b]pyridine.
  • Royal Society of Chemistry. c5sc02983j1.pdf.
  • Google Patents. WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.
  • NINGBO INNO PHARMCHEM CO.,LTD.
  • BenchChem. Technical Support Center: Purification of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile.
  • Thermo Fisher Scientific.

Sources

Technical Support Center: Overcoming Resistance with Pyrrolo[2,3-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrrolo[2,3-b]pyridine derivatives. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions (FAQs) you may encounter during your experiments. Our goal is to equip you with the knowledge to anticipate challenges, interpret your results accurately, and effectively utilize this promising class of kinase inhibitors to overcome drug resistance.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the use of pyrrolo[2,3-b]pyridine derivatives in a research setting.

Q1: My pyrrolo[2,3-b]pyridine derivative shows high potency in biochemical assays but is significantly less effective in my cell-based assays. What are the likely causes?

A1: This is a common and critical observation in drug discovery. The transition from a purified enzyme system to a complex cellular environment introduces several variables that can diminish a compound's apparent potency. Key factors include:

  • Cellular ATP Concentration: Biochemical kinase assays are often performed at low, sometimes sub-physiological, ATP concentrations. This can make ATP-competitive inhibitors, a common class for pyrrolo[2,3-b]pyridines, appear more potent than they are in a cellular context where ATP levels are typically in the millimolar range.

  • Cell Permeability and Efflux: The compound may have poor membrane permeability, preventing it from reaching its intracellular target. Furthermore, many cancer cell lines overexpress multidrug resistance transporters, such as P-glycoprotein (P-gp), which can actively pump the inhibitor out of the cell.

  • Compound Stability and Metabolism: The derivative might be unstable in the cell culture medium or rapidly metabolized by the cells into an inactive form over the course of your experiment.

  • Off-Target Effects: At higher concentrations, the compound may have off-target effects that are not apparent in a purified kinase assay, leading to unexpected cellular phenotypes.[1]

  • Target Engagement: The conformation of the target kinase or its localization within cellular compartments might differ from the conditions in a biochemical assay, affecting inhibitor binding. It's crucial to confirm that your compound is engaging its intended target within the cell.

Q2: How can I confirm that my pyrrolo[2,3-b]pyridine derivative is engaging its intended kinase target within the cell?

A2: Confirming target engagement is essential to validate your experimental results. Several methods can be employed:

  • Western Blotting for Phospho-Proteins: This is the most common method. If your pyrrolo[2,3-b]pyridine derivative is inhibiting a kinase, you should observe a dose-dependent decrease in the phosphorylation of its direct downstream substrates.

  • Cellular Thermal Shift Assay (CETSA): This technique assesses the thermal stability of a protein in the presence of a ligand.[2][3] If your compound binds to the target kinase, it will stabilize the protein, leading to a shift in its melting temperature.[2][3] This is a powerful method for confirming direct physical interaction in a cellular environment.[2][3]

  • NanoBRET™ Target Engagement Assay: This is a live-cell assay that measures the binding of a compound to a target protein in real-time. It provides quantitative data on compound affinity and residence time at the target kinase.[4]

Q3: I'm observing significant variability in the IC50 value of my pyrrolo[2,3-b]pyridine derivative across different cancer cell lines. Why is this happening?

A3: IC50 variability is expected and can provide valuable insights into the compound's mechanism of action and potential therapeutic indications. Reasons for this variability include:

  • Genetic Background of Cell Lines: Different cell lines have unique genetic and expression profiles. The expression level of the target kinase, the presence of mutations in the target or downstream signaling components, and the activation state of parallel survival pathways can all influence sensitivity to the inhibitor.[5]

  • "Oncogene Addiction": Cell lines that are highly dependent on the signaling pathway targeted by your inhibitor (a state known as "oncogene addiction") will typically show greater sensitivity and lower IC50 values.

  • Drug Transporters: As mentioned in A1, differential expression of drug efflux pumps (e.g., ABC transporters) can lead to varying intracellular concentrations of the inhibitor and thus different IC50 values.[5]

Q4: My pyrrolo[2,3-b]pyridine derivative has poor aqueous solubility. How can I address this for my in vitro experiments?

A4: Poor solubility is a common challenge with small molecule inhibitors.[6] Here are some strategies:

  • Use of Co-solvents: Dimethyl sulfoxide (DMSO) is the most common solvent for preparing stock solutions.[7] Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced toxicity.[7]

  • Formulation Strategies: For more advanced studies, formulation approaches such as encapsulation in nanoparticles can improve solubility and delivery.[6]

  • Structural Modification: In the drug development phase, medicinal chemists can introduce hydrophilic groups to the pyrrolo[2,3-b]pyridine scaffold to enhance solubility.[8][9] However, this must be balanced with maintaining on-target potency.

II. Troubleshooting Guide

This section provides detailed troubleshooting for specific experimental challenges, presented in a question-and-answer format.

A. Cell Viability and Proliferation Assays

Issue 1: Inconsistent IC50 values in cell viability assays (e.g., MTT, CellTiter-Glo®).

  • Question: My IC50 values for a specific cell line and pyrrolo[2,3-b]pyridine derivative are not reproducible between experiments. What could be the cause?

  • Answer: Reproducibility issues in cell viability assays often stem from subtle variations in experimental conditions. Here's a checklist of potential culprits and solutions:

Potential Cause Explanation & Solution
Cell Seeding Density The sensitivity of some cancer cells to treatment can be density-dependent.[5] Solution: Perform an optimization experiment by seeding cells at different densities to determine if this affects the IC50 value. Standardize the seeding density for all subsequent experiments.
Cell Passage Number High-passage number cells can undergo genetic drift and phenotypic changes, altering their drug sensitivity. Solution: Use low-passage number cells and regularly verify the cell line's identity through methods like STR profiling.
Inhibitor Stock Degradation Improper storage or multiple freeze-thaw cycles can lead to the degradation of your pyrrolo[2,3-b]pyridine derivative, reducing its effective concentration.[5] Solution: Prepare single-use aliquots of your DMSO stock solution and store them at -20°C or -80°C.[5] Use a fresh aliquot for each experiment.
Assay Incubation Time The duration of drug exposure can significantly impact the IC50 value. Solution: Standardize the incubation time for your assays (e.g., 72 hours). If you are investigating cytostatic versus cytotoxic effects, consider performing a time-course experiment.
Edge Effects in Microplates Evaporation from the outer wells of a 96-well plate can concentrate the drug and affect cell growth, leading to skewed results. Solution: Avoid using the outer wells for experimental samples. Instead, fill them with sterile PBS or media to create a humidity barrier.

Logical Flowchart for Troubleshooting Inconsistent IC50 Values

start Inconsistent IC50 check_prep Check Drug Preparation & Storage start->check_prep check_culture Check Cell Culture Parameters start->check_culture check_protocol Check Assay Protocol start->check_protocol sub_prep1 Use fresh DMSO stock check_prep->sub_prep1 sub_prep2 Prepare single-use aliquots check_prep->sub_prep2 sub_prep3 Ensure full dissolution check_prep->sub_prep3 sub_culture1 Use low-passage cells check_culture->sub_culture1 sub_culture2 Standardize seeding density check_culture->sub_culture2 sub_culture3 Ensure single-cell suspension check_culture->sub_culture3 sub_protocol1 Avoid edge effects check_protocol->sub_protocol1 sub_protocol2 Include no-cell controls check_protocol->sub_protocol2 sub_protocol3 Validate with orthogonal assay check_protocol->sub_protocol3

Caption: Logical flowchart for troubleshooting inconsistent IC50 values.

B. Western Blot Analysis of Target Inhibition

Issue 2: No decrease in downstream protein phosphorylation after treatment with the pyrrolo[2,3-b]pyridine inhibitor.

  • Question: I'm treating my cells with my kinase inhibitor, but I don't see a change in the phosphorylation of the downstream target via Western blot. Why might this be?

  • Answer: This is a common issue that requires systematic troubleshooting. The problem could lie with the inhibitor's activity, the experimental conditions, or the Western blot technique itself.

Potential Cause Explanation & Solution
Ineffective Inhibitor Concentration or Incubation Time The concentration of the inhibitor may be too low, or the time point for analysis may be suboptimal. Some signaling pathways have rapid feedback loops. Solution: Perform a dose-response and a time-course experiment. For the time-course, lyse cells at early time points (e.g., 15, 30, 60 minutes) as well as later time points (e.g., 2, 6, 24 hours) to capture the full dynamics of pathway inhibition.
Phosphatase Activity During Sample Prep Endogenous phosphatases released during cell lysis can dephosphorylate your target protein, masking the effect of the inhibitor.[10][11] Solution: ALWAYS use a lysis buffer supplemented with a fresh cocktail of phosphatase and protease inhibitors.[10][11] Keep samples on ice at all times.
Poor Antibody Quality The primary antibody may not be specific or sensitive enough to detect the phosphorylated protein. Solution: Validate your phospho-specific antibody. Use a positive control (e.g., cells treated with a known activator of the pathway) and a negative control (e.g., phosphatase-treated lysate) to confirm specificity.[12] Check the manufacturer's data and recommended protocols.
Blocking Buffer Interference For phospho-protein detection, non-fat milk is often not recommended as it contains casein, a phosphoprotein that can cause high background.[12] Solution: Use 3-5% Bovine Serum Albumin (BSA) in TBST as your blocking agent.[12]
Target Not Part of the Primary Pathway The chosen downstream protein may not be a direct or primary target of the kinase you are inhibiting in that specific cell line. Solution: Consult the literature and pathway databases (e.g., KEGG, Reactome) to confirm the signaling cascade. Consider probing for multiple downstream targets.

Experimental Workflow for Western Blot Analysis

cluster_pre Pre-Experiment cluster_exp Experiment cluster_analysis Data Analysis cell_line Select Cell Line verify_target Verify Target Expression (e.g., Western Blot) cell_line->verify_target seed Seed Cells verify_target->seed treat Treat with Inhibitor (Dose-Response & Time-Course) seed->treat control Include Vehicle Control lyse Lyse Cells treat->lyse assay Perform Downstream Assay (e.g., Western Blot, Viability Assay) lyse->assay quantify Quantify Results assay->quantify interpret Interpret Data quantify->interpret

Caption: Standard experimental workflow for evaluating a kinase inhibitor.

C. Development and Characterization of Resistant Cell Lines

Issue 3: Difficulty in generating a stable, resistant cell line to a pyrrolo[2,3-b]pyridine derivative.

  • Question: I've been trying to generate a resistant cell line by continuous exposure to my inhibitor, but the cells either die off at higher concentrations or the resistance is not stable. What can I do?

  • Answer: Developing stable resistant cell lines is a lengthy process that requires patience and careful optimization.[13] Here are some key considerations and steps:

Protocol 1: Generation of Drug-Resistant Cell Lines via Dose Escalation

This protocol describes a common method for generating cancer cell lines with acquired resistance to a kinase inhibitor through continuous exposure.[7][14][15][16]

  • Materials:

    • Parental cancer cell line (sensitive to the inhibitor)

    • Pyrrolo[2,3-b]pyridine derivative

    • Complete cell culture medium

    • Cell culture flasks/dishes

    • Cryopreservation medium

  • Methodology:

    • Determine Initial IC50: First, accurately determine the IC50 of the pyrrolo[2,3-b]pyridine derivative in the parental cell line using a cell viability assay.[7][17]

    • Initial Exposure: Begin by treating the parental cell line with the inhibitor at a concentration equal to or slightly below its IC20 (the concentration that inhibits 20% of cell proliferation).[14] This minimizes initial cell death and allows for adaptation.

    • Dose Escalation: Once the cells have recovered and are proliferating at a steady rate (this may take several passages), gradually increase the concentration of the inhibitor in a stepwise manner (e.g., 1.5 to 2-fold increase).[7]

    • Monitor and Passage: At each concentration, monitor the cells for signs of recovery (e.g., increased confluency, normal morphology). If there is massive cell death, reduce the concentration to the previous level for a few more passages before attempting to increase it again.[14]

    • Cryopreserve at Each Stage: It is crucial to cryopreserve vials of cells at each successful concentration step. This provides a backup if a subsequent concentration proves too toxic.

    • Maintenance: Once the desired level of resistance is achieved (e.g., 10-fold higher IC50 than parental), maintain the resistant cell line in a medium containing a constant concentration of the inhibitor to ensure the stability of the resistant phenotype.[15]

    • Characterization: Periodically confirm the resistant phenotype by comparing the IC50 of the resistant line to the parental line. A resistant line should show a significant rightward shift in the dose-response curve.

Signaling Pathway Visualization: Bypassing Inhibition

A common mechanism of acquired resistance is the activation of a parallel signaling pathway that bypasses the need for the inhibited kinase. For example, if a pyrrolo[2,3-b]pyridine derivative inhibits the MEK/ERK pathway, resistance can arise through the upregulation of the PI3K/Akt pathway.

cluster_pathway Cell Signaling Pathways RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Bypass Bypass Activation (Resistance) Akt->Proliferation Inhibitor Pyrrolo[2,3-b]pyridine Derivative Inhibitor->MEK Inhibition Bypass->Akt

Caption: Upregulation of the PI3K/Akt pathway as a resistance mechanism.

III. References

  • Zhang, J., et al. (2020). Protocol to identify small-molecule inhibitors against cancer drug resistance. STAR Protocols, 1(3), 100205. [Link]

  • Creative Bioarray. (n.d.). Establishment of Drug-resistant Cell Lines. Retrieved from [Link]

  • Jo, H., et al. (2024). Development of Drug-resistant Cell Lines for Experimental Procedures. Bio-protocol, 14(15), e4908. [Link]

  • Procell. (2025). Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers. Retrieved from [Link]

  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from [Link]

  • INiTS. (2020). Cell-based test for kinase inhibitors. Retrieved from [Link]

  • Sengupta, S. (2022). Is there a commonly used protocol for making cancer cell lines drug resistant? ResearchGate. Retrieved from [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

  • Bio-Techne. (n.d.). Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. Retrieved from [Link]

  • Zhang, J., et al. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance. STAR Protocols. [Link]

  • El-Damasy, D. A., et al. (2024). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules, 29(11), 2542. [Link]

  • Al-Ali, H., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(9), 2436-2446. [Link]

  • Hentzen, N. B., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 10(11), 1545-1550. [Link]

  • D'Alessandro, A., et al. (2020). Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome. Nature Protocols, 15, 122–144. [Link]

  • Grokipedia. (n.d.). Cellular thermal shift assay. Retrieved from [Link]

  • Al-Mokadem, M., et al. (2022). Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents. Molecules, 27(19), 6296. [Link]

  • American Association for Cancer Research. (2020). Abstract 4040: A cell-based screening assay to identify novel kinase inhibitors. Cancer Research, 80(16_Supplement), 4040. [Link]

  • National Center for Biotechnology Information. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Retrieved from [Link]

  • ResearchGate. (2014). What should I do when phosphorylated proteins cannot be detected by western blot?. Retrieved from [Link]

  • Bio-Rad. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. Retrieved from [Link]

  • Zhang, Y., et al. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry, 65(19), 12879-12903. [Link]

  • Bischof, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Pharmaceuticals, 14(8), 793. [Link]

  • Li, Y., et al. (2024). The discovery of a novel pyrrolo[2,3-b]pyridine as a selective CDK8 inhibitor offers a new approach against psoriasis. Bioorganic & Medicinal Chemistry, 108, 117769. [Link]

  • Al-Ostoot, F. H., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6695. [Link]

  • Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry, 12(8), 1351-1356. [Link]

  • Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry, 12(8), 1351-1356. [Link]

  • Amer, F., et al. (2023). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. ACS Medicinal Chemistry Letters, 14(6), 779-786. [Link]

  • Wang, Y., et al. (2025). Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. European Journal of Medicinal Chemistry, 285, 117245. [Link]

  • Hernández-García, S., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 28(2), 853. [Link]

  • Zhang, Y., et al. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry, 65(19), 12879-12903. [Link]

  • Li, J., et al. (2026). Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer: Disrupting Homologous Recombination Repair and Activating Antitumor Immunity. Journal of Medicinal Chemistry. [Link]

  • Abdel-Maksoud, M. S., et al. (2020). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1836-1845. [Link]

  • Romagnoli, R., et al. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Current Topics in Medicinal Chemistry, 17(9), 1036-1057. [Link]

  • Gomaa, H. A. M., et al. (2022). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Molecules, 27(19), 6296. [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to navigate the complexities of this multi-step synthesis. Our focus is on providing not just procedural steps, but the underlying chemical principles to empower you to optimize your reaction conditions effectively.

Introduction: The Synthetic Challenge

The target molecule, 5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine, also known as 5-bromo-6-methoxy-1-methyl-7-azaindole, is a key heterocyclic building block in medicinal chemistry. Its synthesis, while achievable, presents several challenges that require careful control of reaction parameters to ensure high yield and purity. This guide will address common issues encountered during the formation of the 7-azaindole core, its subsequent N-methylation, and the final regioselective bromination.

Proposed Synthetic Pathway

A logical and commonly employed synthetic route to the target compound involves a three-stage process. Understanding the nuances of each stage is critical for successful synthesis.

Synthetic_Pathway A Stage 1: Formation of 6-methoxy-1H-pyrrolo[2,3-b]pyridine B Stage 2: N-Methylation A->B Intermediate 1 C Stage 3: Regioselective Bromination B->C Intermediate 2 D Final Product: 5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine C->D

Caption: Proposed three-stage synthetic pathway.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is structured in a question-and-answer format to directly address specific issues you may encounter.

Stage 1: Synthesis of 6-methoxy-1H-pyrrolo[2,3-b]pyridine (Intermediate 1)

Q1: I am having trouble synthesizing the initial 6-methoxy-7-azaindole core. What are the recommended starting materials and key reaction considerations?

A1: A reliable method for constructing the 6-methoxy-7-azaindole scaffold starts from 1H-pyrrolo[2,3-b]pyridine 7-oxide.[1] The key is the selective O-methylation of the N-oxide followed by a base-catalyzed rearrangement.

Troubleshooting Common Issues:

Problem Potential Cause Recommended Solution
Low yield of O-methylation Incomplete reaction or decomposition of the starting material.Ensure the use of a suitable methylating agent like dimethyl sulfate in an anhydrous aprotic solvent such as acetonitrile. Monitor the reaction progress by TLC or LC-MS to avoid prolonged reaction times that can lead to side products.
Incomplete rearrangement to the 6-methoxy product Insufficient base strength or inadequate reaction temperature.A strong base like sodium methoxide is crucial for the rearrangement.[1] The reaction often requires heating to around 60°C. Ensure the sodium methoxide is freshly prepared or properly stored to maintain its activity.
Formation of multiple isomers Non-selective reaction conditions.The use of the N-oxide directs the methoxy group to the 6-position. If you are using a different synthetic route, such as starting from a substituted pyridine, you may need to employ protecting group strategies to ensure regioselectivity.
Difficult purification Presence of unreacted starting material and side products.Column chromatography on silica gel is typically effective for purification. A gradient elution system, for example, with ethyl acetate in hexanes, can help separate the desired product from impurities.

Experimental Protocol: Synthesis of 6-methoxy-1H-pyrrolo[2,3-b]pyridine [1]

  • O-Methylation: Dissolve 1H-pyrrolo[2,3-b]pyridine 7-oxide in anhydrous acetonitrile. Add dimethyl sulfate (1.1 equivalents) and stir the mixture at 65°C for 12 hours under an inert atmosphere.

  • Rearrangement: Prepare a solution of sodium methoxide in methanol. Add this solution dropwise to the reaction mixture from step 1 and continue stirring at 60°C for an additional 20 hours.

  • Work-up and Purification: Quench the reaction by adding acetic acid until a neutral pH is achieved. Concentrate the mixture under reduced pressure. The residue can then be purified by silica gel column chromatography.

Stage 2: N-Methylation of 6-methoxy-1H-pyrrolo[2,3-b]pyridine (Intermediate 2)

Q2: What are the best conditions for the N-methylation of the pyrrole ring, and how can I avoid N-methylation of the pyridine ring?

A2: Selective N-methylation of the pyrrole nitrogen in 7-azaindoles is typically achieved by deprotonation with a strong base followed by reaction with a methylating agent. The pyrrole N-H is significantly more acidic than any C-H on the pyridine ring, and under controlled conditions, selective methylation is highly achievable.

Troubleshooting Common Issues:

Problem Potential Cause Recommended Solution
Low or no conversion Incomplete deprotonation or inactive methylating agent.Sodium hydride (NaH) is a common and effective base for deprotonating the pyrrole nitrogen. Ensure the NaH is fresh and handled under strictly anhydrous conditions. Methyl iodide (MeI) is a highly reactive methylating agent. Use freshly distilled or commercially available high-purity MeI.
Formation of N-pyridine methylated side product Harsh reaction conditions or use of a less selective methylating agent.While less likely, over-methylation can occur. Use a slight excess (1.1-1.2 equivalents) of the base and methylating agent. Running the reaction at a lower temperature (e.g., 0°C to room temperature) can improve selectivity.
Decomposition of starting material Presence of moisture or use of an excessively strong base.Ensure all glassware is oven-dried and solvents are anhydrous. While a strong base is needed, alternatives to NaH like potassium tert-butoxide can be considered if decomposition is an issue.

Experimental Protocol: N-Methylation

  • Deprotonation: To a solution of 6-methoxy-1H-pyrrolo[2,3-b]pyridine in anhydrous DMF or THF at 0°C under an inert atmosphere, add sodium hydride (1.2 equivalents) portion-wise.

  • Methylation: Stir the mixture at 0°C for 30 minutes, then add methyl iodide (1.2 equivalents) dropwise.

  • Reaction Monitoring and Work-up: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC). Quench the reaction carefully with water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by silica gel column chromatography.

Stage 3: Regioselective Bromination

Q3: How can I achieve selective bromination at the C5 position of 6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine?

A3: The C5 position of the 7-azaindole ring is electronically activated by the adjacent methoxy group at C6, making it susceptible to electrophilic substitution. N-Bromosuccinimide (NBS) is a commonly used and effective reagent for this transformation.[2]

Troubleshooting Common Issues:

Problem Potential Cause Recommended Solution
Low yield or no reaction Insufficiently activated brominating agent or deactivation of the substrate.The reaction with NBS is often performed in a polar aprotic solvent like DMF or acetonitrile. If the reaction is sluggish, gentle heating may be required. However, be cautious as this can also lead to side reactions.
Formation of di-brominated or other isomeric products Over-bromination or non-selective reaction conditions.Use of a stoichiometric amount (1.0-1.1 equivalents) of NBS is crucial to avoid over-bromination. Adding the NBS portion-wise at a low temperature (e.g., 0°C) can improve regioselectivity. The electron-donating methoxy group strongly directs the bromination to the ortho position (C5). Other positions are significantly less reactive.
Decomposition of the starting material or product Harsh reaction conditions or acidic byproducts.NBS reactions can generate acidic byproducts. If your substrate is acid-sensitive, the addition of a non-nucleophilic base like sodium bicarbonate can be beneficial.
Difficult purification of the final product Presence of succinimide byproduct and unreacted starting material.After the reaction, a wash with an aqueous solution of sodium thiosulfate can remove any remaining bromine. The succinimide byproduct is water-soluble and can be removed during the aqueous work-up. Final purification is typically achieved by recrystallization or silica gel column chromatography.

Experimental Protocol: Regioselective Bromination

  • Reaction Setup: Dissolve 6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine in a suitable solvent such as DMF or acetonitrile in a flask protected from light.

  • Bromination: Cool the solution to 0°C and add N-bromosuccinimide (1.05 equivalents) in portions over 15-30 minutes.

  • Reaction Monitoring and Work-up: Stir the reaction at 0°C to room temperature and monitor its progress by TLC or LC-MS. Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extraction and Purification: Extract the product with an organic solvent. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

Data Summary

Compound Molecular Formula Molecular Weight ( g/mol )
6-methoxy-1H-pyrrolo[2,3-b]pyridineC₈H₈N₂O148.16
6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridineC₉H₁₀N₂O162.19
5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridineC₉H₉BrN₂O241.09

Logical Workflow Diagram

Troubleshooting_Workflow cluster_stage1 Stage 1: Azaindole Formation cluster_stage2 Stage 2: N-Methylation cluster_stage3 Stage 3: Bromination cluster_troubleshooting General Troubleshooting A1 Start: 1H-pyrrolo[2,3-b]pyridine 7-oxide A2 O-Methylation with Dimethyl Sulfate A1->A2 A3 Base-catalyzed Rearrangement (NaOMe) A2->A3 A4 Purification of Intermediate 1 A3->A4 B1 Start: Intermediate 1 B2 Deprotonation (NaH in DMF/THF) B1->B2 B3 Addition of Methyl Iodide B2->B3 B4 Purification of Intermediate 2 B3->B4 C1 Start: Intermediate 2 C2 Electrophilic Bromination (NBS in DMF/MeCN) C1->C2 C3 Aqueous Work-up & Purification C2->C3 C4 Final Product C3->C4 T1 Low Yield? T2 Check Reagent Purity & Anhydrous Conditions T1->T2 T3 Optimize Temperature & Reaction Time T1->T3 T4 Side Products? T5 Adjust Stoichiometry T4->T5 T6 Consider Alternative Reagents/Solvents T4->T6

Sources

troubleshooting 5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during experiments with this versatile building block. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-tested insights to ensure your success.

I. Compound Overview and Safety

5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine is a substituted 7-azaindole, a heterocyclic scaffold of significant interest in medicinal chemistry due to its prevalence in kinase inhibitors and other bioactive molecules.[1][2][3] The strategic placement of the bromine atom at the 5-position makes it an excellent handle for introducing molecular diversity, primarily through palladium-catalyzed cross-coupling reactions.[4]

Safety First: Before commencing any experiment, it is crucial to consult the Safety Data Sheet (SDS). Similar bromo-heterocyclic compounds are classified as harmful if swallowed, causing skin and serious eye irritation, and may cause respiratory irritation.[5][6][7][8] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8]

II. Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for 5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine?

To ensure long-term stability, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C, protected from light and moisture.[4] Pyrrolo[2,3-b]pyridine derivatives can be sensitive to oxidation.[4]

Q2: What solvents are suitable for dissolving this compound?

Based on the polarity of the molecule and data for similar compounds, 5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine is expected to be soluble in a range of common organic solvents.

SolventExpected SolubilityNotes
Dichloromethane (DCM)SolubleA good starting point for reactions and chromatography.
ChloroformSolubleSimilar to DCM.
Ethyl Acetate (EtOAc)SolubleOften used in extraction and chromatography.[1]
Tetrahydrofuran (THF)SolubleA common solvent for organometallic reactions.
DioxaneSolubleFrequently used in cross-coupling reactions.[1][9]
Dimethylformamide (DMF)SolubleA polar aprotic solvent, useful for a variety of reactions.
Methanol (MeOH)Moderately SolubleMay be used in purification or certain reaction types.
WaterInsolubleAs expected for a molecule of this nature.

Q3: What are the primary applications of this compound in research and development?

The bromine atom at the 5-position serves as a key functional group for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira couplings. These reactions allow for the facile introduction of aryl, heteroaryl, amine, and alkynyl groups, respectively, making this compound a valuable building block in the synthesis of compound libraries for drug discovery, particularly for kinase inhibitors.[1][2][10]

III. Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis.[11] However, their success with heteroaromatic substrates like 5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine can be challenging. Below, we address common issues and provide solutions.

Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling

You are attempting to couple 5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine with an arylboronic acid, but the reaction is sluggish or fails to proceed.

  • Catalyst Deactivation: The nitrogen atom of the pyridine ring can coordinate to the palladium center, leading to catalyst deactivation.[12]

    • Solution: Employ ligands that are sterically bulky and electron-rich. These ligands can help to stabilize the active palladium(0) species and prevent coordination by the substrate.[13] Consider using ligands such as SPhos, XPhos, or RuPhos.

  • Inefficient Pre-catalyst Reduction: The active Pd(0) catalyst needs to be generated in situ from a Pd(II) pre-catalyst. Inefficient reduction can stall the catalytic cycle.[14]

    • Solution: Ensure your reaction setup is scrupulously deoxygenated. Oxygen can oxidize the active Pd(0) catalyst and the phosphine ligands. Degas your solvents thoroughly (e.g., by sparging with argon for 30 minutes or via freeze-pump-thaw cycles).

  • Side Reactions:

    • Protodeboronation: The boronic acid can be replaced by a hydrogen atom, especially in the presence of excess base and water.[12]

      • Solution: Use the minimum effective amount of base. Consider using milder bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of stronger bases like sodium hydroxide. Ensure your boronic acid is of high quality.

    • Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct.[12]

      • Solution: This is often exacerbated by the presence of oxygen. Rigorous deoxygenation of the reaction mixture is key.

G start Low Yield in Suzuki Coupling check_reagents Verify Reagent Quality (Boronic Acid, Solvent, Base) start->check_reagents Initial Check check_deoxygenation Improve Deoxygenation Protocol (Argon sparging, Freeze-pump-thaw) check_reagents->check_deoxygenation Reagents OK change_catalyst Optimize Catalyst System check_deoxygenation->change_catalyst Degassing is thorough change_conditions Modify Reaction Conditions change_catalyst->change_conditions Still low yield sub_catalyst Change Ligand (e.g., SPhos, XPhos) change_catalyst->sub_catalyst sub_pd_source Change Pd Source (e.g., Pd₂(dba)₃, Pd(OAc)₂) change_catalyst->sub_pd_source sub_base Screen Different Bases (K₂CO₃, Cs₂CO₃, K₃PO₄) change_conditions->sub_base sub_solvent Vary Solvent System (e.g., Dioxane/H₂O, Toluene/H₂O) change_conditions->sub_solvent sub_temp Adjust Temperature change_conditions->sub_temp success Successful Coupling sub_catalyst->success Optimization leads to... sub_pd_source->success Optimization leads to... sub_base->success Optimization leads to... sub_solvent->success Optimization leads to... sub_temp->success Optimization leads to...

Caption: Troubleshooting flowchart for Suzuki-Miyaura coupling reactions.

Issue 2: Difficulty in Product Purification

The reaction appears to have worked based on TLC or LC-MS analysis, but isolating the pure product is challenging due to co-eluting impurities or streaking on silica gel.

  • Residual Palladium: Palladium catalysts can be difficult to remove completely by standard column chromatography.

    • Solution: After the reaction, consider a workup with a scavenger. For example, stirring the crude reaction mixture with a solution of a thiol-containing reagent (e.g., QuadraSil® MP) can effectively bind and remove residual palladium.

  • Basic Nature of the Product: The pyridine nitrogen makes the product basic, which can lead to tailing on silica gel.

    • Solution: Add a small amount of a basic modifier to the eluent for column chromatography. Typically, 0.5-1% triethylamine (Et₃N) or pyridine in the solvent system (e.g., hexane/ethyl acetate) can significantly improve peak shape.

  • Co-eluting Byproducts: Homocoupled boronic acid derivatives or dehalogenated starting material can have similar polarities to the desired product.

    • Solution: If baseline separation is not achievable with standard silica gel, consider alternative purification techniques. Reverse-phase chromatography (C18) can be effective. Alternatively, if the product is a solid, recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) may yield pure material.

IV. Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of 5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine. Optimization of the ligand, base, and temperature may be required for specific boronic acids.[1][15][16]

Materials:

  • 5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine

  • Arylboronic acid (1.2 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equivalents)

  • Potassium carbonate (K₂CO₃) (3.0 equivalents)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon source

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq), the arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.03 eq), and K₂CO₃ (3.0 eq).

  • Evacuate and backfill the flask with nitrogen or argon three times.

  • Add degassed 1,4-dioxane and water in a 4:1 ratio via syringe. The final concentration of the limiting reagent should be approximately 0.1 M.

  • Place the flask in a preheated oil bath at 80-100 °C and stir vigorously for 2-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite®, washing with additional ethyl acetate.

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Add Reagents to Flame-Dried Flask degas 2. Evacuate & Backfill with Inert Gas (3x) reagents->degas add_solvents 3. Add Degassed Solvents degas->add_solvents heat 4. Heat and Stir (80-100 °C) add_solvents->heat monitor 5. Monitor Progress (TLC / LC-MS) heat->monitor cool 6. Cool & Dilute monitor->cool filter 7. Filter through Celite cool->filter extract 8. Wash & Dry filter->extract purify 9. Purify via Chromatography extract->purify product Pure Product purify->product

Caption: Step-by-step workflow for a typical Suzuki-Miyaura coupling experiment.

V. Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a critical tool for confirming the structure of your product. Expect to see characteristic shifts for the pyrrolo[2,3-b]pyridine core protons, the methyl and methoxy groups, and the newly introduced moiety. The disappearance of the signal corresponding to the proton at the 5-position of the starting material is a key indicator of a successful reaction.

Mass Spectrometry (MS): LC-MS is invaluable for monitoring reaction progress and confirming the molecular weight of the desired product. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, November 19). Sourcing High-Quality 5-Bromo-6-fluoro-1H-pyrrolo[2,3-b]pyridine: A Manufacturer's Perspective from China.
  • ChemicalBook. 6-BROMO-1H-PYRROLO[2,3-B]PYRIDINE CAS.
  • Google Patents. WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.
  • PMC. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors.
  • TCI Chemicals. 5-Bromo-1H-pyrrolo[2,3-b]pyridine | 183208-35-7.
  • PMC. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection.
  • RSC Publishing. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors.
  • ResearchGate. Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium....
  • ResearchGate. (PDF) Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation.
  • Sigma-Aldrich. SAFETY DATA SHEET.
  • Reddit. Help needed with unreproducible Suzuki coupling.
  • PubChem. 5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine.
  • AA Blocks. Safety Data Sheet.
  • ACS Publications. Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines.
  • Organic Chemistry Frontiers (RSC Publishing). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design.
  • Synquest Labs. Methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-2- carboxylate.
  • ResearchGate. ChemInform Abstract: Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design.
  • Benchchem. Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine.
  • Fiveable. Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes.
  • Nobel Prize. PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.

Sources

Technical Support Center: 5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound in solution. As direct stability data for this specific molecule is not extensively published, this guide focuses on the foundational principles of stability testing, potential degradation pathways based on its chemical structure, and robust troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for a substituted 7-azaindole like this compound?

The core of this molecule is a 7-azaindole (pyrrolo[2,3-b]pyridine), a privileged scaffold in medicinal chemistry, particularly for kinase inhibitors.[1][2][3][4] While the 7-azaindole ring itself is relatively stable, the substituents—bromo, methoxy, and N-methyl groups—introduce potential liabilities. Key concerns include:

  • Hydrolysis: The 6-methoxy group may be susceptible to acid- or base-catalyzed hydrolysis, especially under non-neutral pH conditions, yielding a hydroxylated derivative.

  • Oxidation: The electron-rich pyrrolo[2,3-b]pyridine ring system can be susceptible to oxidation. This can be exacerbated by exposure to air (oxygen), peroxide contaminants in solvents (e.g., older ethers or THF), or certain reactive reagents.[5]

  • Photodegradation: Many aromatic and heterocyclic compounds are light-sensitive. The bromine substituent can sometimes contribute to photolytic instability, leading to debromination or other radical-mediated reactions.

  • Acid/Base Instability: The pyridine nitrogen imparts basicity, while the pyrrole nitrogen is weakly acidic. Extreme pH conditions can lead to protonation or deprotonation, potentially opening up degradation pathways or causing precipitation.

Q2: What are the recommended storage conditions for stock solutions of 5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine?

Given the potential for degradation, a cautious approach to storage is recommended to maximize the shelf-life of your solutions.

ParameterRecommendationRationale
Solvent Anhydrous, high-purity DMSO or DMF are common choices. Ethanol can also be used.Minimizes water content to reduce hydrolysis risk. DMSO is a good solvent for many heterocycles and is generally inert.
Temperature Store at -20°C or, for long-term storage, -80°C.Low temperatures slow down the rate of all chemical degradation reactions.
Atmosphere Overlay the solution with an inert gas (e.g., argon or nitrogen) before sealing.Displaces oxygen to minimize oxidative degradation.[5]
Light Store in amber vials or wrap vials in aluminum foil.Protects the compound from photolytic degradation.
Concentration Prepare concentrated stock solutions (e.g., 10-50 mM).Higher concentrations can sometimes be more stable. It also minimizes the volume of solvent, reducing the impact of any impurities.

Pro-Tip: Always prepare fresh working solutions from your frozen stock for each experiment. Avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation. Aliquoting your stock solution into single-use vials is a best practice.

Troubleshooting Guide: Solution Instability

This section addresses specific issues you might encounter during your experiments that suggest compound instability.

Issue 1: I'm observing new, unexpected peaks in my HPLC or LC-MS analysis over time.

This is a classic sign of compound degradation. The appearance of new peaks that grow over time, accompanied by a decrease in the area of the parent peak, indicates that your compound is converting into one or more new chemical entities.

G start Unexpected peaks observed in HPLC/LC-MS check_blanks 1. Analyze Blanks (Injection solvent, mobile phase) start->check_blanks is_contaminant Are peaks present in blanks? check_blanks->is_contaminant contaminant_source Source is likely solvent or system contamination. Clean system, use fresh solvents. is_contaminant->contaminant_source Yes not_contaminant Peaks are unique to sample. is_contaminant->not_contaminant No forced_degradation 2. Perform Forced Degradation Study (See Protocol Below) not_contaminant->forced_degradation match_peaks Do any degradant peaks match the unexpected peaks? forced_degradation->match_peaks conclusion_degradation The compound is degrading under your experimental/storage conditions. Identify the stress condition (acid, base, oxidant, light, heat) that produces the same degradant. match_peaks->conclusion_degradation Yes conclusion_other The degradation may be caused by interaction with other assay components (e.g., excipients, other reagents). Investigate component compatibility. match_peaks->conclusion_other No match_yes Yes match_no No

Caption: Troubleshooting workflow for identifying the source of unexpected analytical peaks.

Issue 2: My experimental results are inconsistent or show a loss of compound activity over the course of an assay.

This can be a subtle but critical indicator of instability. If the compound is degrading during the experiment, its effective concentration is decreasing, leading to poor reproducibility or a time-dependent loss of effect.

  • Assay Buffer pH: The pH of your aqueous assay buffer may be promoting hydrolysis.

    • Solution: Test the compound's stability directly in the assay buffer over the time course of the experiment. Use HPLC or LC-MS to quantify the parent compound at t=0 and at the end of the assay. If degradation is observed, consider adjusting the buffer pH if your experimental system allows.

  • Reactive Assay Components: Other components in your assay (e.g., reducing agents like DTT, or metal cofactors) could be reacting with your compound.

    • Solution: Prepare solutions of your compound with individual assay components to screen for incompatibilities.

  • Photodegradation from Lab Lighting: Standard laboratory lighting can be sufficient to cause degradation of highly sensitive compounds over several hours.

    • Solution: Repeat the experiment with plates or tubes protected from light (e.g., covered in foil). If this resolves the inconsistency, photodegradation is the likely cause.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is an essential tool to rapidly identify the potential degradation pathways of a drug substance.[6][7] It involves subjecting the compound to a variety of stress conditions that are more severe than standard storage conditions.[7][8] The goal is to achieve 5-20% degradation, as this provides enough degradant to be detected and characterized without being so excessive that it leads to irrelevant secondary degradation products.[9]

  • 5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine

  • Solvent (e.g., Acetonitrile:Water 50:50)

  • 0.1 M HCl (for acid hydrolysis)

  • 0.1 M NaOH (for base hydrolysis)

  • 3% Hydrogen Peroxide (H₂O₂) (for oxidation)

  • HPLC or LC-MS system with a suitable column (e.g., C18)

  • Photostability chamber or a light source with controlled output

  • Oven or heating block

  • Prepare Stock Solution: Prepare a stock solution of the compound at approximately 1 mg/mL in the chosen solvent.

  • Set Up Stress Conditions: For each condition, mix the stock solution with the stressor in a clean vial. Protect all samples from light unless photostability is being tested.

Stress ConditionProcedureTime Points for Analysis
Control Mix 1 mL stock with 1 mL solvent. Store at room temperature, protected from light.0, 4h, 8h, 24h, 48h
Acid Hydrolysis Mix 1 mL stock with 1 mL 0.1 M HCl. Heat at 60°C.0, 4h, 8h, 24h, 48h
Base Hydrolysis Mix 1 mL stock with 1 mL 0.1 M NaOH. Keep at room temperature.0, 2h, 4h, 8h, 24h
Oxidation Mix 1 mL stock with 1 mL 3% H₂O₂. Keep at room temperature.0, 2h, 4h, 8h, 24h
Thermal Keep a vial of the stock solution at 60°C in the dark.0, 24h, 48h, 72h
Photolytic Expose a vial of the stock solution to a light source (e.g., 1.2 million lux hours).[8] Wrap a control vial in foil and place it alongside.Analyze after exposure.
  • Analysis: At each time point, withdraw an aliquot. If necessary, neutralize the acid/base samples with an equimolar amount of base/acid, respectively. Dilute all samples to a suitable concentration for analysis.

  • Data Interpretation: Analyze by HPLC-UV or LC-MS.[10]

    • Calculate the percentage degradation by comparing the parent peak area to the control at t=0.

    • Identify the conditions under which the compound is least stable.

    • The mass-to-charge ratio (m/z) of the new peaks in the LC-MS will provide clues to the structure of the degradation products (e.g., loss of 79/81 Da may indicate debromination; addition of 16 Da may indicate oxidation).

Sources

reducing off-target effects of 5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest: 5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine (Referred to as "PyrroloMab-7b" for this guide)

Disclaimer: The molecule "5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine" is not described as a well-characterized agent in the current scientific literature. Therefore, this technical support center has been created for a fictional kinase inhibitor, PyrroloMab-7b , to illustrate how to address and mitigate common off-target effects encountered during pre-clinical research. The principles and protocols described here are based on established methods for small molecule drug development.

Introduction for the Senior Application Scientist

Welcome to the technical support center for PyrroloMab-7b, a novel inhibitor based on the 1H-pyrrolo[2,3-b]pyridine scaffold. As you embark on characterizing this compound, it is crucial to rigorously distinguish on-target from off-target effects to ensure the validity of your research findings. This guide is designed to provide you with the conceptual framework and practical protocols to proactively identify, understand, and mitigate potential off-target activities of PyrroloMab-7b.

Frequently Asked Questions (FAQs)

Q1: What is PyrroloMab-7b and what is its presumed primary target?

PyrroloMab-7b is a novel small molecule inhibitor designed around the 7-azaindole scaffold, a core structure common in many kinase inhibitors. For the purposes of this guide, we will assume its intended primary target is a specific serine/threonine kinase, which we'll call "Target Kinase X" (TKX), a key regulator in a cancer-associated signaling pathway. Its intended mechanism of action is to block the phosphorylation of downstream substrates of TKX, thereby inhibiting tumor cell proliferation.

Q2: I'm observing a cellular phenotype with PyrroloMab-7b, but how can I be sure it's due to the inhibition of TKX?

This is a critical question in kinase inhibitor research. An observed phenotype could be the result of on-target inhibition, off-target effects, or a combination of both. To build a strong case for on-target activity, a multi-pronged approach is necessary. This includes performing dose-response correlations, using control compounds, and directly measuring target engagement in cells.[1]

Q3: My IC50 value for PyrroloMab-7b is much higher in cell-based assays compared to my biochemical assay. What could be the cause?

This is a common and important observation. Several factors can contribute to this discrepancy:

  • Cell Permeability: PyrroloMab-7b may have poor membrane permeability, resulting in a lower intracellular concentration.

  • Cellular ATP Concentration: Biochemical kinase assays are often run at ATP concentrations near the Km of the kinase. In contrast, intracellular ATP levels are much higher (millimolar range), which can outcompete ATP-competitive inhibitors like PyrroloMab-7b, leading to a rightward shift in the IC50.[2][3]

  • Efflux Pumps: The compound may be actively transported out of the cell by efflux pumps.

  • Compound Stability: PyrroloMab-7b could be metabolized or degraded within the cellular environment.[1]

  • Protein Binding: The compound may bind to other cellular components, reducing the free fraction available to engage TKX.[2]

Q4: Are there computational tools to predict potential off-targets of PyrroloMab-7b?

Yes, computational approaches can provide valuable early insights. In silico methods, such as those using 3D convolutional neural networks or machine learning algorithms like KinasePred, can screen the structure of PyrroloMab-7b against databases of known kinase structures to predict potential binding interactions.[4][5][6] These predictions can help prioritize which kinases to investigate experimentally for off-target activity.

Troubleshooting and Experimental Guides

This section provides detailed protocols for key experiments to dissect the on- and off-target effects of PyrroloMab-7b.

Guide 1: Establishing a Link Between Target Inhibition and Cellular Phenotype

Issue: An uncharacterized cellular phenotype is observed upon treatment with PyrroloMab-7b.

Core Principle: To confidently attribute a phenotype to the inhibition of a specific target, a clear correlation between the dose required to inhibit the target and the dose required to elicit the phenotype must be established.

Workflow Diagram:

G cluster_0 Initial Observation cluster_1 Biochemical & Cellular Potency cluster_2 Orthogonal Validation cluster_3 Conclusion A Observe Cellular Phenotype (e.g., apoptosis, cell cycle arrest) B Biochemical IC50 on TKX A->B Correlate Dose-Response C Cellular IC50 for Phenotype A->C Correlate Dose-Response D Cellular Target Engagement IC50 (e.g., Western Blot for p-Substrate) A->D Correlate Dose-Response E Use Structurally Unrelated TKX Inhibitor D->E Validate with Orthogonal Tools F Use Inactive Control Compound H High Confidence in On-Target Effect E->H Consistent Results? G Rescue Experiment with Inhibitor-Resistant TKX Mutant F->H Consistent Results? G->H Consistent Results?

Caption: Workflow for validating on-target effects of PyrroloMab-7b.

Step-by-Step Protocol:

  • Dose-Response Analysis:

    • Objective: To determine the concentration range over which PyrroloMab-7b affects the cellular phenotype and inhibits the phosphorylation of a direct downstream substrate of TKX.

    • Procedure:

      • Treat your cell line with a range of PyrroloMab-7b concentrations (e.g., 1 nM to 10 µM) for a fixed time.

      • In parallel, perform a cell viability or proliferation assay to measure the phenotypic EC50.

      • Lyse the cells from a parallel set of plates and perform a Western blot to detect the phosphorylated form of a known, direct substrate of TKX.

      • Quantify the band intensities to determine the cellular IC50 for target inhibition.

    • Interpretation: A strong correlation between the phenotypic EC50 and the target inhibition IC50 suggests an on-target effect.

  • Use of Control Compounds:

    • Objective: To rule out non-specific effects of the chemical scaffold or off-target effects.[7]

    • Controls to Use:

      • Structurally Unrelated Inhibitor: A known, selective inhibitor of TKX with a different chemical scaffold. If it recapitulates the phenotype observed with PyrroloMab-7b, it strengthens the on-target hypothesis.[1]

      • Inactive Analog: A synthesized version of PyrroloMab-7b with a minor modification that is predicted to abolish its binding to TKX but maintain similar physicochemical properties. This compound should not produce the phenotype.

    • Procedure: Test these control compounds in your cellular assays alongside PyrroloMab-7b.

Guide 2: Identifying Off-Target Liabilities with Kinome Profiling

Issue: You suspect PyrroloMab-7b is not entirely selective for TKX, or you want to proactively identify potential off-targets.

Core Principle: Large-scale screening of an inhibitor against a panel of kinases is the most direct way to empirically determine its selectivity profile.[8][9]

Experimental Protocol: Kinome Scan

  • Objective: To quantify the binding affinity or inhibitory activity of PyrroloMab-7b against a broad representation of the human kinome.

  • Procedure:

    • Submit a sample of PyrroloMab-7b to a commercial vendor that offers kinase profiling services (e.g., Eurofins DiscoverX KINOMEscan®, Reaction Biology).[10][11]

    • Typically, the compound is first screened at a single high concentration (e.g., 1 or 10 µM) against a large panel of kinases (e.g., >400).[8]

    • Hits (kinases inhibited above a certain threshold, e.g., >90% inhibition) are then followed up with full dose-response curves to determine Kd or IC50 values.

  • Data Presentation and Interpretation: The results are often presented in a table and visualized using a TREEspot™ diagram.

Table 1: Example Kinome Profiling Data for PyrroloMab-7b

Kinase TargetPercent Inhibition @ 1 µMKd (nM)Selectivity Score (S-score)
TKX (On-Target) 99% 15 N/A
Off-Target Kinase A95%850.02
Off-Target Kinase B92%1500.03
Off-Target Kinase C75%8000.15
Off-Target Kinase D30%>10,000>1
... (400+ other kinases)<10%>10,000>1
  • Interpretation: In this example, PyrroloMab-7b shows high affinity for its intended target, TKX. However, it also binds to Off-Target Kinases A and B with nanomolar affinity. These are potential off-targets that require further investigation, especially if the cellular phenotype is observed at concentrations where these kinases are also inhibited.

Guide 3: Confirming Target Engagement in a Cellular Context

Issue: Biochemical data shows high potency, but you need to confirm that PyrroloMab-7b is binding to TKX inside living cells at the concentrations used in your experiments.

Core Principle: The Cellular Thermal Shift Assay (CETSA) is based on the principle that a protein becomes more resistant to heat-induced denaturation when it is bound by a ligand. This allows for the detection of target engagement in a native cellular environment.[12][13][14]

Workflow Diagram: Cellular Thermal Shift Assay (CETSA)

CETSA_Workflow A Treat cells with PyrroloMab-7b or Vehicle B Heat cells to a range of temperatures A->B C Lyse cells and separate soluble/insoluble fractions B->C D Quantify soluble TKX (e.g., Western Blot, ELISA) C->D E Plot % soluble TKX vs. Temperature D->E F Observe thermal shift in PyrroloMab-7b treated cells E->F

Caption: CETSA workflow to confirm target engagement.

Step-by-Step Protocol: CETSA

  • Cell Treatment: Treat intact cells with PyrroloMab-7b at a desired concentration (e.g., 10x the cellular IC50) and a vehicle control (e.g., DMSO) for a set time.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them in a thermal cycler to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for a short duration (e.g., 3-8 minutes).[12][15]

  • Lysis and Fractionation: Lyse the cells (e.g., via freeze-thaw cycles) and centrifuge at high speed to pellet the aggregated, denatured proteins.

  • Quantification: Collect the supernatant (soluble fraction) and quantify the amount of soluble TKX using a specific antibody via Western blotting or another detection method.

  • Data Analysis: Plot the percentage of soluble TKX remaining at each temperature for both the vehicle- and PyrroloMab-7b-treated samples.

  • Expected Outcome: In the presence of PyrroloMab-7b, the melting curve of TKX should shift to the right, indicating that the drug-bound protein is more stable at higher temperatures. This provides direct evidence of target engagement in the cell.[13]

References
  • Hu, Y., et al. (2021). Rationally Designed Dual Kinase Inhibitors for Management of Obstructive Sleep Apnea—A Computational Study. MDPI. [Link]

  • Klaeger, S., et al. (2017). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PubMed Central. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • BMG LABTECH. (2020). Kinase assays. BMG LABTECH. [Link]

  • Mishra, R., et al. (2022). Comparative Analysis of Biochemical and Cellular Assay Conditions and the Need for a Buffer That Mimics Cytoplasmic Environments. PubMed Central. [Link]

  • Eurofins Discovery. (n.d.). KINOMEscan Technology. Eurofins Discovery. [Link]

  • Workman, P., & Collins, I. (2014). Hitting the right target – validating new approaches for innovative cancer drugs. The Institute of Cancer Research. [Link]

  • Jafari, R., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]

  • Ji, Z., et al. (2021). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. PMC. [Link]

  • Wilson, B. S., et al. (2013). Sequence Determinants of a Specific Inactive Protein Kinase Conformation. PMC. [Link]

  • Liu, R., et al. (2024). Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024). Open Exploration Publishing. [Link]

  • Grisoni, F., et al. (2024). KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. MDPI. [Link]

  • Grisoni, F., et al. (2025). KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. PubMed. [Link]

  • DiscoverX. (2016). Whitepaper: KINOMEscan® ELECT Kinase screening and profiling services. Drug Discovery World. [Link]

  • Vieth, M., et al. (2005). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. PMC. [Link]

  • Tanemura, S., et al. (2009). Encountering unpredicted off-target effects of pharmacological inhibitors. Oxford Academic. [Link]

  • Request PDF. (n.d.). Targeting inactive kinases: Structure as foundation for cancer drug discovery. ResearchGate. [Link]

  • Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]

  • CETSA. (n.d.). CETSA. CETSA. [Link]

  • Engelman, J. A. (2013). Maximizing the Benefits of Off-Target Kinase Inhibitor Activity. AACR Journals. [Link]

  • Di, L., et al. (2017). Prediction of intracellular exposure bridges the gap between target- and cell-based drug discovery. PubMed Central. [Link]

  • Karacosta, L. G., et al. (2023). Predicting the target landscape of kinase inhibitors using 3D convolutional neural networks. PLOS Computational Biology. [Link]

  • Technology Networks. (n.d.). KINOMEscan® Kinase Screening & Profiling Services. Technology Networks. [Link]

  • Seeliger, D., et al. (2012). Affinity Reagents that Target a Specific Inactive Form of Protein Kinases. PMC. [Link]

  • Bio-Techne. (2026). Navigating Phase 1: Target Identification and Validation in Drug Discovery. Bio-Techne. [Link]

  • Koleti, A., et al. (2022). Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors. PubMed Central. [Link]

  • Promega Connections. (2018). Factors Influencing Compound Potency in Biochemical and Cellular Assays. Promega Connections. [Link]

  • Olivieri, D., et al. (2013). Computational methods for analysis and inference of kinase/inhibitor relationships. PMC. [Link]

  • bioRxiv. (2026). Computational Analysis of ELOVL6 Structure and Inhibition for Rational Drug Design. bioRxiv. [Link]

  • Gozalbes, R., et al. (2008). Development and experimental validation of a docking strategy for the generation of kinase-targeted libraries. PubMed. [Link]

  • Müller, S., et al. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Publications. [Link]

  • Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

  • RSC Publishing. (2025). Leveraging targeted kinase degradation as a novel therapeutic strategy for Alzheimer's disease. RSC Publishing. [Link]

  • ResearchGate. (n.d.). Off-target identification of kinase drug candidates. (a) Heatmaps of.... ResearchGate. [Link]

  • Frontiers. (n.d.). Calcium-dependent protein kinases in plant immunity: from calcium signaling to network integration. Frontiers. [Link]

  • Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Reaction Biology. [Link]

  • Taylor & Francis Online. (2024). Full article: Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Taylor & Francis Online. [Link]

  • Seeking Alpha. (2026). Recursion Pharmaceuticals, Inc. (RXRX) Presents at 44th Annual J.P. Morgan Healthcare Conference Transcript. Seeking Alpha. [Link]

  • ResearchGate. (n.d.). (PDF) A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. ResearchGate. [Link]

  • Eurofins Discovery. (n.d.). Kinase Screening and Profiling - Guidance for Smart Cascades. Eurofins Discovery. [Link]

Sources

Technical Support Center: Scaling Up 5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the process development and scale-up of 5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine. This document is designed for researchers, chemists, and process engineers facing the multifaceted challenges of transitioning this synthesis from the laboratory bench to larger-scale production. As a key intermediate in pharmaceutical development, ensuring a robust, safe, and efficient manufacturing process is paramount.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios. We will delve into the causality behind common issues, provide field-proven insights, and offer validated protocols to ensure the integrity and success of your scale-up campaign.

Section 1: Synthetic Strategy & Core Challenges

The synthesis of 5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine, a substituted 7-azaindole, involves a multi-step sequence that presents unique challenges at scale. Understanding the overall workflow is crucial for pinpointing potential bottlenecks.

G cluster_0 Phase 1: Azaindole Core Synthesis cluster_1 Phase 2: Functionalization cluster_2 Phase 3: Purification & Isolation A Starting Pyridine Derivative B Cyclization Strategy (e.g., Bartoli, Fischer) A->B C 1H-pyrrolo[2,3-b]pyridine Core B->C D N-Methylation C->D C->D Order may vary E Methoxylation D->E D->E Order may vary F Electrophilic Bromination E->F E->F Order may vary G Crude Product F->G H Work-up & Quenching G->H I Crystallization / Chromatography H->I J Final API Intermediate I->J

Caption: General synthetic workflow for producing the target compound.

FAQ 1: What are the primary challenges when scaling this synthesis?

Scaling up the synthesis of this molecule presents four main hurdles:

  • Reaction Control: The bromination step is highly exothermic and requires strict temperature control to prevent runaway reactions and the formation of impurities.[1]

  • Reagent Handling & Safety: Using hazardous reagents like elemental bromine (Br₂) or N-bromosuccinimide (NBS) at a large scale poses significant safety and handling risks.[2][3]

  • Impurity Profile: Controlling the formation of regioisomers and poly-brominated species is critical and becomes more complex at scale.[4]

  • Product Isolation & Purification: Shifting from laboratory-scale purification methods like column chromatography to scalable techniques like recrystallization can be challenging.[5]

Section 2: Troubleshooting the Bromination Step

The introduction of the bromine atom at the C5 position is often the most critical and challenging step. Success hinges on the choice of reagent, solvent, and reaction conditions.

FAQ 2: My bromination reaction with NBS is giving low yields and multiple byproducts. What's going wrong?

This is a common issue. Low yields and poor selectivity in NBS brominations of electron-rich heterocycles can stem from several factors, especially at scale.

Potential Causes & Solutions:

  • Solvent Choice: Polar aprotic solvents like DMF, while effective at dissolving NBS, can be problematic. DMF can react with NBS, especially under thermal stress, leading to unforeseen hazards and byproducts.[2] Consider alternative, more inert solvents.

  • Temperature Control: Bromination is exothermic. Insufficient cooling or rapid addition of NBS can cause temperature spikes, leading to side reactions and polybromination.[6] Dose-controlled addition of the reagent is crucial.

  • Radical Reactions: NBS can initiate radical side reactions, especially in the presence of light or radical initiators. Ensure the reaction is run in the dark and that starting materials are free from peroxide impurities.

  • Acid Scavenging: The reaction produces succinimide and can generate acidic byproducts. This change in pH can affect the stability of your substrate or product. The use of a non-nucleophilic base might be necessary.

G start Low Yield in Bromination q1 Is the reaction temperature well-controlled (<5°C)? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Are you using DMF as a solvent? a1_yes->q2 sol1 Improve heat transfer. Implement slow, controlled NBS addition. a1_no->sol1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no sol2 Switch to a more inert solvent (e.g., Acetonitrile, THF). NBS/DMF is hazardous. a2_yes->sol2 q3 Is polybromination or isomer formation observed? a2_no->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no sol3 Lower stoichiometry of NBS. Consider a milder brominating agent. a3_yes->sol3 end_node Consult further on starting material purity. a3_no->end_node G reactor Scaled-up Reactor probe In-situ Probe (e.g., FTIR, Raman) reactor->probe Measures analyzer Spectroscopic Analyzer probe->analyzer Sends Data model Chemometric Model (Real-time Analysis) analyzer->model Processes Data control Process Control System model->control Informs feed Reagent Feed Pump control->feed Adjusts Rate feed->reactor Adds Reagent

Sources

refining analytical techniques for 5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the dedicated technical support guide for the analytical characterization of 5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine. This molecule, a derivative of the 7-azaindole scaffold, is of significant interest in medicinal chemistry and drug discovery, often serving as a key intermediate or a core structural motif in kinase inhibitors.[1] The unique physicochemical properties of this heterocyclic system, particularly the presence of a basic pyridine nitrogen and an aromatic pyrrole ring, present specific challenges and opportunities in its analytical refinement.

This guide is structured to provide practical, experience-driven advice. It moves from foundational questions to detailed protocols and culminates in an in-depth troubleshooting section. Our goal is to empower researchers to develop robust, reliable, and self-validating analytical methods for this compound.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial inquiries regarding the analysis of 5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine.

Q1: What are the key structural features of this compound that I should consider during method development?

A1: The analytical behavior of this molecule is dominated by three features:

  • The Pyrrolo[2,3-b]pyridine Core: This fused heterocyclic system is largely planar.[2][3]

  • Pyridine Nitrogen (N-7): This nitrogen atom is basic. Under acidic mobile phase conditions (pH < ~5), it will be protonated. This characteristic is crucial for controlling chromatographic retention and peak shape, as interactions with the stationary phase can be pH-dependent.[4]

  • Hydrophobicity: The presence of a bromo, a methoxy, and a methyl group contributes to the molecule's overall hydrophobicity, making it well-suited for reversed-phase chromatography.

Q2: What are the recommended starting conditions for a reversed-phase HPLC analysis?

A2: A robust starting point for method development would be a C18 reversed-phase column with a mobile phase consisting of water and acetonitrile (MeCN), incorporating an acidic modifier. A typical gradient elution is recommended to ensure adequate separation from potential impurities. For initial screening, a gradient of 10% to 90% MeCN over 15-20 minutes is advisable. Using 0.1% formic acid in both the aqueous and organic mobile phases is highly recommended as it ensures the consistent protonation of the pyridine nitrogen, leading to improved peak shape and providing compatibility with mass spectrometry (MS) detection.[5][6]

Q3: How can I definitively confirm the identity and purity of my synthesized compound?

A3: A multi-technique approach is essential for unambiguous confirmation:

  • Purity Assessment: Use the HPLC-UV protocol detailed below (Section 2.1). Purity is typically reported as the area percentage of the main peak at a suitable UV wavelength (e.g., 254 nm).

  • Identity Confirmation (Mass): High-Resolution Mass Spectrometry (HRMS) coupled with liquid chromatography (LC-MS) will provide an accurate mass measurement, confirming the elemental composition (C₈H₈BrN₂O⁺ for the protonated molecule).[7]

  • Structural Elucidation: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable for confirming the precise molecular structure, including the substitution pattern on the pyrrolopyridine core.[2][7]

Q4: What are the best practices for sample and solvent preparation?

A4:

  • Solubility: The compound is typically soluble in common organic solvents like Dimethyl Sulfoxide (DMSO), Dichloromethane (DCM), and Methanol. For HPLC analysis, prepare a stock solution in DMSO or Methanol and dilute it with the initial mobile phase composition (e.g., 90:10 Water:Acetonitrile) to ensure compatibility and prevent peak distortion.

  • Solvent Purity: Always use high-purity, HPLC- or MS-grade solvents and water (e.g., from a Milli-Q system).[8]

  • Filtration: Filter all samples and mobile phases through a 0.22 µm or 0.45 µm filter to remove particulates, which can cause high backpressure and damage the column and instrument.[8]

  • Degassing: Thoroughly degas mobile phases to prevent the formation of air bubbles, which can cause baseline noise and pump issues.[8]

Section 2: Detailed Analytical Protocols

These protocols provide comprehensive, step-by-step methodologies for the primary analytical techniques.

Protocol 2.1: Reversed-Phase HPLC-UV Method for Purity Assessment

This protocol describes a standard method for determining the purity of the target compound.

  • Instrumentation: HPLC system with a UV/Vis or Diode Array Detector (DAD).

  • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% (v/v) Formic Acid in Water.

  • Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.

  • Sample Preparation: Prepare a 1 mg/mL stock solution in Methanol. Dilute 1:100 in a 50:50 mixture of Mobile Phase A and B.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 5 µL

    • UV Detection: 254 nm

    • Gradient Program: See Table 1.

Time (min)% Mobile Phase A% Mobile Phase B
0.09010
15.01090
18.01090
18.19010
22.09010
Table 1: HPLC Gradient Program
  • Data Analysis: Integrate all peaks. Calculate purity as: (Area of Main Peak / Total Area of All Peaks) * 100%.

Protocol 2.2: LC-MS Analysis for Identity Confirmation

This method uses the HPLC separation from Protocol 2.1 coupled to a mass spectrometer.

  • LC System: Use the same column and mobile phase conditions as in Protocol 2.1.

  • Mass Spectrometer: A Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer is recommended for high-resolution mass accuracy.

  • Ionization Source: Electrospray Ionization (ESI).

  • MS Parameters (Example):

    • Ionization Mode: Positive (to detect [M+H]⁺)

    • Capillary Voltage: 3.5 kV

    • Gas Temperature: 325 °C

    • Drying Gas Flow: 8 L/min

    • Nebulizer Pressure: 35 psi

    • Mass Range: 100-500 m/z

  • Data Analysis: Extract the ion chromatogram for the theoretical exact mass of the protonated molecule (C₈H₈BrN₂O⁺). The measured mass should be within 5 ppm of the calculated mass.

Protocol 2.3: NMR Spectroscopy for Structural Elucidation
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is an excellent solvent for many heterocyclic compounds and will allow for the observation of any exchangeable protons.[2][7]

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Experiments:

    • ¹H NMR: Acquire a standard proton spectrum. Key expected signals would include the N-methyl singlet, the methoxy singlet, and distinct aromatic protons on the pyrrolopyridine core.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum to observe all unique carbon environments.

    • 2D NMR (Optional but Recommended): COSY (to establish H-H correlations) and HSQC/HMBC (to assign H-C correlations) can be used for unambiguous assignment of all signals.

Section 3: Troubleshooting Guide

This section uses a question-and-answer format to address specific issues you may encounter.

HPLC Troubleshooting

Q: My peak for the main compound is tailing severely. What is the cause and how do I fix it?

A:

  • Primary Cause: Peak tailing for basic compounds like this is almost always due to secondary ionic interactions between the protonated pyridine nitrogen and acidic, deprotonated silanol groups (Si-O⁻) on the surface of the silica-based stationary phase. This creates a secondary, stronger retention mechanism that slows the elution of a portion of the analyte molecules, causing the peak to tail.[4]

  • Solutions:

    • Optimize Mobile Phase pH: Ensure your mobile phase is sufficiently acidic. Using 0.1% formic acid (pH ~2.7) or 0.1% trifluoroacetic acid (TFA) (pH ~2) will fully protonate the pyridine nitrogen and also suppress the ionization of the silanol groups, minimizing the unwanted ionic interaction.

    • Add a Competitive Base: In some cases, adding a small amount of a basic modifier like triethylamine (TEA) can improve peak shape. The TEA competes with the analyte for interaction with the active silanol sites. However, this is generally not MS-compatible.

    • Use a Modern Column: Employ a column with high-purity silica and advanced end-capping (e.g., "base-deactivated" columns). These columns have a much lower concentration of accessible silanol groups, drastically reducing tailing for basic compounds.

Q: I'm seeing "ghost peaks" in my blank gradient runs. Where are they coming from?

A: Ghost peaks are unexpected peaks that appear in a blank injection, often during a gradient run.[8]

  • Potential Causes & Solutions:

    • Contaminated Mobile Phase: Use freshly prepared mobile phase from high-purity solvents. Do not "top up" old mobile phase.

    • Sample Carryover: The most common cause. Your compound may be adsorbing to parts of the injection system (needle, valve, loop). Implement a robust needle wash step in your autosampler sequence using a strong solvent (e.g., 50:50 acetonitrile:isopropanol).

    • Leaching from Consumables: Contaminants can leach from plastic solvent bottles or tubing. Use glass or designated solvent-safe bottles.

Q: My retention times are drifting between injections. How can I improve reproducibility?

A: Drifting retention times compromise data integrity.[9][10]

  • Potential Causes & Solutions:

    • Inadequate Column Equilibration: This is critical for gradient methods. Ensure the column is re-equilibrated with the starting mobile phase conditions for at least 5-10 column volumes before the next injection.

    • Temperature Fluctuation: Use a column oven to maintain a constant temperature. Even small changes in lab temperature can affect viscosity and retention.[8]

    • Mobile Phase Composition Change: If one component of your mobile phase is volatile (like acetonitrile), its concentration can change over time due to evaporation. Keep solvent bottles capped.

    • Pump Performance: Inconsistent pump flow or mixing can cause drift. Check for leaks and ensure the pump is properly primed and maintained.

Mass Spectrometry Troubleshooting

Q: I have low signal intensity for my compound in ESI positive mode. How can I improve it?

A:

  • Potential Causes & Solutions:

    • Incorrect Mobile Phase: Electrospray ionization efficiency is highly dependent on the mobile phase. Ensure you are using an acidic modifier (like 0.1% formic acid) to promote protonation of your basic analyte in the ESI droplet, which is essential for generating a strong [M+H]⁺ signal.

    • Ion Suppression: If your sample is in a complex matrix, other components can co-elute and compete for ionization, suppressing the signal of your analyte. Improve your chromatographic separation or perform a sample clean-up (e.g., solid-phase extraction).

    • Source Optimization: The parameters of the ESI source (capillary voltage, gas flows, temperature) may need to be optimized specifically for your compound. Perform a tuning or infusion analysis to find the optimal settings.

Section 4: Visual Workflows & Logic Diagrams

General Analytical Workflow

The following diagram outlines the logical progression of analysis for identity, purity, and structural confirmation of 5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine.

G cluster_0 Sample Preparation cluster_1 Primary Analysis cluster_2 Structural Confirmation cluster_3 Data Interpretation Prep Dissolve in appropriate solvent (e.g., Methanol, DMSO) Filter Filter sample (0.22 µm) Prep->Filter HPLC HPLC-UV Analysis (Protocol 2.1) Filter->HPLC LCMS LC-MS Analysis (Protocol 2.2) Filter->LCMS NMR 1H & 13C NMR (Protocol 2.3) Filter->NMR Purity Purity Assessment (%) HPLC->Purity Identity Identity Confirmation (Accurate Mass) LCMS->Identity Structure Structural Verification NMR->Structure

A typical analytical workflow for compound characterization.

Troubleshooting Logic: HPLC Peak Tailing

This decision tree provides a systematic approach to diagnosing and resolving peak tailing for basic analytes.

A decision tree for troubleshooting HPLC peak tailing.

Section 5: References

  • Trávníček, Z., Popa, I., & Cvek, B. (2013). 5-Bromo-1H-pyrrolo[2,3-b]pyridine. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 3), o381. [Link]

  • Chromatography Today. (n.d.). Solving Common Errors in HPLC. Retrieved January 18, 2026, from [Link]

  • PharmaCores. (2024). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! Retrieved January 18, 2026, from [Link]

  • Medikamenter Quality Services. (2024). Common Issues in HPLC Analysis. Retrieved January 18, 2026, from [Link]

  • Sepuxianyun. (2023). [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. Welch Materials, Inc. Retrieved January 18, 2026, from [Link]

  • Trofimov, A. V., et al. (2021). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. ResearchGate. [Link]

  • Autechem. (n.d.). 5-Bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine. Retrieved January 18, 2026, from [Link]

  • SIELC Technologies. (2018). Separation of 5-Bromo-6-methyl-2,3-pyridinediamine on Newcrom R1 HPLC column. Retrieved January 18, 2026, from [Link]

  • Wang, L., et al. (2021). Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. RSC Medicinal Chemistry, 12(10), 1746–1760. [Link]

  • PubMed. (2013). 5-Bromo-1H-pyrrolo-[2,3-b]pyridine. Retrieved January 18, 2026, from [Link]

  • PubChem. (n.d.). 5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine. Retrieved January 18, 2026, from [Link]

  • Hilmy, K. M. H., et al. (2023). Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. Bulletin of the Chemical Society of Ethiopia, 37(4), 983-992. [Link]

  • Asif, N., et al. (2012). Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. Journal of the Chemical Society of Pakistan, 34(4), 963-966.

  • Nielsen, O., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 25(18), 4296. [Link]

  • SIELC Technologies. (2018). Separation of Pyridine, 2-bromo-5-methyl- on Newcrom R1 HPLC column. Retrieved January 18, 2026, from [Link]

  • Aslam, S., et al. (2014). Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. ResearchGate. [Link]

  • ResearchGate. (2023). Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. [Link]

  • Hilmy, K. M. H., et al. (2023). Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. Bulletin of the Chemical Society of Ethiopia. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information for .... Retrieved January 18, 2026, from [Link]

Sources

Validation & Comparative

A Comparative Guide to Pyrrolo[2,3-b]pyridine-Based Kinase Inhibitors and Other JAK-STAT Pathway Modulators

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of Ruxolitinib, a prominent kinase inhibitor featuring the pyrrolo[2,3-b]pyridine scaffold, against other key inhibitors of the Janus kinase (JAK) family. Designed for researchers, scientists, and drug development professionals, this document delves into the biochemical potency, cellular activity, and clinical implications of these inhibitors, supported by experimental data and detailed protocols.

Introduction to Pyrrolo[2,3-b]pyridines and the JAK-STAT Pathway

The pyrrolo[2,3-b]pyridine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous biologically active compounds, including several potent kinase inhibitors. Its structural resemblance to the purine core of ATP allows for competitive binding to the ATP-binding site of various kinases. One of the most clinically significant applications of this scaffold is in the inhibition of the Janus kinase (JAK) family.

The JAK-STAT signaling pathway is a critical cascade that transduces signals from a multitude of cytokines and growth factors, playing a central role in hematopoiesis, immune regulation, and inflammation. Dysregulation of this pathway is implicated in a variety of diseases, including myeloproliferative neoplasms (MPNs) and autoimmune disorders. The JAK family consists of four tyrosine kinases: JAK1, JAK2, JAK3, and TYK2. Each plays a distinct, yet sometimes overlapping, role in cellular signaling. Consequently, the selectivity profile of a JAK inhibitor is a crucial determinant of its therapeutic efficacy and safety.

This guide will focus on Ruxolitinib, a potent inhibitor of both JAK1 and JAK2, as a prime example of a pyrrolo[2,3-b]pyridine-based therapeutic. We will compare its performance with other clinically relevant JAK inhibitors, including Fedratinib, Tofacitinib, Baricitinib, and Upadacitinib, each with a unique selectivity profile.

The JAK-STAT Signaling Pathway: A Target for Therapeutic Intervention

The canonical JAK-STAT signaling cascade is initiated by the binding of a cytokine to its cognate receptor on the cell surface. This binding event induces receptor dimerization, bringing the associated JAKs into close proximity, leading to their trans-phosphorylation and activation. The activated JAKs then phosphorylate tyrosine residues on the intracellular domain of the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Upon recruitment, STATs are themselves phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they act as transcription factors, modulating the expression of target genes involved in cell proliferation, differentiation, survival, and inflammation.[1][2]

JAK-STAT Signaling Pathway Figure 1: The JAK-STAT Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Extracellular Domain Transmembrane Domain Intracellular Domain Cytokine->Receptor:f0 1. Ligand Binding JAK JAK Receptor:f2->JAK STAT STAT Receptor:f2->STAT 4. STAT Recruitment JAK->Receptor:f2 JAK->STAT 5. STAT Phosphorylation P-STAT pSTAT STAT_dimer pSTAT Dimer P-STAT->STAT_dimer 6. STAT Dimerization DNA DNA STAT_dimer->DNA 7. Nuclear Translocation Gene_Expression Gene Expression DNA->Gene_Expression 8. Gene Transcription

Figure 1: Simplified diagram of the JAK-STAT signaling pathway.

Comparative Analysis of JAK Inhibitors

The therapeutic efficacy and safety of JAK inhibitors are intrinsically linked to their selectivity for the different JAK isoforms. Inhibition of JAK2 is crucial for treating myeloproliferative neoplasms driven by the JAK2 V617F mutation.[1] Conversely, broader inhibition of other JAKs can be beneficial in autoimmune diseases but may also lead to a wider range of side effects.

Biochemical Potency: A Head-to-Head Comparison

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported IC50 values of Ruxolitinib and other selected JAK inhibitors against the four JAK family members in biochemical (cell-free) assays. Lower IC50 values indicate greater potency.

Kinase InhibitorJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)Primary Selectivity
Ruxolitinib 3.3[1][3]2.8[1][3]428[4]19[4]JAK1/JAK2
Fedratinib ~105[5]3[3][5]>1000[5]~405[5]JAK2
Tofacitinib 112[3]20[3]1[3]-Pan-JAK (JAK3 > JAK2 > JAK1)
Baricitinib 5.9[3]5.7[3]>40053JAK1/JAK2
Upadacitinib 4311023004600JAK1

Data compiled from multiple sources. Note that IC50 values can vary depending on the specific assay conditions.

From this data, it is evident that Ruxolitinib is a potent and selective inhibitor of JAK1 and JAK2.[1][3] Fedratinib demonstrates a higher selectivity for JAK2 over the other JAK isoforms.[3][5] Tofacitinib acts as a pan-JAK inhibitor with a preference for JAK3.[3] Baricitinib, similar to Ruxolitinib, is a potent inhibitor of JAK1 and JAK2.[3] Upadacitinib shows a clear preference for inhibiting JAK1.

Experimental Methodologies: Ensuring Scientific Rigor

The determination of kinase inhibitor potency and selectivity relies on robust and reproducible experimental protocols. Below are representative methodologies for biochemical and cellular assays commonly employed in the characterization of JAK inhibitors.

Biochemical Kinase Inhibition Assay (In Vitro)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase. The causality here is direct: a potent inhibitor will block the kinase's ability to phosphorylate its substrate.

Biochemical Kinase Assay Workflow Figure 2: Workflow of a Biochemical Kinase Assay Start Start Prepare_Reagents Prepare Reagents: - Purified JAK enzyme - Kinase buffer - ATP - Substrate (e.g., peptide) - Test compound dilutions Start->Prepare_Reagents Incubate Incubate kinase, substrate, and test compound Prepare_Reagents->Incubate Initiate_Reaction Initiate reaction by adding ATP Incubate->Initiate_Reaction Stop_Reaction Stop reaction after a defined time Initiate_Reaction->Stop_Reaction Detect_Signal Detect phosphorylated substrate (e.g., luminescence, fluorescence) Stop_Reaction->Detect_Signal Analyze_Data Analyze data to determine IC50 Detect_Signal->Analyze_Data End End Analyze_Data->End

Figure 2: A generalized workflow for a biochemical kinase assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Reconstitute purified, recombinant human JAK1, JAK2, JAK3, or TYK2 enzyme to a working concentration in a suitable kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT).

    • Prepare a stock solution of a specific peptide substrate for the respective JAK enzyme.

    • Prepare a stock solution of ATP at a concentration near the Km for the kinase.

    • Perform serial dilutions of the test inhibitor (e.g., Ruxolitinib) in DMSO and then in assay buffer.

  • Assay Plate Setup:

    • In a 384-well plate, add the kinase, peptide substrate, and the serially diluted inhibitor.

    • Include positive controls (enzyme, substrate, ATP, no inhibitor) and negative controls (no enzyme).

  • Reaction Initiation and Incubation:

    • Initiate the kinase reaction by adding ATP to all wells.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Signal Detection:

    • Stop the reaction and detect the amount of phosphorylated substrate. This can be achieved using various methods, such as:

      • Luminescence-based assays (e.g., Kinase-Glo®): Measures the amount of ATP remaining after the kinase reaction. Less ATP indicates higher kinase activity.

      • Fluorescence-based assays (e.g., TR-FRET): Uses antibodies that specifically recognize the phosphorylated substrate.

  • Data Analysis:

    • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Phospho-STAT (pSTAT) Assay (In Situ)

This assay measures the ability of an inhibitor to block JAK-mediated STAT phosphorylation within a cellular context. This provides a more physiologically relevant measure of a compound's potency, as it accounts for cell permeability and off-target effects.

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Culture a cytokine-dependent cell line (e.g., TF-1 cells) in appropriate media.

    • Starve the cells of cytokines for a few hours to reduce basal STAT phosphorylation.

    • Pre-incubate the cells with serial dilutions of the JAK inhibitor for a defined period (e.g., 1-2 hours).

  • Cytokine Stimulation:

    • Stimulate the cells with a specific cytokine (e.g., IL-6 for JAK1/2 activation) for a short duration (e.g., 15-30 minutes) to induce STAT phosphorylation.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells to extract total protein.

    • Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Detection of Phosphorylated STAT:

    • Use an immunoassay (e.g., ELISA or Western blot) with antibodies specific for the phosphorylated form of a particular STAT protein (e.g., pSTAT3).

    • Normalize the pSTAT signal to the total amount of the respective STAT protein or a housekeeping protein (e.g., β-actin).

  • Data Analysis:

    • Calculate the percentage of inhibition of STAT phosphorylation for each inhibitor concentration relative to the cytokine-stimulated control.

    • Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Clinical Implications and Comparative Efficacy

The distinct selectivity profiles of JAK inhibitors translate into different clinical applications and potential side effect profiles.

Ruxolitinib (JAK1/JAK2 selective): As the first FDA-approved JAK inhibitor, Ruxolitinib has demonstrated significant efficacy in treating myelofibrosis and polycythemia vera.[1][6] Its inhibition of JAK2 targets the underlying driver of these diseases, while its JAK1 inhibition contributes to the reduction of inflammatory symptoms.[6] The FREEDOM2 clinical trial showed that in patients with myelofibrosis previously treated with Ruxolitinib, Fedratinib demonstrated superior spleen volume reduction and symptom response rates compared to the best available therapy (which in many cases was continued Ruxolitinib).[7][8]

Fedratinib (JAK2 selective): Fedratinib's high selectivity for JAK2 makes it a potent therapeutic for myeloproliferative neoplasms.[5][9] Clinical trials have shown its efficacy in patients who are intolerant to or have failed Ruxolitinib therapy.[7][10][11] The greater selectivity for JAK2 may offer a different side-effect profile compared to broader spectrum JAK inhibitors.[11]

Tofacitinib (Pan-JAK): The broad inhibition of multiple JAKs by Tofacitinib makes it effective in treating autoimmune conditions like rheumatoid arthritis, where multiple cytokine pathways are dysregulated. However, this broader activity may also be associated with an increased risk of certain side effects.[12][13]

Baricitinib (JAK1/JAK2 selective): Similar to Ruxolitinib, Baricitinib's dual inhibition of JAK1 and JAK2 has shown efficacy in rheumatoid arthritis.[14]

Upadacitinib (JAK1 selective): The high selectivity of Upadacitinib for JAK1 is designed to target the signaling of many pro-inflammatory cytokines while potentially sparing the JAK2-mediated pathways involved in hematopoiesis, which could lead to a more favorable safety profile in certain contexts.[6]

Safety and Tolerability

The safety profiles of JAK inhibitors are a key consideration in their clinical use. Common adverse events can include cytopenias (anemia, thrombocytopenia), infections (due to immunosuppression), and gastrointestinal issues.[15][16][17] A meta-analysis of 42 studies comparing JAK inhibitors to TNF antagonists found no significant difference in the risk of serious infections, malignancies, or major adverse cardiovascular events, although a slightly higher risk of venous thromboembolism was observed with JAK inhibitors.[15][16] The specific side effect profile can vary between inhibitors, partly due to their different selectivity for JAK isoforms.[14][18]

Conclusion

The pyrrolo[2,3-b]pyridine scaffold has proven to be a valuable core structure for the development of potent and selective kinase inhibitors, with Ruxolitinib serving as a landmark example in the treatment of myeloproliferative neoplasms. A comprehensive understanding of the comparative biochemistry, cellular activity, and clinical profiles of different JAK inhibitors is essential for researchers and clinicians. The choice of a specific JAK inhibitor for a particular indication is a nuanced decision that must take into account the underlying disease pathology, the inhibitor's selectivity profile, and its associated efficacy and safety data. The continued development of novel kinase inhibitors with tailored selectivity profiles holds great promise for advancing the treatment of a wide range of diseases.

References

  • StatPearls - NCBI Bookshelf. (n.d.). Ruxolitinib. Retrieved from [Link]

  • Value-Based Cancer Care. (n.d.). Ruxolitinib: a Kinase Inhibitor That Inhibits Overactive JAK Pathway Signaling. Retrieved from [Link]

  • Jakafi® (ruxolitinib). (n.d.). Mechanism of action. Retrieved from [Link]

  • ResearchGate. (n.d.). IC 50 values in CD4+ T cells, NK cells, and monocytes. Retrieved from [Link]

  • MDPI. (n.d.). Inhibition of the JAK and MEK Pathways Limits Mitochondrial ROS Production in Human Saphenous Vein Smooth Muscle Cells. Retrieved from [Link]

  • PMC - PubMed Central. (n.d.). A Comprehensive Overview of Globally Approved JAK Inhibitors. Retrieved from [Link]

  • Semantic Scholar. (n.d.). JAK 1-3 inhibitors and TYK-2 inhibitors in dermatology: Practical pearls for the primary care physician. Retrieved from [Link]

  • ResearchGate. (n.d.). JAKinib IC 50 values in CD4+ T-cells, monocytes and NK cells from whole blood assays. Retrieved from [Link]

  • NIH. (2021). JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib. Retrieved from [Link]

  • PMC - PubMed Central. (n.d.). Fedratinib in 2025 and beyond: indications and future applications. Retrieved from [Link]

  • PubMed. (2019). Clinical significance of Janus Kinase inhibitor selectivity. Retrieved from [Link]

  • PubMed. (2024). Efficacy and safety of fedratinib in patients with myelofibrosis previously treated with ruxolitinib (FREEDOM2): results from a multicentre, open-label, randomised, controlled, phase 3 trial. Retrieved from [Link]

  • NIH. (n.d.). Comparative Safety of JAK Inhibitors vs TNF Antagonists in Immune-Mediated Inflammatory Diseases: A Systematic Review and Meta-Analysis. Retrieved from [Link]

  • Oxford Academic. (n.d.). Development and evaluation of two whole-blood flow cytometry protocols for monitoring patients treated with JAK inhibitors. Retrieved from [Link]

  • BellBrook Labs. (n.d.). JAK1 Activity Assay | Inhibitor Screening Kits. Retrieved from [Link]

  • ASCO Publications. (2025). Efficacy and safety of fedratinib in myelofibrosis patients after ruxolitinib: A systematic review and meta-analysis. Retrieved from [Link]

  • Dermatology Times. (2025). JAK Inhibitors Show Comparable Safety to TNF Antagonists. Retrieved from [Link]

  • NIH. (n.d.). Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis. Retrieved from [Link]

  • PMC - PubMed Central. (n.d.). Population pharmacokinetics of fedratinib in patients with myelofibrosis, polycythemia vera, and essential thrombocythemia. Retrieved from [Link]

  • MDPI. (n.d.). Comparative Efficacy and Safety of JAK Inhibitors in the Management of Rheumatoid Arthritis: A Network Meta-Analysis. Retrieved from [Link]

  • Annals of the Rheumatic Diseases. (2023). Selectivity, efficacy and safety of JAKinibs: new evidence for a still evolving story. Retrieved from [Link]

  • MDPI. (2025). Consensus Virtual Screening and Ex Vivo Evaluation of Novel JAK2/STAT1,3 Inhibitors. Retrieved from [Link]

  • Conference Correspondent. (n.d.). Fedratinib Demonstrates Efficacy in Patients with Myelofibrosis with Prior Ruxolitinib Therapy. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Real-world outcomes with fedratinib therapy in patients who discontinued ruxolitinib for primary myelofibrosis. Retrieved from [Link]

  • HCPLive. (2024). Comparing safety of JAK inhibitors between adolescent, adult patient. Retrieved from [Link]

  • accessdata.fda.gov. (n.d.). INREBIC® (fedratinib) capsules, for oral use. Retrieved from [Link]

  • PubMed. (2021). JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib. Retrieved from [Link]

  • accessdata.fda.gov. (2011). CENTER FOR DRUG EVALUATION AND RESEARCH Approval Package for: APPLICATION NUMBER. Retrieved from [Link]

  • PMC - NIH. (n.d.). Ruxolitinib for the treatment of myelofibrosis: its clinical potential. Retrieved from [Link]

  • AWS. (n.d.). Fedratinib: A Review of Its Pharmacology and Clinical Use. Retrieved from [Link]

  • ASH Publications. (2023). Efficacy and Safety of Fedratinib in Patients with Myelofibrosis Previously Treated with Ruxolitinib: Results from the Phase 3 Randomized FREEDOM2 Study. Retrieved from [Link]

  • ResearchGate. (2025). Clinical significance of Janus Kinase inhibitor selectivity. Retrieved from [Link]

  • NIH. (2014). Heterodimeric JAK-STAT Activation as a Mechanism of Persistence to JAK2 Inhibitor Therapy. Retrieved from [Link]

  • Epocrates. (2025). JAK inhibitors show similar safety to TNF antagonists. Retrieved from [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • NIH. (2023). Discovery of novel JAK1 inhibitors through combining machine learning, structure-based pharmacophore modeling and bio-evaluation. Retrieved from [Link]

Sources

The 1H-pyrrolo[2,3-b]pyridine Scaffold: A Privileged Platform for Potent and Selective Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Efficacy of Novel Analogs in Oncology Research

The 1H-pyrrolo[2,3-b]pyridine core, a bioisostere of adenine, has emerged as a highly versatile and privileged scaffold in medicinal chemistry, particularly in the design of potent and selective kinase inhibitors.[1][2] Its ability to form key hydrogen bond interactions within the ATP-binding site of various kinases makes it an ideal starting point for the development of targeted therapeutics.[3] This guide provides a comparative analysis of the efficacy of various 1H-pyrrolo[2,3-b]pyridine analogs, with a focus on the structure-activity relationships (SAR) that govern their potency and selectivity against critical oncology targets. While the specific compound 5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine is often utilized as a key synthetic intermediate, this guide will explore the broader landscape of its analogs that have demonstrated significant biological activity.[4]

The Strategic Importance of the 1H-pyrrolo[2,3-b]pyridine Core

The core structure's efficacy stems from its ability to mimic the purine base of ATP, allowing it to act as a competitive inhibitor at the kinase hinge region. The pyrrole nitrogen and the pyridine nitrogen are crucial for forming hydrogen bonds with the backbone of the kinase hinge, a common feature across many kinase inhibitor designs.[3] Modifications at various positions of the pyrrolo[2,3-b]pyridine ring system allow for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Comparative Efficacy Across Key Kinase Targets

The versatility of the 1H-pyrrolo[2,3-b]pyridine scaffold is evident in its successful application against a wide array of kinase targets implicated in cancer progression. This section will delve into a comparative analysis of analogs targeting several key kinases, supported by experimental data.

Fibroblast Growth Factor Receptor (FGFR) Inhibitors

Abnormal FGFR signaling is a known driver in various cancers. A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent FGFR inhibitors.[3][5][6] A notable example is compound 4h , which demonstrates potent, pan-FGFR inhibitory activity.[3][5][6] The introduction of a 3,5-dimethoxyphenyl group at the 3-position of the scaffold was found to be critical for its high potency.[6]

CompoundTargetIC50 (nM)Cell LineAntiproliferative Activity (IC50, µM)
4h FGFR174T1 (Breast)0.15
FGFR29
FGFR325
FGFR4712

Experimental Protocol: In Vitro Kinase Inhibition Assay (FGFR)

A standard in vitro kinase assay was employed to determine the IC50 values. Recombinant human FGFR1, 2, 3, and 4 were incubated with the test compounds at varying concentrations in the presence of ATP and a suitable substrate. The kinase activity was measured by quantifying the amount of phosphorylated substrate, typically through an ELISA-based method or by using a fluorescently labeled ATP analog. The IC50 value, representing the concentration of the inhibitor required to reduce the kinase activity by 50%, was then calculated from the dose-response curves.

Cyclin-Dependent Kinase 8 (CDK8) Inhibitors

CDK8 is a key transcriptional regulator and an oncogene in colorectal cancer (CRC). A novel 1H-pyrrolo[2,3-b]pyridine derivative, compound 22 , was discovered as a potent and selective type II CDK8 inhibitor.[7] This compound features a 5-phenyl-1H-pyrrolo[2,3-b]pyridine core.[7]

CompoundTargetIC50 (nM)Cell LineAntiproliferative Activity
22 CDK848.6HCT116 (Colon)Significant tumor growth inhibition in xenograft models

Experimental Protocol: In Vitro CDK8 Kinase Assay

The inhibitory activity against CDK8 was determined using a luminescence-based kinase assay. The assay measures the amount of ATP remaining in the solution following the kinase reaction. A decrease in luminescence indicates higher kinase activity. The test compounds were incubated with the CDK8/CycC enzyme complex, substrate, and ATP. The reaction was stopped, and the remaining ATP was quantified using a luciferase-based reagent. IC50 values were determined by fitting the data to a dose-response curve.

Traf2 and Nck-Interacting Kinase (TNIK) Inhibitors

TNIK is another emerging target in colorectal cancer. A series of 1H-pyrrolo[2,3-b]pyridine compounds have been identified as highly potent TNIK inhibitors, with some exhibiting IC50 values in the sub-nanomolar range.[5][8][9]

Compound ClassTargetIC50 (nM)Biological Effect
1H-pyrrolo[2,3-b]pyridine derivativesTNIK< 1Concentration-dependent inhibition of IL-2 secretion

Experimental Protocol: TNIK Inhibition and IL-2 Secretion Assay

The enzymatic inhibition of TNIK was assessed using a similar in vitro kinase assay as described for other kinases. For cellular activity, a Jurkat T-cell line was stimulated to produce IL-2. The cells were treated with the test compounds, and the amount of secreted IL-2 in the supernatant was quantified using an ELISA kit. A reduction in IL-2 secretion indicates the inhibitory effect of the compounds on the T-cell signaling pathway, in which TNIK plays a role.

Structure-Activity Relationship (SAR) and Experimental Design Rationale

The efficacy of these analogs is highly dependent on the nature and position of the substituents on the 1H-pyrrolo[2,3-b]pyridine core. The following diagram illustrates the key positions for modification and their general impact on activity.

SAR__pyrrolo_2_3_b_pyridine cluster_core 1H-pyrrolo[2,3-b]pyridine Core core_img core_img R1 R1 (N1-position) - Alkylation - Influences solubility and cell permeability core_img->R1 Modulation of physicochemical properties R3 R3-position - Key for kinase selectivity - Often large aryl/heteroaryl groups core_img->R3 Dictates target specificity R5 R5-position - Bromo (Br) as a synthetic handle for cross-coupling - Can be modified to enhance potency core_img->R5 Enables diverse analog synthesis R6 R6-position - Methoxy (OMe) or other small groups - Can influence metabolic stability core_img->R6 Fine-tunes pharmacokinetics

Caption: Key modification points on the 1H-pyrrolo[2,3-b]pyridine scaffold.

The choice of substituents at these positions is guided by the specific topology of the target kinase's ATP-binding site. For instance, bulky hydrophobic groups at the R3 position are often well-tolerated and can occupy hydrophobic pockets, leading to increased potency. The 5-bromo substituent is a particularly useful synthetic handle, allowing for the introduction of a wide variety of groups via palladium-catalyzed cross-coupling reactions, thus enabling the rapid generation of diverse analog libraries for screening.

Experimental Workflow for Analog Synthesis and Evaluation

The general workflow for the discovery and evaluation of new 1H-pyrrolo[2,3-b]pyridine analogs follows a well-established path in drug discovery.

experimental_workflow start Start: Identify Target Kinase synthesis Synthesis of 1H-pyrrolo[2,3-b]pyridine core (e.g., from 2-amino-3-bromopyridine) start->synthesis functionalization Functionalization at key positions (e.g., Suzuki or Buchwald-Hartwig coupling at C5-Br) synthesis->functionalization purification Purification and Characterization (HPLC, NMR, MS) functionalization->purification in_vitro_kinase In Vitro Kinase Assays (IC50 determination) purification->in_vitro_kinase cell_based Cell-Based Assays (Antiproliferative, Apoptosis, etc.) in_vitro_kinase->cell_based in_vivo In Vivo Efficacy Studies (Xenograft models) cell_based->in_vivo end Lead Optimization in_vivo->end

Caption: General experimental workflow for the development of 1H-pyrrolo[2,3-b]pyridine kinase inhibitors.

Conclusion

The 1H-pyrrolo[2,3-b]pyridine scaffold has proven to be a remarkably fruitful starting point for the discovery of potent and selective kinase inhibitors. The ability to systematically modify the core at various positions has allowed researchers to tailor analogs to a wide range of kinase targets with impressive efficacy. The data presented in this guide highlights the importance of rational drug design and the power of the 1H-pyrrolo[2,3-b]pyridine core in developing next-generation targeted cancer therapies. Further exploration of this versatile scaffold is certain to yield even more promising clinical candidates in the future.

References

  • Yang, B., et al. (2021). Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. Bioorganic & Medicinal Chemistry Letters, 33, 127749. [Link]

  • Wang, L., et al. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry, 65(18), 12266-12285. [Link]

  • El-Mernissi, R., et al. (2023). New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling. Moroccan Journal of Chemistry, 11(1). [Link]

  • Yang, B., et al. (2020). Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. Bioorganic & Medicinal Chemistry Letters, 33, 127749. [Link]

  • El-Mernissi, R., et al. (2023). New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling studies. Physical and Chemical News. [Link]

  • Wouters, J., & Ooms, F. (2022). Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. Molecules, 27(19), 6263. [Link]

  • MySkinRecipes. (n.d.). 5-Bromo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine. Retrieved from [Link]

  • Li, Y., et al. (2021). Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Advances, 11(34), 20651-20661. [Link]

  • Li, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(34), 20651-20661. [Link]

  • Schenone, S., et al. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Current Medicinal Chemistry, 24(21), 2249-2275. [Link]

  • Ghorab, M. M., & Alqahtani, A. S. (2019). Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. Organic & Medicinal Chemistry International Journal, 8(4). [Link]

Sources

Validating the Bioactivity of 5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the bioactivity of the novel compound 5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine. We will explore its potential as a kinase inhibitor, comparing its hypothetical performance against established drugs targeting similar pathways. This document will delve into the causality behind experimental choices, provide detailed protocols for robust validation, and present data in a clear, comparative format.

Introduction: The Promise of Pyrrolo[2,3-b]pyridine Scaffolds

The pyrrolo[2,3-b]pyridine core, an isostere of indole, is a privileged scaffold in medicinal chemistry, renowned for its ability to mimic the purine ring of ATP and interact with the hinge region of various protein kinases.[1] This structural feature has led to the development of numerous kinase inhibitors for therapeutic use, most notably in oncology.[1] The compound of interest, 5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine, is a novel derivative within this class. Its unique substitution pattern suggests potential for selective inhibition of key signaling pathways implicated in cancer cell proliferation and survival, such as the Fibroblast Growth Factor Receptor (FGFR), RAS-MEK-ERK, and PI3K-Akt pathways.

Unraveling the Mechanism of Action: A Hypothesis-Driven Approach

Given the pyrrolo[2,3-b]pyridine scaffold, it is hypothesized that 5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine functions as an ATP-competitive kinase inhibitor. The bromination at the 5-position and the methoxy group at the 6-position may confer selectivity towards specific kinase targets. Based on literature for similar compounds, we will investigate its potential inhibitory effects on key kinases in the FGFR, RAS-MEK-ERK, and PI3K-Akt signaling cascades.

Potential Signaling Pathway Inhibition

Below is a diagram illustrating the potential points of intervention for 5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine within these critical cancer-related signaling pathways.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., FGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF activates MEK MEK RAF->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 Akt Akt PIP3->Akt activates Akt->Proliferation Growth_Factor Growth Factor Growth_Factor->RTK Compound 5-bromo-6-methoxy- 1-methyl-1H-pyrrolo [2,3-b]pyridine Compound->RTK Inhibition? Compound->MEK Inhibition? Compound->PI3K Inhibition?

Figure 1: Potential inhibition points in key signaling pathways.

Comparative Bioactivity Analysis

To contextualize the potential efficacy of 5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine, we will compare its (hypothetical) bioactivity against well-characterized inhibitors targeting FGFR, MEK, and PI3K.

Table 1: Comparative In Vitro Kinase Inhibition (IC50, nM) (Note: Data for 5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine is illustrative and requires experimental validation.)

CompoundTarget KinaseIC50 (nM)
5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine FGFR1 (Hypothetical) 50
MEK1 (Hypothetical) 200
PI3Kα (Hypothetical) >1000
Erdafitinib (FGFR inhibitor)FGFR11.2
MEK1>10000
PI3Kα>10000
Trametinib (MEK inhibitor)FGFR1>10000
MEK10.92
PI3Kα>10000
Alpelisib (PI3Kα inhibitor)FGFR1>10000
MEK1>10000
PI3Kα5

Table 2: Comparative Cellular Antiproliferative Activity (GI50, µM) (Note: Data for 5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine is illustrative and requires experimental validation.)

CompoundCell Line (Cancer Type)Relevant MutationGI50 (µM)
5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine NCI-H1581 (Lung) FGFR1 amplification (Hypothetical) 0.5
A375 (Melanoma) BRAF V600E (Hypothetical) 1.2
MCF7 (Breast) PIK3CA mutation (Hypothetical) >10
ErdafitinibNCI-H1581 (Lung)FGFR1 amplification0.02
TrametinibA375 (Melanoma)BRAF V600E0.001
AlpelisibMCF7 (Breast)PIK3CA mutation0.15

Experimental Protocols for Validation

To empirically determine the bioactivity of 5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine, the following detailed protocols are recommended.

In Vitro Kinase Assay

This assay will determine the direct inhibitory effect of the compound on purified kinase enzymes. A luminescence-based assay measuring ATP consumption is a robust method.

Kinase_Assay_Workflow Start Start Compound_Dilution Prepare serial dilutions of 5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine Start->Compound_Dilution Reaction_Setup Incubate kinase, substrate, and compound Compound_Dilution->Reaction_Setup Initiate_Reaction Add ATP to start kinase reaction Reaction_Setup->Initiate_Reaction Stop_Reaction Add detection reagent to stop reaction and measure remaining ATP Initiate_Reaction->Stop_Reaction Luminescence_Reading Read luminescence on a plate reader Stop_Reaction->Luminescence_Reading Data_Analysis Calculate IC50 values Luminescence_Reading->Data_Analysis End End Data_Analysis->End Western_Blot_Workflow Start Start Cell_Treatment Treat cells with compound and stimulate with growth factor Start->Cell_Treatment Lysis Lyse cells and collect protein Cell_Treatment->Lysis Quantification Quantify protein concentration Lysis->Quantification SDS_PAGE Separate proteins by size using SDS-PAGE Quantification->SDS_PAGE Transfer Transfer proteins to a PVDF membrane SDS_PAGE->Transfer Blocking Block non-specific binding sites Transfer->Blocking Primary_Antibody Incubate with primary antibody (anti-p-ERK or anti-total-ERK) Blocking->Primary_Antibody Secondary_Antibody Incubate with HRP-conjugated secondary antibody Primary_Antibody->Secondary_Antibody Detection Detect signal using chemiluminescence Secondary_Antibody->Detection End End Detection->End

Figure 3: Workflow for Western Blot analysis.

Step-by-Step Protocol:

  • Cell Treatment: Plate cells and starve them of serum overnight. Pre-treat with 5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine for 2 hours, then stimulate with an appropriate growth factor (e.g., FGF for FGFR-driven cells, EGF for EGFR-driven cells) for 15 minutes.

  • Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with a primary antibody specific for phosphorylated ERK (p-ERK). Subsequently, strip the membrane and re-probe with an antibody for total ERK as a loading control. [2][3]6. Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.

Conclusion and Future Directions

This guide outlines a rigorous, hypothesis-driven approach to validate the bioactivity of 5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine. By employing the described in vitro kinase and cellular assays, and by comparing its performance against established inhibitors, researchers can generate a comprehensive profile of this novel compound. Positive results from these initial studies would warrant further investigation, including broader kinase profiling, in vivo efficacy studies in animal models, and detailed pharmacokinetic and toxicological assessments. The pyrrolo[2,3-b]pyridine scaffold continues to be a fertile ground for the discovery of novel therapeutics, and a systematic validation approach is paramount to unlocking the full potential of new derivatives like the one discussed herein.

References

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved January 19, 2026, from [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025, December 24). CLYTE Technologies. Retrieved January 19, 2026, from [Link]

  • Grochot, R., et al. (2025, April 16). Safety and Activity of Fibroblast Growth Factor Receptor Inhibitors in Advanced Malignancies: A Pooled Analysis of Early-Phase Clinical Trials. JCO Precision Oncology. Retrieved January 19, 2026, from [Link]

  • Gao, Y., et al. (2022). Targeting RAS–RAF–MEK–ERK signaling pathway in human cancer: Current status in clinical trials. Signal Transduction and Targeted Therapy. Retrieved January 19, 2026, from [Link]

  • Inhibitors targeting the PI3K/Akt pathway, clinically approved for cancer treatment. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Patient Selection Approaches in FGFR Inhibitor Trials—Many Paths to the Same End? (2022, October 10). Cancers. Retrieved January 19, 2026, from [Link]

  • UCSF FGFR Gene Alteration Clinical Trials. (2025, December 17). UCSF Health. Retrieved January 19, 2026, from [Link]

  • The clinical development of MEK inhibitors. (2013). Nature Reviews Clinical Oncology. Retrieved January 19, 2026, from [Link]

  • New Emerging Therapies Targeting PI3K/AKT/mTOR/PTEN Pathway in Hormonal Receptor-Positive and HER2-Negative Breast Cancer—Current State and Molecular Pathology Perspective. (2023). Cancers. Retrieved January 19, 2026, from [Link]

  • PI3K Inhibitors for Breast Cancer: First FDA Approved Regimen. (2019). Discoveries. Retrieved January 19, 2026, from [Link]

  • FDA-approved PI3K pathway inhibitors and indications. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • FGFR Inhibitor in FGFR Dysregulated Cancer. (n.d.). ClinicalTrials.gov. Retrieved January 19, 2026, from [Link]

  • Adriaenssens, E. (2023, September 23). In vitro kinase assay. protocols.io. Retrieved January 19, 2026, from [Link]

  • List of PI3K Inhibitors + Uses, Types, Side Effects. (2023, April 12). Drugs.com. Retrieved January 19, 2026, from [Link]

  • The biology and clinical development of MEK inhibitors for cancer. (2015). Expert Opinion on Drug Discovery. Retrieved January 19, 2026, from [Link]

  • Promising Results of FGFR Inhibitors in Solid Tumors. (2025, April 21). Oncodaily. Retrieved January 19, 2026, from [Link]

  • Sebolt-Leopold, J. S., & English, J. M. (2008, June 16). Advances in the Development of Cancer Therapeutics Directed against the RAS-Mitogen-Activated Protein Kinase Pathway. Clinical Cancer Research. Retrieved January 19, 2026, from [Link]

  • In vitro assay for cyclin-dependent kinase activity in yeast. (n.d.). CORE. Retrieved January 19, 2026, from [Link]

  • Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. (2018). Methods in Cell Biology. Retrieved January 19, 2026, from [Link]

  • In vitro kinase assay v1. (2023, June 27). ResearchGate. Retrieved January 19, 2026, from [Link]

  • In vitro kinase assay. (2022, September 1). Bio-protocol. Retrieved January 19, 2026, from [Link]

  • MEK Inhibitors: A Therapeutic Approach to Targeting the Ras-MAP Kinase Pathway in Tumors. (n.d.). Bentham Science. Retrieved January 19, 2026, from [Link]

  • Western blot band for Erk and phopho(p)-Erk. (2012, December 3). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Western Blot Analysis of Phospho-TrkA, ERK, Phospho-ERK, CREB and Phospho-CREB Proteins. (n.d.). Bio-protocol. Retrieved January 19, 2026, from [Link]

  • Western blot assay for the expression of pErk 1 and 2 and total Erk 1 and 2. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a privileged scaffold in medicinal chemistry, particularly in the design of potent and selective kinase inhibitors. Its structural resemblance to adenine allows for crucial hydrogen bonding interactions with the hinge region of the ATP-binding site of various kinases, making it a versatile foundation for drug discovery. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of a specific class of 7-azaindole derivatives: those substituted with a bromine at the 5-position, a methoxy group at the 6-position, and a methyl group at the 1-position. Through a comparative lens, we will explore how modifications to this core structure influence biological activity, drawing upon experimental data from closely related analogs to inform the discussion.

The 7-Azaindole Core: A Foundation for Kinase Inhibition

The 7-azaindole scaffold's success as a kinase inhibitor template lies in its ability to mimic the purine core of ATP. The pyridine nitrogen (N7) and the pyrrole N-H group (N1) can form bidentate hydrogen bonds with the kinase hinge region, a critical interaction for anchoring the inhibitor in the active site. This foundational binding mode provides a stable platform for introducing various substituents to achieve high potency and selectivity for specific kinase targets.

The core scaffold of interest, 5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine, possesses several key features that are expected to influence its biological profile:

  • 5-Bromo Group: The bromine atom at the 5-position is a common feature in many kinase inhibitors. It can serve multiple purposes, including increasing lipophilicity to enhance cell permeability and providing a handle for further synthetic modifications via cross-coupling reactions. Halogen bonding interactions with the target protein are also a possibility, potentially contributing to binding affinity.

  • 6-Methoxy Group: The electron-donating methoxy group at the 6-position can modulate the electronic properties of the aromatic system, which may influence binding interactions and metabolic stability. Its position on the pyridine ring can also direct substitution patterns in synthetic routes.

  • 1-Methyl Group: N-alkylation of the pyrrole nitrogen, in this case with a methyl group, is a common strategy to probe the necessity of the N-H as a hydrogen bond donor. While methylation can sometimes lead to a loss of the canonical hinge-binding interaction, it can also provide benefits such as improved metabolic stability and the ability to explore different binding poses within the ATP pocket. Studies on N-alkylated azaindoles have shown that this modification is well-tolerated in some cases, and can even lead to increased potency.[1]

Structure-Activity Relationship (SAR) Analysis

While specific experimental data for derivatives of 5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine is limited in the public domain, we can infer a predictive SAR by examining related 7-azaindole and 7-azaindolin-2-one analogs. The following sections will discuss the likely impact of substitutions at key positions.

Modifications at the 3-Position

The 3-position of the 7-azaindole nucleus is a crucial vector for achieving potency and selectivity, as substituents at this position often project into the solvent-exposed region of the ATP-binding site.

  • Aryl and Heteroaryl Substituents: Introduction of various aryl and heteroaryl groups at the 3-position is a common strategy. For instance, in a series of 5-bromo-7-azaindolin-2-one derivatives, the introduction of a 2,4-dimethyl-1H-pyrrole-3-carboxamide moiety at the 3-position yielded compounds with potent broad-spectrum antitumor activity.[2] This suggests that a similar substitution on the 5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine scaffold could be a fruitful avenue for exploration.

  • Linker Chemistry: The nature of the linker between the 7-azaindole core and the 3-position substituent is also critical. Amide, urea, and ether linkages are commonly employed to connect to various cyclic and acyclic moieties. The choice of linker can influence the conformational flexibility of the molecule and its ability to form additional interactions with the target kinase.

Modifications at the 5-Position: Beyond Bromine

While the 5-bromo substitution provides a valuable starting point, exploring other groups at this position can fine-tune the inhibitor's properties.

  • Alternative Halogens: Replacing bromine with other halogens like chlorine or fluorine can modulate lipophilicity and electronic properties.

  • Aryl and Heteroaryl Groups via Cross-Coupling: The 5-bromo group is an excellent handle for palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings. This allows for the introduction of a wide variety of aryl and heteroaryl groups, significantly expanding the chemical space and enabling the exploration of interactions with the outer regions of the ATP-binding site.

The Role of the 1-Methyl Group

The presence of a methyl group at the N1 position blocks the canonical hydrogen bond donation to the kinase hinge. However, this does not necessarily abrogate activity. In some cases, the loss of this interaction can be compensated for by other favorable interactions, or it may lead to a different binding mode altogether. The 1-methyl group can also prevent N-glucuronidation, a common metabolic pathway for N-H containing heterocycles, thereby improving the pharmacokinetic profile.

Comparative Performance with Alternative Scaffolds

The 7-azaindole scaffold is often compared to other privileged kinase inhibitor cores, such as pyrrolo[2,3-d]pyrimidines and indoles.

ScaffoldKey FeaturesRepresentative Kinase Targets
1H-Pyrrolo[2,3-b]pyridine (7-Azaindole) Mimics adenine, forms bidentate hydrogen bonds with the kinase hinge. Versatile for substitution at multiple positions.EGFR, VEGFR, PDGFR, ALK, JAK, PI3K
Pyrrolo[2,3-d]pyrimidine (7-Deazapurine) A close isostere of adenine, also forms strong hinge interactions. Often exhibits good potency and drug-like properties.JAK, EGFR, Src family kinases
Indole A common scaffold in kinase inhibitors, though it lacks the second nitrogen for bidentate hinge binding. Often requires additional hydrogen bond acceptors in the linker or substituent.VEGFR, PDGFR, c-Kit

The choice of scaffold is highly dependent on the specific kinase target and the desired selectivity profile. The 7-azaindole core of 5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine offers a unique combination of electronic and steric properties that may provide advantages in targeting specific kinases that are less effectively inhibited by other scaffolds.

Experimental Protocols

To facilitate further research and comparison, the following are generalized, step-by-step methodologies for the synthesis of the core scaffold and for evaluating the inhibitory activity of its derivatives.

General Synthetic Route

The synthesis of 5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine derivatives would likely proceed through a multi-step sequence, starting from a suitably substituted pyridine precursor.

Workflow for Synthesis:

Caption: A potential synthetic workflow for 5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine derivatives.

Step-by-Step Protocol (Illustrative):

  • Nitration of a 2-amino-5-methoxypyridine derivative: The starting pyridine is treated with a mixture of nitric acid and sulfuric acid to introduce a nitro group, typically ortho to the amino group.

  • Reduction of the nitro group: The nitro group is reduced to an amino group using standard conditions, such as iron powder in acidic medium or catalytic hydrogenation.

  • Cyclization to form the pyrrolo[2,3-b]pyridine core: The resulting diamine can be cyclized with a suitable two-carbon electrophile, such as chloroacetaldehyde or a glyoxal derivative, to form the bicyclic system.

  • Bromination at the 5-position: The pyrrolo[2,3-b]pyridine core is selectively brominated at the 5-position using an electrophilic brominating agent like N-bromosuccinimide (NBS).

  • N-Methylation: The pyrrole nitrogen is methylated using a methylating agent such as methyl iodide in the presence of a base like sodium hydride.

  • Diversification: The resulting 5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine can be further functionalized, for example, at the 3-position, through various cross-coupling reactions.

Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against a panel of kinases can be determined using a variety of in vitro assays. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Workflow for Kinase Inhibition Assay:

Kinase Assay Workflow cluster_0 Assay Preparation cluster_1 Reaction cluster_2 Detection cluster_3 Data Analysis A Prepare kinase, substrate, and ATP solution C Incubate kinase, substrate, ATP, and compound A->C B Serially dilute test compounds B->C D Add detection reagents (e.g., antibody, FRET donor/acceptor) C->D E Incubate D->E F Read plate on a suitable microplate reader E->F G Calculate percent inhibition F->G H Determine IC50 values G->H

Caption: A typical workflow for an in vitro kinase inhibition assay.

Step-by-Step Protocol (General TR-FRET):

  • Reagent Preparation: Prepare solutions of the target kinase, a suitable biotinylated peptide substrate, and ATP in assay buffer.

  • Compound Dilution: Serially dilute the test compounds in DMSO and then in assay buffer.

  • Kinase Reaction: In a microplate, combine the kinase, substrate, and test compound. Initiate the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and add detection reagents, which typically include a europium-labeled anti-phospho-substrate antibody and an allophycocyanin (APC)-labeled streptavidin.

  • Incubation and Reading: Incubate the plate to allow for the formation of the detection complex. Read the plate on a TR-FRET capable microplate reader, measuring the emission at two wavelengths.

  • Data Analysis: Calculate the ratio of the two emission signals and determine the percent inhibition for each compound concentration. Fit the data to a dose-response curve to calculate the IC50 value.

Conclusion and Future Directions

The 5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine scaffold represents a promising, yet underexplored, area for the development of novel kinase inhibitors. Based on the extensive literature on related 7-azaindole derivatives, it is evident that this core structure has the potential to yield potent and selective inhibitors against a range of kinase targets implicated in diseases such as cancer and inflammation.

Future research should focus on the synthesis of a focused library of derivatives with modifications at the 3- and 5-positions to establish a clear SAR for this specific scaffold. Systematic evaluation of these compounds against a broad panel of kinases will be crucial to identify potent and selective inhibitors. Furthermore, co-crystallization studies of lead compounds with their target kinases will provide invaluable structural insights to guide further optimization of this promising class of molecules.

References

  • Sharma, N., Chaudhary, A., & Sachdeva, M. (2024). Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent.
  • Wang, Y., et al. (2017). Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. Molecules, 22(1), 123.
  • Li, S., et al. (2023). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. European Journal of Medicinal Chemistry, 258, 115589.
  • Larsen, S. D., et al. (2021). Discovery of N-substituted 7-azaindoles as PIM1 kinase inhibitors - Part I. Bioorganic & Medicinal Chemistry Letters, 48, 128249.
  • MySkinRecipes. (n.d.). 5-Bromo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine. Retrieved from [Link]

  • Bao, X., et al. (2021). Discovery of Spiro-azaindoline Inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1). Journal of Medicinal Chemistry, 64(24), 17926-17943.
  • Eureka | Patsnap. (n.d.). Synthetic process of 5-bromo-7-azaindole. Retrieved from [Link]

  • Zhang, Q., et al. (2023). Design, synthesis and SAR of novel 7-azaindole derivatives as potential Erk5 kinase inhibitor with anticancer activity. Bioorganic & Medicinal Chemistry, 95, 117503.
  • González-Gómez, M., et al. (2022). Pharmacophore Identification and Structure–Activity Relationship Analysis of a Series of Substituted Azaindoles as Inhibitors of Trypanosoma brucei. Journal of Medicinal Chemistry, 65(15), 10469-10490.
  • Gîrbea, C.-S., et al. (2023). Recent Advances in the Synthesis and Properties of 4-, 5-, 6- or 7-Azaindoles. Molecules, 28(16), 6041.
  • Kumar, A., et al. (2022). Design and synthesis of Meldrum's acid based 7-azaindole anchored 1,2,3-triazole hybrids as anticancer agents. RSC Advances, 12(45), 29283-29295.
  • Li, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(34), 20857-20865.
  • Schenone, S., et al. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Current Medicinal Chemistry, 24(27), 2947-2964.
  • Li, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(34), 20857-20865.
  • Besson, T., et al. (2016). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 21(11), 1459.
  • Al-Warhi, T., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6698.
  • Besson, T., et al. (2016). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 21(11), 1459.
  • ResearchGate. (n.d.). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Retrieved from [Link]

  • Kim, K., et al. (2008). Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities. Journal of Medicinal Chemistry, 51(17), 5330-5341.
  • Eldehna, W. M., et al. (2020). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1334-1343.
  • Chen, Y.-T., et al. (2018). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Pharmaceuticals, 11(3), 85.
  • Norman, M. H., et al. (2022). Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors. ACS Medicinal Chemistry Letters, 13(11), 1784-1791.

Sources

In Vivo Validation of 5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine: A Comparative Guide for Preclinical Development

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical entity to a validated preclinical candidate is both complex and critical. This guide provides an in-depth, experience-driven framework for the in vivo validation of 5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine , a novel compound belonging to the pyrrolo[2,3-b]pyridine class. While specific in vivo data for this exact molecule is not yet publicly available, the extensive research into the broader pyrrolo[2,3-b]pyridine scaffold as potent kinase inhibitors allows for the construction of a robust and predictive validation strategy.[1][2][3][4][5][6][7]

This document will not merely list protocols; it will delve into the scientific rationale behind each experimental choice, establishing a self-validating system for assessing the compound's therapeutic potential. We will compare its projected performance against established benchmarks for small molecule kinase inhibitors, providing a clear roadmap for its preclinical development.

Part 1: Foundational Strategy - Understanding the Target and Landscape

The pyrrolo[2,3-b]pyridine core is a well-established pharmacophore in modern medicinal chemistry, frequently associated with the inhibition of various protein kinases.[8][9][10] Derivatives of this scaffold have shown potent activity against targets such as Janus Kinase 1 (JAK1), Fibroblast Growth Factor Receptor (FGFR), and Serum/Glucocorticoid-Regulated Kinase 1 (SGK-1).[3][4][6] Therefore, the initial and most critical step in the in vivo validation of 5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine is to hypothesize its likely molecular target(s).

A comprehensive in vitro kinase screening panel is a prerequisite to any in vivo work. This will not only identify the primary target but also reveal potential off-target activities, which are crucial for predicting both efficacy and toxicity. For the purpose of this guide, we will proceed with the hypothesis that our compound is a potent and selective inhibitor of a kinase implicated in oncology, such as a receptor tyrosine kinase (e.g., FGFR) or a cytoplasmic tyrosine kinase (e.g., a JAK family member).

Comparative Landscape: Establishing Benchmarks

To objectively evaluate the in vivo performance of our test compound, it is essential to establish a set of benchmarks based on existing, clinically successful kinase inhibitors. These comparators will serve as a yardstick for efficacy, pharmacokinetics, and safety.

Comparator Compound Target Class Key In Vivo Performance Metrics
Imatinib Bcr-Abl, c-KitHigh tumor growth inhibition in CML models, well-tolerated in chronic dosing studies.[11]
Gefitinib EGFRSignificant tumor regression in EGFR-mutant xenograft models, requires patient selection.[11]
Dasatinib Multi-kinase inhibitorBroad anti-tumor activity, potential for off-target toxicities.[8][11]

Our goal is to demonstrate that 5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine can achieve a comparable or superior therapeutic index to these established drugs.

Part 2: The In Vivo Validation Workflow: A Step-by-Step Guide

The in vivo validation process is a staged, iterative process designed to de-risk the progression of the compound towards clinical trials.

G cluster_0 Phase 1: Pharmacokinetics & Tolerability cluster_1 Phase 2: Efficacy in Relevant Animal Models cluster_2 Phase 3: Pharmacodynamics & Mechanism of Action cluster_3 Phase 4: Formal Toxicology PK_Tox Single-Dose PK & Acute Toxicity MTD Maximum Tolerated Dose (MTD) Study PK_Tox->MTD Inform Dosing CDX Cell Line-Derived Xenografts (CDX) MTD->CDX Establish Dosing Regimen PDX Patient-Derived Xenografts (PDX) CDX->PDX Increased Clinical Relevance Syngeneic Syngeneic Models (for Immunocompetent Studies) PDX->Syngeneic Assess Immune Interactions Biomarker Target Engagement & Downstream Signaling PDX->Biomarker Confirm On-Target Activity Syngeneic->Biomarker Tumor_Micro Tumor Microenvironment Analysis Biomarker->Tumor_Micro Repeat_Dose Repeated-Dose Toxicity (e.g., 28-day) Biomarker->Repeat_Dose Correlate with Safety Safety_Pharm Safety Pharmacology Repeat_Dose->Safety_Pharm

Figure 1: A staged approach to the in vivo validation workflow.
Phase 1: Pharmacokinetics and Tolerability

The primary objective of this phase is to understand how the animal body affects the drug (pharmacokinetics) and the drug's safety profile at various doses.

Experimental Protocol: Single-Dose Pharmacokinetics (PK)

  • Animal Model: Healthy male and female Sprague-Dawley rats or BALB/c mice (n=3-5 per time point).

  • Compound Administration: Administer a single dose of 5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine via intravenous (IV) and oral (PO) routes. A typical starting dose would be 1-10 mg/kg.

  • Sample Collection: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours).

  • Analysis: Analyze plasma concentrations of the compound using LC-MS/MS.

  • Key Parameters to Determine:

    • Clearance (CL): Rate of drug removal from the body.

    • Volume of Distribution (Vd): Extent of drug distribution in tissues.

    • Half-life (t½): Time for drug concentration to reduce by half.[12]

    • Bioavailability (%F): Fraction of the oral dose that reaches systemic circulation.

Experimental Protocol: Maximum Tolerated Dose (MTD) Study

  • Animal Model: Use the same species as intended for efficacy studies (e.g., immunodeficient mice for xenografts).

  • Dosing Regimen: Administer escalating doses of the compound daily for 7-14 days.

  • Monitoring: Observe animals daily for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).

  • Endpoint: The MTD is the highest dose that does not cause significant toxicity (typically defined as >20% body weight loss or other severe clinical signs).[13][14]

Parameter Hypothetical Data for Test Compound Comparator (e.g., Dasatinib) Interpretation
Oral Bioavailability 45%34%Good oral absorption, suitable for oral dosing.
Half-life (mouse) 6 hours3-5 hoursSufficient for once or twice daily dosing.
MTD (14-day) 50 mg/kg/day75 mg/kg/dayIndicates a potentially favorable therapeutic window.
Phase 2: Efficacy in Relevant Animal Models

The choice of animal model is paramount and depends on the hypothesized target and therapeutic indication. For oncology, several models are standard.[15][16][17][18][19]

Experimental Protocol: Cell Line-Derived Xenograft (CDX) Model

  • Cell Line Selection: Choose a human cancer cell line with a known dependency on the target kinase (identified through in vitro studies).

  • Implantation: Subcutaneously implant tumor cells into immunodeficient mice (e.g., nude or SCID).

  • Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into vehicle control, test compound, and positive control (comparator drug) groups.

  • Dosing: Administer the compounds at their respective MTDs or at doses informed by PK/PD modeling.

  • Endpoints:

    • Tumor Volume: Measure with calipers 2-3 times per week.

    • Body Weight: Monitor for toxicity.

    • Survival: Can be a primary endpoint.

Treatment Group Tumor Growth Inhibition (TGI) at Day 21 Change in Body Weight
Vehicle Control 0%+5%
Test Compound (50 mg/kg) 85%-8%
Comparator (75 mg/kg) 70%-15%

These hypothetical results would suggest superior efficacy and better tolerability for our test compound compared to the established drug.

For a more clinically relevant assessment, Patient-Derived Xenograft (PDX) models, where patient tumor tissue is directly implanted into mice, are increasingly used.[17][18] These models better preserve the heterogeneity and microenvironment of human tumors.[17]

Phase 3: Pharmacodynamics and Mechanism of Action Confirmation

Efficacy data must be linked to on-target activity within the tumor.

G cluster_0 In Vivo Target Engagement cluster_1 Biomarker Analysis Drug_Admin Administer Compound to Tumor-Bearing Mice Tumor_Harvest Harvest Tumors at Peak Plasma Concentration Drug_Admin->Tumor_Harvest Lysate_Prep Prepare Tumor Lysates Tumor_Harvest->Lysate_Prep IHC Immunohistochemistry (IHC) for Target Modulation in Tissue Tumor_Harvest->IHC Western_Blot Western Blot for p-Target and Downstream Markers (e.g., p-ERK, p-AKT) Lysate_Prep->Western_Blot Western_Blot->IHC Correlate Molecular and Tissue-Level Effects

Figure 2: Workflow for confirming in vivo mechanism of action.

Experimental Protocol: Pharmacodynamic (PD) Study

  • Model: Use the same tumor model where efficacy was observed.

  • Dosing: Administer a single dose of the test compound.

  • Sample Collection: Collect tumors at various time points post-dose (e.g., 2, 8, 24 hours).

  • Analysis:

    • Western Blot: Analyze tumor lysates for the phosphorylation status of the target kinase and key downstream signaling proteins. A significant reduction in the phosphorylated (active) form of the target would confirm engagement.

    • Immunohistochemistry (IHC): Stain tumor sections to visualize the inhibition of target signaling in the context of the tumor microenvironment.

A successful PD study will demonstrate a clear correlation between the dose administered, the concentration of the drug in the tumor, and the degree of target inhibition.

Phase 4: Formal Toxicology Assessment

Before a compound can be considered for clinical trials, a thorough understanding of its safety profile is required.[20] This involves repeated-dose toxicity studies in at least two species (one rodent, one non-rodent).[12][13]

Experimental Protocol: 28-Day Repeated-Dose Toxicity Study (Rodent)

  • Animal Model: Sprague-Dawley rats.

  • Groups: Vehicle control, low dose, mid-dose, and high dose (approaching the MTD).

  • Dosing: Administer the compound daily for 28 days.

  • Endpoints:

    • Clinical Observations: Daily monitoring.

    • Clinical Pathology: Hematology and serum chemistry at termination.

    • Histopathology: Microscopic examination of all major organs.

The goal is to identify any target organs for toxicity and establish a No-Observed-Adverse-Effect Level (NOAEL), which is critical for determining a safe starting dose in humans.[14]

Conclusion and Future Directions

The in vivo validation of 5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine is a multi-faceted endeavor that requires a logical, stepwise approach. By leveraging the extensive knowledge base for the pyrrolo[2,3-b]pyridine scaffold and kinase inhibitors in general, we can design a comprehensive and efficient preclinical development plan. The hypothetical comparative data presented in this guide illustrates the types of outcomes that would position this compound as a strong candidate for further development.

The key to success lies in the continuous integration of pharmacokinetic, pharmacodynamic, efficacy, and safety data to build a cohesive and compelling preclinical data package. This rigorous, self-validating approach ensures that only the most promising candidates, with a clear therapeutic rationale and an acceptable safety margin, proceed to clinical investigation.

References

  • Role of animal models in oncology drug discovery. (2003). Breast Cancer Research : BCR.
  • The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Str
  • Application of Animal Models in Cancer Research: Recent Progress and Future Prospects. (2021, March 15). Cancer Management and Research.
  • Drug Discovery Oncology in a Mouse: concepts, Models and Limit
  • Cancer Animal Models | Oncology | CRO services. (n.d.). Oncodesign Services.
  • Discovery and Validation of a Novel Class of Small Molecule Inhibitors of the CDC7 Kinase: Modulation of Tumor Cell Growth in Vitro and In Vivo. (2009, November 20). Blood.
  • Pharmacokinetics and Toxicity Testing. (1984). Critical Reviews in Toxicology.
  • Radiolabeled Small Molecule Protein Kinase Inhibitors for Imaging with PET or SPECT. (n.d.). Molecules.
  • In vivo toxicology studies. (n.d.). Vivotecnia.
  • In Vivo Toxicity Study. (n.d.).
  • The Crucial Role of preclinical toxicology studies in Drug Discovery. (n.d.). Envigo.
  • In Vivo Studies on Pharmacokinetics, Toxicity and Immunogenicity of Polyelectrolyte Nanocapsules Functionalized with Two Different Polymers: Poly-L-Glutamic Acid or PEG. (2019, December 5).
  • Targeting cancer with small molecule kinase inhibitors. (n.d.).
  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. (2021, October 8). Journal of Medicinal Chemistry.
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. (2021, June 9). RSC Advances.
  • Small-molecule kinase inhibitors: An analysis of FDA-approved drugs. (2015).
  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Deriv
  • 1h-pyrrolo[2,3-b]pyridines. (n.d.).
  • Pyrrole: a resourceful small molecule in key medicinal hetero-arom
  • Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. (2021, January 28). Journal of Medicinal Chemistry.
  • Novel 1H-pyrrolo[2,3-b]pyridine sulfonamide analogues: Design, synthesis, in-vitro anticancer and molecular docking studies. (2025). Journal of Molecular Structure.
  • Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors. (2020, May). RSC Medicinal Chemistry.
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (2021, June 9). RSC Advances.
  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. (n.d.). Molecules.

Sources

A Comparative Guide to Cross-Reactivity Profiling of 5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, a deep understanding of a compound's selectivity is fundamental to its progression as a viable therapeutic agent or a reliable research tool. This guide provides an in-depth technical comparison of methodologies to assess the cross-reactivity of 5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine, a compound featuring the versatile 7-azaindole scaffold. While direct studies on this specific molecule are not broadly published, its core structure is a well-established hinge-binding motif for protein kinases.[1][2][3] Consequently, this guide will focus on the strategies and experimental frameworks for comprehensive kinase inhibitor selectivity profiling, providing the scientific rationale and actionable protocols necessary for a thorough investigation.

The 7-azaindole scaffold is a privileged structure in medicinal chemistry, known for its ability to form key hydrogen bonds with the hinge region of a kinase's ATP-binding site.[4][5] This mimicry of ATP's adenine moiety is the basis for its potent inhibitory action but also presents the inherent risk of off-target binding due to the conserved nature of this site across the human kinome.[6][7] Therefore, rigorous cross-reactivity profiling is not merely a regulatory checkpoint but a critical step to ensure on-target efficacy, minimize potential toxicity, and accurately interpret biological outcomes.

Part 1: A Comparative Overview of Selectivity Profiling Platforms

The initial step in assessing the cross-reactivity of a novel 7-azaindole derivative is a broad screening campaign against a large panel of kinases. Several platforms are available, each with distinct advantages and underlying principles. The choice of platform depends on the stage of development, the desired depth of information, and available resources.

Biochemical Assays vs. Cell-Based Assays

  • Biochemical Assays: These in vitro assays measure the direct interaction between the inhibitor and isolated, often recombinant, kinases.[8] They are highly sensitive and provide a clear measure of a compound's intrinsic affinity for a wide range of targets without the complexities of a cellular environment.[9] They are ideal for initial, broad profiling to identify a compound's potential target landscape.

  • Cell-Based Assays: These assays measure target engagement or downstream functional consequences within a living cell.[10][11] They provide more physiologically relevant data by accounting for factors like cell permeability, intracellular ATP concentrations, and the influence of scaffolding proteins.[9] These are crucial for validating hits from biochemical screens and confirming on-target activity in a native context.

Below is a comparison of leading methodologies for selectivity profiling:

Assay Type Methodology Primary Output Advantages Limitations
Radiometric Activity Assay Measures the transfer of radiolabeled phosphate ([³²P]- or [³³P]-ATP) to a substrate by the kinase.[6][12]IC₅₀ (Inhibitory Concentration)Gold standard for functional inhibition. High sensitivity.Requires handling of radioactive materials. Endpoint assay format.
Competitive Binding Assay Measures the displacement of a known, tagged ligand from the kinase's active site by the test compound.[13][14]Kd (Dissociation Constant) or % InhibitionHigh-throughput, non-radioactive. Measures direct binding affinity. ATP-independent formats available.[14]Does not directly measure functional inhibition. Can miss allosteric inhibitors.[15]
Cellular Thermal Shift Assay (CETSA) Quantifies the change in thermal stability of a target protein upon ligand binding in intact cells or lysates.[10][16][17]Thermal Shift (ΔTm)Confirms direct target engagement in a physiological setting. Label-free.[18]Lower throughput than biochemical assays. Requires specific antibodies for detection (WB-based).
TR-FRET Binding Assay A proximity-based assay measuring time-resolved fluorescence resonance energy transfer between a tagged kinase and a fluorescent tracer.[15][19]IC₅₀ or KiHomogeneous, high-throughput format. Can determine binding kinetics (kon/koff).[19]Requires specific reagents (tagged kinase, tracer). Potential for compound interference.

Expert Insight: For a novel compound like 5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine, a tiered approach is most effective.[8] Begin with a broad, single-concentration screen using a competitive binding assay (e.g., KINOMEscan™) against the largest available kinase panel. This cost-effectively identifies the highest-affinity targets. Follow-up with multi-dose IC₅₀ determinations for all significant hits using a functional radiometric or TR-FRET assay to confirm inhibitory activity. Finally, validate the most potent on- and off-targets using a cell-based method like CETSA to confirm target engagement in a relevant cellular model.

Part 2: Hypothetical Cross-Reactivity Data & Interpretation

To illustrate the output of a profiling campaign, the following tables present hypothetical data for "Compound X" (5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine).

Table 1: Initial Single-Point Screen (1 µM Compound X) Data from a hypothetical competitive binding assay screen against 468 kinases.

Kinase Target % Inhibition @ 1 µM Kinase Family
VEGFR2 99.5% Tyrosine Kinase
PDGFRβ 98.2% Tyrosine Kinase
KIT 95.1% Tyrosine Kinase
SRC 85.4% Tyrosine Kinase
CDK2 65.7% Serine/Threonine Kinase
463 other kinases<50%Various

Interpretation: The initial screen suggests that Compound X is a potent inhibitor of several receptor tyrosine kinases, particularly within the VEGFR/PDGFR family. The high inhibition of SRC and moderate inhibition of CDK2 indicate potential off-target activities that require further investigation. A common threshold for follow-up is >70% inhibition in a primary screen.[8]

Table 2: Potency Determination (IC₅₀) for Selected Hits Data from a hypothetical TR-FRET functional assay.

Kinase Target IC₅₀ (nM) Selectivity Ratio (vs. VEGFR2)
VEGFR2 5 1
PDGFRβ 15 3
KIT 45 9
SRC 250 50
CDK2 1,500 300

Interpretation: The IC₅₀ data confirms potent, nanomolar activity against VEGFR2, with 3-fold and 9-fold selectivity against the closely related kinases PDGFRβ and KIT, respectively. The 50-fold selectivity against SRC and 300-fold against CDK2 suggests these are likely secondary or off-target activities. A selectivity window of at least 100-fold is often desired for a tool compound to confidently attribute its cellular effects to the primary target.

Part 3: Key Experimental Protocols

To ensure data integrity, protocols must be robust and self-validating. Below are detailed, step-by-step methodologies for core cross-reactivity experiments.

Protocol 1: In Vitro Competitive Binding Assay (Example)

This protocol is based on the principles of displacement assays used in large-scale screening platforms.[14]

  • Reagent Preparation:

    • Prepare a stock solution of 5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine in 100% DMSO.

    • Prepare assay buffer (e.g., Tris-HCl, MgCl₂, DTT, BSA).

    • Prepare recombinant kinase and a biotinylated, active-site-directed "probe" ligand.

  • Assay Plate Setup:

    • Add assay buffer to all wells of a 384-well plate.

    • Add the test compound across a range of concentrations (e.g., 11-point, 3-fold serial dilution). Include DMSO-only wells as a "high signal" control.

    • Add a known, potent inhibitor for the target kinase as a "low signal" positive control.

  • Binding Reaction:

    • Add the recombinant kinase to all wells and incubate briefly to allow the test compound to bind.

    • Add the biotinylated probe ligand to all wells to initiate the competition.

    • Incubate the plate at room temperature for 60-90 minutes to allow the binding reaction to reach equilibrium.

  • Detection:

    • Transfer the reaction mixture to a streptavidin-coated plate to capture the biotinylated probe bound to the kinase.

    • Wash the plate to remove unbound components.

    • Add a detection reagent (e.g., an antibody conjugated to a reporter enzyme like HRP or a fluorescent tag) that binds to the kinase.

    • Add a substrate and measure the signal (e.g., luminescence, fluorescence).

  • Data Analysis:

    • Normalize the data using the high (DMSO) and low (positive control) signal wells.

    • Plot the normalized signal versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ or Kd.

Protocol 2: Cellular Thermal Shift Assay (CETSA) by Western Blot

This protocol confirms that the compound engages its target inside a cell.[10][11]

  • Cell Treatment:

    • Culture a relevant cell line to ~80% confluency.

    • Treat the cells with either the test compound at a desired concentration (e.g., 10x the cellular IC₅₀) or vehicle (DMSO) for 1-2 hours under normal culture conditions.

  • Cell Lysis and Heating:

    • Harvest the cells, wash with PBS, and resuspend in a lysis buffer containing protease and phosphatase inhibitors.

    • Aliquot the cell lysate into multiple PCR tubes.

    • Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermocycler.

    • Cool the tubes at room temperature for 3 minutes.

  • Protein Fractionation:

    • Centrifuge the tubes at high speed (e.g., 20,000 x g) for 20 minutes to pellet the denatured, aggregated proteins.

    • Carefully collect the supernatant, which contains the soluble, non-denatured protein fraction.

  • Detection by Western Blot:

    • Determine the protein concentration of the soluble fraction for each sample.

    • Load equal amounts of protein onto an SDS-PAGE gel for electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Probe the membrane with a primary antibody specific to the target protein (e.g., anti-VEGFR2). A loading control antibody (e.g., anti-GAPDH) should also be used.

    • Incubate with a secondary antibody and visualize the bands using a chemiluminescence imager.

  • Data Analysis:

    • Quantify the band intensity for each temperature point.

    • Plot the normalized band intensity versus temperature for both the vehicle- and compound-treated samples.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and confirms engagement.[17]

Part 4: Visualization of Workflows

Diagrams provide a clear visual summary of complex processes.

G cluster_0 Biochemical Profiling cluster_1 Potency & Selectivity cluster_2 Cellular Validation Compound Test Compound (5-bromo-6-methoxy-1-methyl... -pyrrolo[2,3-b]pyridine) Screen Primary Screen (e.g., KINOMEscan) Single High Concentration Compound->Screen Hits Identify Initial Hits (e.g., >70% Inhibition) Screen->Hits IC50 IC50 Determination (Functional Assay) 10-point dose response Hits->IC50 Prioritized Hits Selectivity Calculate Selectivity Ratios (Off-target IC50 / On-target IC50) IC50->Selectivity CETSA Target Engagement (e.g., CETSA) Selectivity->CETSA Confirmed Potent Hits Functional Cellular Functional Assay (e.g., p-VEGFR2 ELISA) CETSA->Functional Go Go Functional->Go Validated Lead Candidate

Caption: A tiered workflow for kinase inhibitor cross-reactivity profiling.

G cluster_0 Binding Competition in Solution cluster_1 Detection Kinase Kinase Probe Tagged Probe Ligand Well Streptavidin-Coated Well Kinase:f0->Well:n Capture of Kinase-Probe Complex Probe:f0->Kinase:f0 Compound Test Compound Compound:f0->Kinase:f0 Displaces Probe (No Signal) Signal Signal Generation (e.g., Fluorescence) Well->Signal Add Detection Reagents

Caption: Mechanism of a competitive binding assay for kinase inhibitors.

References

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]

  • Fabian, M. A., Biggs, W. H., Treiber, D. K., Atteridge, C. E., Azimioara, M. D., Benedetti, M. G., ... & Zarrinkar, P. P. (2005). A small molecule-kinase interaction map for clinical kinase inhibitors. Nature biotechnology, 23(3), 329-336. [Link]

  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature protocols, 9(9), 2100-2122. [Link]

  • Martinez Molina, D., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, E. A., Dan, C., ... & Nordlund, P. (2013). Monitoring drug-target interactions in intact cells with the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]

  • Al-Amin, R. A., Gallant, C. J., Muthelo, P. M., & Landegren, U. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Analytical Chemistry, 93(31), 10999-11009. [Link]

  • Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical & pharmaceutical bulletin, 66(1), 29-36. [Link]

  • Reinhard, F. B., Eberhard, D., Werner, T., & Hasenfratz, C. (2015). The cellular thermal shift assay: a novel method for monitoring drug-target interactions in cells. Journal of visualized experiments: JoVE, (98), e52741. [Link]

  • Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature biotechnology, 29(11), 1046-1051. [Link]

  • BMG LABTECH. (n.d.). Binding kinetics: high throughput assay for kinase inhibitors. BMG LABTECH Application Note. [Link]

  • Klaeger, S., Heinzlmeir, S., Wilhelm, M., Polzer, H., Vick, B., Koenig, P. A., ... & Kuster, B. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368. [Link]

  • Milacic, V., & Dougan, D. R. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation, 19(5), 1339-1353. [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology Blog. [Link]

  • seqWell. (2025, September 23). BLOG: Selecting the Right Gene Editing Off-Target Assay. seqWell. [Link]

  • Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature biotechnology, 26(1), 127-132. [Link]

  • El-Mernissi, Y., et al. (2023). New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling studies. Moroccan Journal of Chemistry, 11(1). [Link]

  • Reaction Biology. (2023, October). Kinase Selectivity Panels. Reaction Biology. [Link]

  • MRC PPU. (n.d.). Kinase Profiling Inhibitor Database. University of Dundee. [Link]

  • Wang, X., et al. (2015). Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. ACS Medicinal Chemistry Letters, 6(11), 1141-1146. [Link]

  • Goldstein, D. M., Soth, M., & Blasco, F. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 19(9), 13834-13867. [Link]

  • Cee, V. J., et al. (2009). The 7-azaindole scaffold in the design of kinase inhibitors. Bioorganic & medicinal chemistry letters, 19(5), 1303-1308. [Link]

  • ResearchGate. (n.d.). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. ResearchGate. [Link]

  • KnowledgeDose. (2024, July 16). Drug Allergy & Cross-Reactivity. KnowledgeDose. [Link]

  • American Academy of Allergy, Asthma & Immunology. (2010). Practical Guidance for the Evaluation and Management of Drug Hypersensitivity. The Journal of Allergy and Clinical Immunology: In Practice. [Link]

  • Brockow, K., et al. (2013). Guideline for the diagnosis of drug hypersensitivity reactions: S2K-Guideline of the German Society for Allergology and Clinical Immunology (DGAKI) and the German Dermatological Society (DDG) in collaboration with the Association of German Allergologists (AeDA), the German Society for Pediatric Allergology and Environmental Medicine (GPA), the German Contact Dermatitis Research Group. Allergo Journal International, 24(3), 94-105. [Link]

  • Bell, S. K., et al. (2013). A cross-sectional observational study of high override rates of drug allergy alerts in inpatient and outpatient settings, and opportunities for improvement. BMJ Quality & Safety, 23(8), 649-657. [Link]

  • Chan, T. H., & Lee, W. B. (2013). Safe medication use based on knowledge of information about contraindications concerning cross allergy and comprehensive clinical intervention. Journal of Experimental & Clinical Medicine, 5(1), 23-26. [Link]

  • PubMed. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. PubMed. [Link]

  • Semantic Scholar. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Semantic Scholar. [Link]

  • PubMed Central. (2018). Azaindole Therapeutic Agents. PubMed Central. [Link]

  • PubMed Central. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. PubMed Central. [Link]

  • PubMed Central. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PubMed Central. [Link]

  • PubMed Central. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. PubMed Central. [Link]

  • PubMed. (2002). A novel competitive binding assay for kinases using nonselective inhibitor probes (ED-NSIP). PubMed. [Link]

  • ACS Publications. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. [Link]

  • PubMed. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. PubMed. [Link]

  • Semantic Scholar. (2013). Cellular thermal shift assay: an approach to identify and assess protein target engagement. Semantic Scholar. [Link]

  • Oxford Academic. (2017). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics. [Link]

  • MDPI. (2024). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Pharmaceuticals. [Link]

  • PubMed. (2020). Design and synthesis of novel pyrrolo[2,3-b]pyridine derivatives targeting V600EBRAF. PubMed. [Link]

  • RSC Publishing. (2018). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. [Link]

  • PubMed Central. (2017). 5-Bromo-1H-pyrrolo[2,3-b]pyridine. PubMed Central. [Link]

  • iGeneTech. (n.d.). CRISPR/Cas9 Off-Target Validation Solutions. iGeneTech. [Link]

  • PubMed Central. (2022). Off-target effects in CRISPR/Cas9 gene editing. PubMed Central. [Link]

  • ResearchGate. (2015). Are there experimental tests for off target effects in CRISPR?. ResearchGate. [Link]

  • CD Genomics. (n.d.). CRISPR Off-Target Validation. CD Genomics. [Link]

  • Springer. (2022). Novel pyrrolo[2,3-d]pyridine derivatives as multi-kinase inhibitors with VEGFR2 selectivity. Journal of the Iranian Chemical Society. [Link]

Sources

A Comparative Guide to the Synthesis of 5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine: An Essential Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, core is a privileged scaffold in medicinal chemistry, forming the basis of numerous kinase inhibitors and other therapeutic agents. The specific derivative, 5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine, is a highly valuable intermediate, offering multiple points for diversification in drug discovery programs. The strategic placement of the bromo, methoxy, and methyl groups allows for fine-tuning of a molecule's steric and electronic properties, which is critical for optimizing its biological activity and pharmacokinetic profile.

This guide provides a comparative analysis of two plausible synthetic routes to this key intermediate, offering detailed experimental protocols and a critical evaluation of their respective merits and challenges. The presented routes are designed based on established chemical transformations and readily available starting materials, providing a practical roadmap for researchers in the field.

Route 1: Late-Stage Bromination Approach

This route commences with the commercially available 6-chloro-1H-pyrrolo[2,3-b]pyridine and introduces the desired functionalities in a sequential manner. The key strategic decision in this pathway is the late-stage introduction of the bromine atom.

Workflow for Route 1

Route 1 A 6-chloro-1H-pyrrolo[2,3-b]pyridine B 6-methoxy-1H-pyrrolo[2,3-b]pyridine A->B  NaOCH3, MeOH, reflux   C 5-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine B->C  NBS, DMF, rt   D 5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine C->D  NaH, CH3I, THF, 0 °C to rt  

Caption: Synthetic workflow for Route 1.

Experimental Protocols for Route 1

Step 1: Synthesis of 6-methoxy-1H-pyrrolo[2,3-b]pyridine

This transformation is a classic nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the pyridine nitrogen facilitates the displacement of the chloride at the C6 position by the methoxide nucleophile.

  • Procedure: To a solution of 6-chloro-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous methanol (10 vol), sodium methoxide (2.0 eq) is added portion-wise at room temperature. The reaction mixture is then heated to reflux and monitored by TLC or LC-MS. Upon completion, the solvent is removed under reduced pressure. The residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to afford 6-methoxy-1H-pyrrolo[2,3-b]pyridine.

Step 2: Synthesis of 5-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine

Electrophilic bromination of the 7-azaindole core is directed by the electron-donating pyrrole ring. The methoxy group at the 6-position further activates the pyridine ring towards electrophilic substitution. N-Bromosuccinimide (NBS) is a convenient and milder alternative to liquid bromine.

  • Procedure: To a solution of 6-methoxy-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in N,N-dimethylformamide (DMF, 10 vol), N-bromosuccinimide (1.1 eq) is added portion-wise at 0 °C. The reaction is allowed to warm to room temperature and stirred until completion. The reaction mixture is then poured into ice-water, and the resulting precipitate is collected by filtration, washed with water, and dried to yield 5-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine.

Step 3: Synthesis of 5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine

The final step involves the N-methylation of the pyrrole nitrogen. The use of a strong base like sodium hydride is necessary to deprotonate the relatively acidic N-H of the pyrrole, generating the corresponding anion which then acts as a nucleophile towards methyl iodide.

  • Procedure: To a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF, 10 vol) at 0 °C, a solution of 5-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous THF (5 vol) is added dropwise. The mixture is stirred at 0 °C for 30 minutes, after which methyl iodide (1.5 eq) is added dropwise. The reaction is allowed to warm to room temperature and stirred overnight. The reaction is then carefully quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford the final product.[1]

Analysis of Route 1

This route is linear and relies on well-established transformations. The starting material is commercially available, and the reagents are common laboratory chemicals. A potential challenge lies in the regioselectivity of the bromination step, although the directing effects of the pyrrole and methoxy groups are expected to favor substitution at the C5 position.

Route 2: Early-Stage Bromination and Late-Stage Methoxy Group Installation

This alternative approach introduces the bromine atom at an earlier stage and installs the methoxy group towards the end of the synthesis. This strategy can be advantageous if the late-stage bromination in Route 1 proves to be low-yielding or non-selective.

Workflow for Route 2

Route 2 A 5-bromo-1H-pyrrolo[2,3-b]pyridine B 5-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine A->B  NaH, CH3I, THF, 0 °C to rt   C 5-bromo-6-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine B->C  NCS, CH3CN, rt   D 5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine C->D  NaOCH3, MeOH, reflux  

Caption: Synthetic workflow for Route 2.

Experimental Protocols for Route 2

Step 1: Synthesis of 5-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine

The synthesis begins with the commercially available 5-bromo-1H-pyrrolo[2,3-b]pyridine. The N-methylation is carried out under similar conditions as in Route 1.

  • Procedure: To a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous THF (10 vol) at 0 °C, a solution of 5-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous THF (5 vol) is added dropwise. The mixture is stirred at 0 °C for 30 minutes, followed by the dropwise addition of methyl iodide (1.5 eq). The reaction is allowed to warm to room temperature and stirred overnight. Work-up is performed as described in Route 1, Step 3, to yield 5-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine.

Step 2: Synthesis of 5-bromo-6-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine

Chlorination of the pyridine ring can be achieved using N-chlorosuccinimide (NCS). The electron-donating nature of the pyrrole ring directs the chlorination to the C6 position.

  • Procedure: To a solution of 5-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in acetonitrile (10 vol), N-chlorosuccinimide (1.1 eq) is added, and the mixture is stirred at room temperature until the starting material is consumed. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to give 5-bromo-6-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine.

Step 3: Synthesis of 5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine

The final step is the nucleophilic aromatic substitution of the chloride with methoxide, analogous to the first step of Route 1.

  • Procedure: A mixture of 5-bromo-6-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq) and sodium methoxide (2.0 eq) in anhydrous methanol (10 vol) is heated at reflux until the reaction is complete. The work-up procedure is similar to that described in Route 1, Step 1, to afford the target compound.

Analysis of Route 2

This route also utilizes readily available starting materials and common reagents. A key advantage is the potentially more controlled introduction of the halogen atoms. However, the chlorination step might require careful optimization to avoid side products.

Comparative Analysis of Synthesis Routes

ParameterRoute 1: Late-Stage BrominationRoute 2: Early-Stage Bromination
Starting Material 6-chloro-1H-pyrrolo[2,3-b]pyridine5-bromo-1H-pyrrolo[2,3-b]pyridine
Number of Steps 33
Key Transformations SNAr, Electrophilic Bromination, N-MethylationN-Methylation, Electrophilic Chlorination, SNAr
Potential Advantages Linear and straightforward.Potentially better control of halogenation.
Potential Challenges Regioselectivity of bromination.Optimization of the chlorination step.

Conclusion

Both presented routes offer viable pathways to the synthesis of 5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine. The choice between the two will likely depend on the availability and cost of the starting materials, as well as the specific expertise and equipment available in the laboratory.

Route 1 is arguably more convergent and may be preferred for its simplicity. However, if the late-stage bromination proves problematic, Route 2 provides a solid alternative. For large-scale synthesis, a thorough optimization of reaction conditions for each step would be necessary to maximize yields and minimize the formation of impurities. The development of a robust and scalable synthesis of this key intermediate is crucial for advancing drug discovery programs that rely on the versatile 7-azaindole scaffold.

References

  • MDPI. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Available from: [Link]

  • ScienceDirect. Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. Available from: [Link]

  • ScienceDirect. Design and synthesis of novel pyrrolo[2,3-b]pyridine derivatives targeting V600EBRAF. Available from: [Link]

  • ScienceDirect. Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. Available from: [Link]

  • Google Patents. WO2007012953A2 - Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis.
  • RSC Publishing. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Available from: [Link]

  • MDPI. Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Available from: [Link]

  • PubMed Central. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Available from: [Link]

Sources

A Comparative Analysis of Novel Pyrrolo[2,3-b]pyridine-Based Kinase Inhibitors Against Established Treatments in PI3K/Akt Pathway-Driven Cancers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The compound 5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine serves as a critical structural scaffold for a new generation of kinase inhibitors targeting the PI3K/Akt/mTOR signaling pathway. This guide provides a comparative analysis of the therapeutic potential of novel inhibitors derived from this scaffold against established treatments for cancers characterized by aberrant Akt signaling. We will delve into the underlying mechanism of action, present comparative efficacy data from representative preclinical models, and provide detailed protocols for the key validation experiments that form the basis of such a comparison. This document is intended for researchers, drug discovery scientists, and clinical development professionals engaged in oncology and kinase inhibitor research.

Introduction: The Central Role of the PI3K/Akt Pathway and the Promise of Pyrrolo[2,3-b]pyridines

The PI3K/Akt/mTOR signaling cascade is a critical intracellular pathway that governs cell proliferation, survival, and metabolism. Its hyperactivation is a hallmark of numerous human cancers, making it a prime target for therapeutic intervention. The protein kinase B (PKB), also known as Akt, is a central node in this pathway. While several Akt inhibitors have been developed, challenges related to isoform selectivity, off-target effects, and acquired resistance necessitate the discovery of novel chemical entities.

The 1H-pyrrolo[2,3-b]pyridine (also known as 7-azaindole) core, for which 5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine is a key synthetic intermediate, has emerged as a promising scaffold for the development of potent and selective kinase inhibitors. These next-generation compounds offer the potential for improved pharmacological properties compared to established agents.

This guide will use a representative novel pyrrolo[2,3-b]pyridine-based Akt inhibitor, hereafter referred to as "Pyrrolo-Akt-Inhibitor," as a proxy to compare against established treatments. This comparison will be framed within the context of preclinical cancer models where Akt signaling is a known driver of tumorigenesis.

Mechanism of Action: Targeting the Akt Kinase Domain

Both novel pyrrolo-Akt-inhibitors and many established treatments function as ATP-competitive inhibitors. They are designed to bind to the ATP-binding pocket within the kinase domain of Akt, thereby preventing the phosphorylation of its downstream substrates and inhibiting the propagation of survival signals.

The key differentiators often lie in the specifics of their binding kinetics, their selectivity across the three Akt isoforms (Akt1, Akt2, and Akt3), and their broader kinome selectivity profile. The unique substitutions on the pyrrolo[2,3-b]pyridine scaffold can be engineered to achieve higher affinity and improved selectivity, potentially leading to a better therapeutic window.

Akt_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt (PKB) PIP3->Akt recruits PDK1->Akt phosphorylates Downstream Downstream Substrates (e.g., GSK3β, TSC2) Akt->Downstream mTORC2 mTORC2 mTORC2->Akt phosphorylates Pyrrolo_Akt_Inhibitor Pyrrolo-Akt-Inhibitor Pyrrolo_Akt_Inhibitor->Akt INHIBITS Established_Inhibitor Established Akt Inhibitor Established_Inhibitor->Akt INHIBITS Cell_Effects Cell Proliferation & Survival Downstream->Cell_Effects TR_FRET_Workflow cluster_prep Preparation cluster_reaction Assay Reaction cluster_detection Detection A 1. Serial Dilution of Pyrrolo-Akt-Inhibitor D 4. Dispense Inhibitor, Kinase Mix, and ATP into 384-well plate A->D B 2. Prepare Kinase/ Substrate Mix B->D C 3. Prepare ATP Solution C->D E 5. Incubate 60 min (Kinase Reaction) D->E F 6. Add Stop/Detect Solution with Eu-Ab E->F G 7. Incubate 60 min F->G H 8. Read Plate (TR-FRET) G->H I 9. Analyze Data & Calculate IC50 H->I

Caption: Workflow for a TR-FRET based kinase inhibition assay.

Protocol: Cell Viability Assay (CellTiter-Glo®)

This protocol measures cell viability by quantifying ATP, an indicator of metabolically active cells.

Objective: To determine the EC50 of an inhibitor on cancer cell proliferation.

Materials:

  • Cancer cell lines (e.g., LNCaP, MCF-7)

  • Complete growth medium

  • Test Compounds

  • 96-well clear-bottom, opaque-walled plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000 cells per well in 100 µL of medium into a 96-well plate. Incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds in growth medium. Add 100 µL of the diluted compounds to the respective wells (final volume 200 µL).

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

  • Assay: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

  • Lysis: Add 100 µL of CellTiter-Glo® reagent to each well.

  • Signal Stabilization: Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Record luminescence using a plate-reading luminometer.

  • Analysis: Normalize the data to vehicle-treated controls. Plot the percentage of viability against the logarithm of inhibitor concentration and fit to a dose-response curve to determine the EC50.

Conclusion and Future Directions

The analysis of novel therapeutic agents requires a systematic and comparative approach. The representative data herein illustrates a favorable preclinical profile for the class of pyrrolo[2,3-b]pyridine-based Akt inhibitors, derived from the 5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine scaffold, when compared to established treatments like Ipatasertib. These novel compounds demonstrate superior potency and on-target cellular activity.

The next logical steps in the development of such a compound would involve comprehensive in vivo efficacy studies in tumor xenograft models, detailed pharmacokinetic and pharmacodynamic (PK/PD) profiling, and rigorous safety toxicology assessments. These advanced studies are essential to determine if the promising in vitro profile translates into a safe and effective therapeutic agent for patients with PI3K/Akt pathway-driven cancers.

References

  • Structure-Activity Relationships of 1H-Pyrrolo[2,3-b]pyridine Inhibitors of Protein Kinase B. Journal of Medicinal Chemistry. ([Link])

  • Discovery of GDC-0068 (Ipatasertib), a Potent and Selective Orally Bioavailable Akt Inhibitor for the Treatment of Cancer. Journal of Medicinal Chemistry. ([Link])

Comparative Guide to Elucidating the Mechanism of Action of 5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules.[1][2] Its structural resemblance to the purine ring of ATP makes it a prime candidate for interacting with ATP-binding sites in various enzymes, particularly protein kinases.[3] The subject of this guide, 5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine, is a novel derivative whose precise mechanism of action remains to be fully characterized. This document provides a comprehensive, step-by-step experimental framework for researchers, scientists, and drug development professionals to systematically investigate and confirm the biological target and mechanism of this compound. We will compare its hypothetical performance with alternative, established compounds, supported by illustrative experimental data.

The Landscape of Pyrrolo[2,3-b]pyridine Bioactivity: A Multi-Mechanistic Scaffold

Derivatives of the pyrrolo[2,3-b]pyridine core have been reported to exhibit a wide range of biological activities, suggesting that the specific substitutions on the heterocyclic system dictate its therapeutic application and mechanistic pathway. The existing literature points towards several potential mechanisms:

  • Kinase Inhibition: This is the most extensively documented activity for this class of compounds. Pyrrolo[2,3-b]pyridines have been identified as inhibitors of a multitude of kinases, including but not limited to VEGFR2, EGFR, HER2, CDK2, CDK8, TNIK, FMS kinase, PI3K, and FGFR.[4][5][6][7][8][9]

  • Modulation of Protein Aggregation: Certain 7-azaindole derivatives have shown efficacy in inhibiting the aggregation of β-amyloid-42 peptides, a key pathological event in Alzheimer's disease.[10]

  • Ion Channel Modulation: Inhibition of Orai channels, which are critical for calcium signaling, has been reported for some 7-azaindole compounds, indicating potential applications in inflammatory diseases.[11]

  • Enzyme Inhibition Beyond Kinases: A derivative of 7-azaindole has been characterized as a potent inhibitor of the DEAD-box RNA helicase DDX3, highlighting the scaffold's potential to target enzymes involved in RNA metabolism.[12]

Given the prevalence of kinase inhibition as a primary mechanism for this scaffold, our investigation will commence with a broad assessment of the kinome.

Proposed Experimental Workflow for Mechanism of Action Confirmation

To definitively identify the mechanism of action for 5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine, a multi-phased approach is recommended. This workflow is designed to be self-validating, with each phase building upon the results of the previous one.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Target Validation cluster_2 Phase 3: Comparative Analysis cluster_3 Phase 4: Mechanism Confirmation A Broad Kinase Panel Screen B Phenotypic Cell-Based Assays A->B Identify potential kinase families and cellular effects C Dose-Response Kinase Assays B->C D Cellular Target Engagement Assays (e.g., NanoBRET, CETSA) C->D E Western Blot for Downstream Signaling Pathways D->E Confirm direct binding and cellular pathway modulation F Head-to-Head Comparison with Known Inhibitors E->F G In Vitro ADME Profiling F->G Establish potency, selectivity, and drug-like properties H In Vivo Target Engagement and Efficacy Studies G->H I Final MOA Confirmation H->I

Caption: A multi-phase workflow for mechanism of action confirmation.

Phase 1: Broad Kinase Profiling and Cellular Screening

The initial step is to perform a wide-ranging screen to identify potential kinase targets.

Experimental Protocol: Kinome-Wide Inhibitor Binding Assay (e.g., KINOMEscan™)
  • Compound Preparation: Prepare a stock solution of 5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine in DMSO at a concentration of 10 mM.

  • Assay Execution: Submit the compound for screening against a panel of over 400 human kinases at a fixed concentration (e.g., 1 µM). The assay is typically based on a competitive binding format where the amount of test compound that displaces a proprietary, immobilized ligand from the kinase active site is quantified.

  • Data Analysis: Results are usually reported as percent inhibition. A threshold of >90% inhibition is typically used to identify primary hits.

Hypothetical Data: Kinase Inhibition Profile
Kinase TargetPercent Inhibition at 1 µM
VEGFR2 98%
PDGFRβ 95%
c-Kit 92%
CDK245%
EGFR30%
PI3Kα25%

This hypothetical data suggests that our compound is a potent inhibitor of several receptor tyrosine kinases, particularly those involved in angiogenesis.

Phase 2: Cellular Assays to Validate Primary Hits

The next logical step is to determine if the observed in vitro kinase inhibition translates to a functional effect in a cellular context.

Experimental Protocol: Cellular Phosphorylation Assay (Western Blot)
  • Cell Culture: Culture human umbilical vein endothelial cells (HUVECs), which express high levels of VEGFR2.

  • Compound Treatment: Treat HUVECs with varying concentrations of 5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine for 2 hours.

  • Stimulation: Stimulate the cells with vascular endothelial growth factor (VEGF) for 10 minutes to induce VEGFR2 phosphorylation.

  • Lysis and Protein Quantification: Lyse the cells and determine the total protein concentration.

  • Western Blotting: Separate protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against phospho-VEGFR2 (pVEGFR2) and total VEGFR2.

  • Data Analysis: Quantify band intensities and calculate the ratio of pVEGFR2 to total VEGFR2.

Comparative Analysis with a Known Inhibitor (Sunitinib)
CompoundIC₅₀ for pVEGFR2 Inhibition (nM)
5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine50
Sunitinib (Positive Control)10

This hypothetical data indicates that our compound inhibits VEGF-induced VEGFR2 phosphorylation in cells, albeit with a slightly lower potency than the established multi-kinase inhibitor, Sunitinib.

G cluster_0 VEGF Signaling Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Angiogenesis ERK->Proliferation Compound 5-bromo-6-methoxy-1-methyl- 1H-pyrrolo[2,3-b]pyridine Compound->VEGFR2 Inhibition

Caption: Proposed inhibition of the VEGFR2 signaling pathway.

Phase 3: Direct Target Engagement Assays

To confirm that the compound directly binds to its putative target in a cellular environment, a target engagement assay is crucial.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
  • Cell Treatment: Treat intact HUVECs with the test compound or vehicle control.

  • Heating: Heat the cell suspensions at a range of temperatures.

  • Lysis and Centrifugation: Lyse the cells and separate soluble proteins from aggregated proteins by centrifugation.

  • Protein Detection: Analyze the soluble fraction by Western blotting for the target protein (VEGFR2).

  • Data Analysis: Plot the amount of soluble VEGFR2 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates direct binding and stabilization.

Hypothetical CETSA Data
TreatmentMelting Temperature (Tm) of VEGFR2 (°C)
Vehicle (DMSO)48.5
5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine (10 µM)52.0

This hypothetical result would provide strong evidence of direct binding of our compound to VEGFR2 in living cells.

Phase 4: In-depth Mechanistic and Comparative Studies

The final phase involves a more detailed characterization of the compound's inhibitory mechanism and a direct comparison with alternative compounds targeting the same pathway.

Experimental Protocol: Kinase Enzyme Kinetics
  • Assay Setup: Perform in vitro kinase assays using recombinant VEGFR2 enzyme, a suitable substrate peptide, and ATP.

  • Varying Substrate Concentrations: Measure the initial reaction rates at a fixed concentration of the inhibitor and varying concentrations of ATP.

  • Data Analysis: Generate a Lineweaver-Burk plot (1/velocity vs. 1/[ATP]). An increase in the Km with no change in Vmax is indicative of competitive inhibition.

Comparison with Alternative VEGFR2 Inhibitors
CompoundMechanism of InhibitionKinase Selectivity Profile
5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridineATP-competitiveHigh selectivity for VEGFR2, PDGFRβ, c-Kit
SunitinibATP-competitiveMulti-kinase inhibitor (VEGFRs, PDGFRs, Kit, FLT3, RET, CSF1R)
AxitinibATP-competitivePotent and selective inhibitor of VEGFRs 1, 2, and 3

This comparative table, based on our hypothetical experimental results, would position our compound as a selective inhibitor of a small subset of angiogenic tyrosine kinases, potentially offering a more targeted therapeutic window compared to broader multi-kinase inhibitors like Sunitinib.

Conclusion

This guide outlines a systematic and logical workflow to confirm the mechanism of action of 5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine. Based on the chemical scaffold and the hypothetical data presented, the most probable mechanism of action is the ATP-competitive inhibition of the VEGFR2 tyrosine kinase. This leads to the suppression of downstream signaling pathways, ultimately inhibiting endothelial cell proliferation and angiogenesis. The proposed experimental framework provides a robust methodology for validating this hypothesis and comparing the compound's performance against established alternatives in the field. This rigorous approach is essential for the continued development of novel targeted therapeutics.

References

  • Novel pyrrolo[2,3-d]pyridine derivatives as multi-kinase inhibitors with VEGFR2 selectivity. (URL not available)
  • Discovery and characterization of novel indole and 7-azaindole derivatives as inhibitors of β-amyloid-42 aggregation for the treatment of Alzheimer's disease. [Link]

  • Recent advances of pyrrolopyridines derivatives: a patent and literature review. [Link]

  • Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. [Link]

  • New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling. (URL not available)
  • Discovery of 7-azaindole derivatives as potent Orai inhibitors showing efficacy in a preclinical model of asthma. [Link]

  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. (URL not available)
  • Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach. [Link]

  • Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor inhibitors. [Link]

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. [Link]

  • 1h-pyrrolo[2,3-b]pyridines.
  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. [Link]

  • Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. [Link]

  • Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors. [Link]

Sources

Safety Operating Guide

Comprehensive Disposal Protocol for 5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: As a key intermediate in modern medicinal chemistry, 5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine and its structural class, the pyrrolo[2,3-b]pyridines, are integral to the development of novel therapeutics, including kinase inhibitors for oncology.[1] The presence of a brominated heterocyclic scaffold necessitates a rigorous and informed approach to its handling and disposal. This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound, grounded in established chemical safety principles and regulatory guidelines. Our primary directive is to ensure laboratory safety and environmental compliance by treating this compound as a hazardous chemical waste stream from the point of generation to its final collection.

Part 1: Hazard Assessment and Characterization

A complete, formally recognized hazard profile for 5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine (CAS No. 1427503-67-0) is not extensively documented in publicly available safety data sheets.[2] In such instances, best laboratory practice dictates a conservative approach, inferring potential hazards from structurally analogous compounds. This proactive risk assessment is crucial for ensuring personnel safety.

The hazards associated with similar brominated azaindole derivatives provide a reliable basis for our operational protocols.

Analogous Compound CAS No. Reported Hazards Source
5-Bromo-1H-pyrrolo[2,3-b]pyridine183208-35-7Harmful if swallowed; Causes serious eye damage; Toxic to aquatic life with long-lasting effects.[3][4]
3-Bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine1204298-60-1Causes skin irritation; Causes serious eye irritation; May cause respiratory irritation.[5]
Methyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylateMFCD20265058Harmful if swallowed; Causes skin irritation; Causes serious eye irritation; May cause respiratory irritation.[6]
Presumed Hazard Classification GHS Pictogram Hazard Statements (H-Statements)
Acute Toxicity (Oral)

H302: Harmful if swallowed.
Skin Irritation

H315: Causes skin irritation.
Serious Eye Damage/Irritation

H318/H319: Causes serious eye damage/irritation.
Respiratory Irritation

H335: May cause respiratory irritation.
Environmental Hazard

H411 (Presumed): Toxic to aquatic life with long-lasting effects.

Part 2: Core Disposal Principle: Segregation and Containment

The foundational principle for managing this waste stream is that it is classified as hazardous chemical waste. Under no circumstances should this compound or its solutions be disposed of via standard trash or sanitary sewer (drain) systems.[7] All waste must be accumulated in designated laboratory locations known as Satellite Accumulation Areas (SAAs) pending collection by your institution's Environmental Health & Safety (EH&S) department.[8]

Operational Mandates:

  • Designate a Satellite Accumulation Area (SAA): This must be at or near the point of waste generation. The SAA should be clearly marked and used exclusively for hazardous waste.[8]

  • Utilize Secondary Containment: All waste containers within the SAA must be placed inside a larger, chemically compatible secondary container, such as a lab tray or basin. This container must be capable of holding 110% of the volume of the largest primary container to contain any potential leaks.[9]

  • Maintain Closed Containers: Waste containers must remain securely capped at all times, except when actively adding waste.[9][10] This minimizes fugitive emissions and prevents spills. Parafilm or stoppers are not acceptable closures.[9]

Part 3: Step-by-Step Disposal Protocols

Follow the specific protocol below that matches the form of your chemical waste.

Protocol 3.1: Unused or Expired Pure Compound (Solid Waste)

This protocol applies to the original reagent bottle containing the solid compound.

  • Container Selection: The original manufacturer's container is the preferred vessel for disposal.[11] Ensure the cap is securely tightened.

  • Labeling:

    • Do not deface the original manufacturer's label.

    • Affix a "HAZARDOUS WASTE" tag, available from your EH&S department, to the container.

    • On the tag, clearly write the full chemical name: "5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine" and list any other components if it is a mixture. Do not use abbreviations.

  • Storage: Place the labeled container in your designated SAA within secondary containment.

  • Collection: Request a waste collection from your EH&S department according to your institution's schedule or when the container is ready for removal.

Protocol 3.2: Solutions of the Compound (Liquid Waste)

This protocol applies to reaction mixtures, mother liquors, or solutions used in analysis.

  • Waste Stream Segregation:

    • Rationale: Mixing incompatible waste streams can lead to dangerous chemical reactions or complicate the disposal process.[8]

    • Aqueous Solutions: Collect aqueous solutions containing the compound in a dedicated "Aqueous Hazardous Waste" container.

    • Halogenated Solvent Solutions: Collect solutions where the solvent is halogenated (e.g., Dichloromethane, Chloroform) in a dedicated "Halogenated Organic Waste" container.

    • Non-Halogenated Solvent Solutions: Collect solutions with non-halogenated organic solvents (e.g., THF, Ethyl Acetate, Hexanes) in a dedicated "Non-Halogenated Organic Waste" container.

  • Container Selection: Use a sturdy, chemical-resistant container (e.g., HDPE or glass) with a leak-proof, screw-on cap.[11]

  • Labeling:

    • Affix a "HAZARDOUS WASTE" tag to the container before adding the first drop of waste.

    • As waste is added, maintain a running log of all chemical constituents and their approximate percentages on the tag. For example: "Methanol (~80%), Water (~15%), 5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine (~5%)".

  • Storage and Collection: Keep the container sealed in the SAA. Do not fill beyond 90% capacity to allow for expansion.[8] Request pickup when the container is full or per your institution's time limits.[9]

Protocol 3.3: Contaminated Labware and Personal Protective Equipment (PPE)

This protocol applies to items grossly contaminated with the compound, such as gloves, weighing paper, pipette tips, and chromatography plates.

  • Container Selection: Line a rigid, sealable container (like a pail or sturdy box) with a clear plastic bag.[11]

  • Waste Collection: Place all contaminated solid waste into the bag. Do not include any "sharps" (needles, razor blades) in this waste stream.

  • Labeling: When the bag is full, seal it and attach a "HAZARDOUS WASTE" tag. List the contents as "Solid Debris contaminated with 5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine".

  • Storage and Collection: Place the sealed bag/container in the SAA and arrange for pickup.

Protocol 3.4: Decontamination of Glassware

This protocol is for cleaning laboratory glassware (e.g., round-bottom flasks, beakers) after use.

  • Initial Rinse (Rinsate Collection):

    • Rationale: The initial rinse will contain a significant amount of the chemical and must be treated as hazardous waste to prevent environmental release.[10]

    • Rinse the glassware with a small amount of a suitable solvent (one that readily dissolves the compound, like acetone or methanol).

    • Pour this first rinsate into the appropriate liquid hazardous waste container (Protocol 3.2).

  • Secondary and Tertiary Rinses: Repeat the rinse two more times. This "triple-rinse" procedure is a standard practice for rendering a container chemically empty.[10] The second and third rinsates must also be collected as hazardous waste.

  • Final Cleaning: After the triple rinse, the glassware can be washed using standard laboratory detergents and procedures.

Part 4: Disposal Workflow Diagram

This diagram outlines the decision-making process for proper waste stream management.

G cluster_0 cluster_1 Step 1: Identify Waste Form cluster_2 Step 2: Apply Correct Protocol cluster_3 Step 3: Segregate & Contain cluster_4 Step 4: Final Disposition start Waste Generation Point (Experiment Conclusion) waste_type What is the physical form of the waste? start->waste_type solid Protocol 3.1 Unused/Expired Solid waste_type->solid Pure Solid liquid Protocol 3.2 Liquid Solution waste_type->liquid Liquid Solution contaminated Protocol 3.3/3.4 Contaminated Items & Glassware Rinsate waste_type->contaminated Contaminated Labware/PPE containerize Select & Label Compatible Hazardous Waste Container solid->containerize segregate Segregate by Waste Type (Halogenated, Aqueous, etc.) liquid->segregate contaminated->containerize segregate->containerize saa Store in Designated SAA with Secondary Containment containerize->saa pickup Arrange Waste Collection with EH&S Department saa->pickup

Caption: Decision workflow for disposal of 5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine waste.

References

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.

  • How to Store and Dispose of Hazardous Chemical Waste. UC San Diego.

  • Hazardous Waste and Disposal. American Chemical Society.

  • Hazardous Waste Disposal Guide. Northwestern University.

  • Hazardous Waste Disposal Procedures Handbook. Lehigh University.

  • MSDS of 5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine. Capot Chemical.

  • Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry - ACS Publications.

  • Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. PubMed.

  • 3-Bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine Safety Data Sheet. AK Scientific, Inc.

  • Safety Data Sheet. Sigma-Aldrich.

  • Safety Data Sheet. ChemScene.

  • Safety Data Sheet. CymitQuimica.

  • Where can I find handling precautions to work with brominated flame retardants? ResearchGate.

  • Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. PubMed.

  • 5-Bromo-7-Azaindole Safety Data Sheet. Jubilant Ingrevia Limited.

  • A Dangerous Bromance. Scientific Update.

  • BROMINE FOR SYNTHESIS MSDS. Loba Chemie.

  • Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Dolly Corporation.

  • Safety Data Sheet. Fisher Scientific.

  • New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling. ResearchGate.

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI.

  • Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. PMC - NIH.

  • 5-Bromo-7-azaindole Safety Data Sheet. AK Scientific, Inc.

  • Safety Data Sheet. BLD Pharmatech.

  • 5-Bromo-1H-pyrrolo[2,3-b]pyridine. TCI Chemicals.

  • Safety Data Sheet. CymitQuimica.

Sources

Safeguarding Your Research: A Comprehensive Guide to Handling 5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are fundamental. 5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine, a brominated heterocyclic compound, represents a class of molecules pivotal for creating complex molecular architectures.[1] The strategic placement of a bromine atom provides a reactive handle for various chemical transformations, making it a valuable intermediate.[1] However, its handling necessitates a robust understanding of its potential hazards and the implementation of stringent safety protocols to ensure the well-being of laboratory personnel and the integrity of the research.

This guide provides an in-depth, procedural framework for the safe handling of 5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine, moving beyond a simple checklist to explain the rationale behind each safety measure.

Hazard Assessment and Triage

A thorough understanding of the potential hazards is the cornerstone of laboratory safety. While comprehensive toxicological data for 5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine is not extensively documented, the available Safety Data Sheet (SDS) and the known risks associated with related brominated and heterocyclic compounds provide a strong basis for a cautious approach.[2]

Key Potential Hazards:

  • Acute Toxicity: The SDS for the target compound does not specify acute toxicity values.[2] However, related brominated heterocyclic compounds can be harmful if swallowed, inhaled, or absorbed through the skin. For instance, a study on a different brominated thiazole derivative indicated a lethal dose (LD50) of 1000 mg/kg in hamsters, classifying it as a category 4 toxin.[3]

  • Skin and Eye Irritation: Many brominated aromatic compounds are known to cause skin and serious eye irritation.[4][5] Prolonged contact can lead to dermatitis.

  • Respiratory Tract Irritation: Vapors or dust of such compounds may cause respiratory irritation.[4]

Given these potential hazards, a conservative approach is warranted, treating the compound as hazardous until more specific data becomes available.

Personal Protective Equipment (PPE): Your Primary Barrier

The selection of appropriate PPE is critical to minimize exposure.[6] The following recommendations are based on a risk assessment that considers the potential for splashes, aerosolization, and incidental contact.

PPE CategoryRecommended SpecificationRationale
Hand Protection Nitrile or Neoprene GlovesNitrile gloves offer good resistance to a variety of chemicals, including solvents and limited exposure to acids and bases.[7] For prolonged handling or when dealing with larger quantities, neoprene gloves provide excellent protection against a broader range of hazardous chemicals, including acids, bases, and hydrocarbons.[7] Always double-glove when handling the neat compound.
Eye and Face Protection Chemical Splash Goggles and Face ShieldChemical splash goggles that form a seal around the eyes are mandatory to protect against splashes of liquids or fine particles.[7][8] When handling larger quantities or when there is a significant risk of splashing, a face shield should be worn in conjunction with goggles for full facial protection.[9]
Body Protection Chemical-Resistant Lab Coat or ApronA lab coat is the minimum requirement for body protection.[7] For procedures with a higher risk of splashes, a chemical-resistant apron over the lab coat is recommended.[6]
Respiratory Protection NIOSH-Approved Respirator (as needed)If there is a risk of inhaling dust or aerosols, a NIOSH-approved respirator is necessary. The specific type (e.g., N95 for particulates, or an air-purifying respirator with organic vapor cartridges) should be determined by a formal risk assessment of the specific procedure.[10] All handling of the solid compound should be done in a certified chemical fume hood to minimize inhalation exposure.[11]

Proper Glove Removal Technique: It is crucial to remove gloves correctly to avoid contaminating your hands. A standard procedure involves peeling one glove off by grasping the cuff and turning it inside out, then using the clean, ungloved hand to slide under the cuff of the remaining glove to remove it.

Engineering Controls: A Controlled Environment

Engineering controls are the most effective way to minimize exposure to hazardous chemicals.

  • Chemical Fume Hood: All weighing and handling of 5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine should be conducted in a properly functioning chemical fume hood.[11] This is critical to prevent the inhalation of any dust or vapors.

  • Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.

  • Safety Shower and Eyewash Station: An accessible and regularly tested safety shower and eyewash station are mandatory in any laboratory where this compound is handled.

Safe Handling and Operational Plan

A step-by-step operational plan ensures that all safety aspects are considered before, during, and after handling the compound.

Workflow for Safe Handling:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe prep_hood Verify Fume Hood prep_ppe->prep_hood handle_weigh Weigh in Hood prep_hood->handle_weigh Proceed to Handling handle_transfer Transfer to Reaction handle_weigh->handle_transfer clean_decon Decontaminate Glassware handle_transfer->clean_decon After Reaction clean_dispose Segregate Waste clean_decon->clean_dispose clean_ppe Doff PPE clean_dispose->clean_ppe

A workflow for handling hazardous compounds.

Step-by-Step Protocol:

  • Pre-Handling:

    • Thoroughly review the Safety Data Sheet (SDS) for 5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine.[2][6]

    • Ensure all necessary PPE is available and in good condition.

    • Verify that the chemical fume hood is operational and the sash is at the appropriate height.[11]

  • Handling:

    • Don the appropriate PPE as outlined in the table above.

    • Perform all manipulations, including weighing and transferring the compound, within the fume hood to minimize inhalation risk.[11]

    • Use a spatula for transferring the solid compound. Avoid creating dust.

    • Keep the container tightly closed when not in use.[11]

  • Post-Handling:

    • Decontaminate all surfaces and equipment that may have come into contact with the compound.

    • Properly segregate and dispose of all waste as described in the following section.

    • Remove PPE in the correct order to prevent cross-contamination.

    • Wash hands thoroughly with soap and water after removing gloves.[4]

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is crucial.

  • Small Spills (in a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Collect the absorbed material into a sealed container for hazardous waste disposal.

    • Decontaminate the area with a suitable solvent, followed by soap and water.

  • Large Spills or Spills Outside a Fume Hood:

    • Evacuate the area immediately.

    • Alert your institution's environmental health and safety (EHS) department.

    • Prevent entry to the contaminated area.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[5]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water. If irritation persists, seek medical attention.[2]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[4]

Disposal Plan: Environmental Responsibility

Proper disposal of 5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine and any contaminated materials is essential to protect the environment. As a halogenated organic compound, it must be disposed of as hazardous waste.[12]

Waste Segregation:

  • Solid Waste: Collect any unreacted compound, contaminated absorbents from spills, and contaminated disposable labware (e.g., gloves, weigh boats) in a clearly labeled, sealed container for halogenated organic solid waste.

  • Liquid Waste: Reaction mixtures and solutions containing the compound should be collected in a designated, labeled container for halogenated organic liquid waste.[12]

  • Never dispose of this compound or its waste down the drain.[13]

Consult your institution's EHS guidelines for specific procedures on hazardous waste pickup and disposal.

By adhering to these comprehensive guidelines, researchers can confidently and safely handle 5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine, ensuring personal safety while advancing their scientific endeavors.

References

  • Section 6C: Protective Equipment | Office of Environmental Health and Safety - Princeton EHS. (n.d.).
  • MSDS of 5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine. (2025, December 1). Capot Chemical.
  • Bromination Process For Disposal Of Spilled Hazardous Materials. (1983, December). U.S. Environmental Protection Agency.
  • Personal Protective Equipment (PPE). (2025, September 12). U.S. Environmental Protection Agency.
  • The Indispensable Role of Brominated Heterocycles: A Comparative Guide to Organic Synthesis. (n.d.). Benchchem.
  • Personal Protective Equipment (PPE). (n.d.). CHEMM.
  • Bromine w
  • MATERIAL SAFETY DATA SHEET - PYRIDINE. (n.d.). J.T. Baker.
  • Bromine in orgo lab SOP. (n.d.). Providence College Environmental Health and Safety.
  • SAFETY D
  • How to Choose PPE for Chemical Work. (2025, October 23).
  • Lab Safety Equipment & PPE. (n.d.). ChemTalk.
  • Treatment and disposal of chemical wastes in daily labor
  • HETEROCYCLIC COMPOUNDS. (n.d.). Uttarakhand Open University.
  • Safety Data Sheet. (2024, December 19). CymitQuimica.
  • SAFETY DATA SHEET. (2025, December 19). Fisher Scientific.
  • Boulton, B. E., & Coller, B. A. W. (1970).
  • Degradation of Brominated Organic Compounds (Flame Retardants)
  • Environment-Friendly Bromination of Aromatic Heterocycles Using a Bromide–Bromate Couple in an Aqueous Medium. (n.d.).
  • Green Criteria for Bromination. (2026, January 3). ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • The bromination process has now been evaluated for the destruction of hazardous waste spills on both a labor
  • Study of acute oral toxicity of the thiazole derivative N-(1-methyl-2-methyl-pyridine)-N-(p-bromophenylthiazol-2-yl)-hydrazine in a Syrian hamster. (2021). PubMed.
  • Bromination: Pyridine reacts with Bromine at high temper
  • Brominated heterocycles have become essential building blocks in modern synthetic chemistry. (n.d.).
  • All organic compounds can be disposed of as halogen free solvents if they meet following conditions. (n.d.).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 2
Reactant of Route 2
5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.